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  • Product: 2-Formyl-3-nitrobenzoic acid
  • CAS: 161851-52-1

Core Science & Biosynthesis

Foundational

2-Formyl-3-nitrobenzoic Acid: Physicochemical Profiling, Synthetic Methodologies, and Applications in Targeted Protein Degradation

Executive Summary 2-Formyl-3-nitrobenzoic acid (CAS: 161851-52-1) is a highly functionalized, polyreactive aromatic building block utilized heavily in advanced medicinal chemistry[1]. Characterized by the presence of thr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Formyl-3-nitrobenzoic acid (CAS: 161851-52-1) is a highly functionalized, polyreactive aromatic building block utilized heavily in advanced medicinal chemistry[1]. Characterized by the presence of three distinct reactive moieties—a carboxylic acid, an aldehyde, and a nitro group—this compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its most prominent contemporary applications lie in the development of cereblon (CRBN) E3 ligase binders for Proteolysis Targeting Chimeras (PROTACs)[2] and human dihydroorotate dehydrogenase (hDHODH) inhibitors for immunosuppressive therapies[3].

This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, mechanistic reactivity, and a self-validating synthetic workflow designed for research and drug development professionals.

Physicochemical Profiling

The unique reactivity of 2-formyl-3-nitrobenzoic acid is dictated by the electronic and steric interplay of its functional groups. The strongly electron-withdrawing nitro group at the meta position relative to the carboxylic acid significantly lowers the pKa of the carboxyl group, enhancing its acidity. Meanwhile, the ortho-relationship between the formyl and carboxyl groups introduces steric hindrance and potential intramolecular hydrogen bonding, which dictates its solubility and behavior in nucleophilic addition reactions.

Table 1: Quantitative Physicochemical Data
PropertyValueSource
CAS Registry Number 161851-52-1[1]
Molecular Formula C8H5NO5[1]
Molecular Weight 195.13 g/mol [1]
Density ~1.6 ± 0.1 g/cm³ (Calculated)[4]
Boiling Point 247.6 ± 35.0 °C at 760 mmHg[4]
SMILES String O=C(O)C1=CC=CC(=O)=C1C=O[1]
Storage Conditions Inert atmosphere, 2-8°C[1]

Chemical Reactivity & Mechanistic Pathways

The true utility of 2-formyl-3-nitrobenzoic acid lies in its orthogonal reactivity, allowing chemists to functionalize specific sites without protecting groups if conditions are carefully controlled:

  • Aldehyde (Formyl) Group: Highly susceptible to nucleophilic addition. It readily undergoes reductive amination to form hydrazone linkages, a key structural bridge in the synthesis of benzylidenehydrazinyl-substituted thiazole hDHODH inhibitors[3].

  • Carboxylic Acid Group: Acts as the primary anchor for amide or ester coupling. In PROTAC synthesis, this group is typically coupled with piperidinedione derivatives to construct the CRBN ligand framework[2].

  • Nitro Group: Serves as a latent amine. It can be reduced (e.g., via catalytic hydrogenation or iron/acetic acid) to an aniline derivative, which is foundational in synthesizing lenalidomide analogs and other immunomodulatory drugs[5].

Validated Synthetic Workflow

The following step-by-step methodology details the synthesis of 2-formyl-3-nitrobenzoic acid starting from methyl 2-methyl-3-nitrobenzoate. This protocol is engineered as a self-validating system, incorporating causality for each reagent choice and quality control (QC) checkpoints to ensure structural integrity at every stage[2].

Step 1: Radical Bromination
  • Procedure: To a solution of methyl 2-methyl-3-nitrobenzoate (27.6 mmol) in 1,2-dichloroethane (100 mL), add N-bromosuccinimide (NBS, 41.4 mmol) and benzoyl peroxide (7.26 mmol). Heat the mixture to reflux for 3 hours[2].

  • Causality: Benzoyl peroxide acts as a radical initiator, homolytically cleaving under heat to trigger a radical chain reaction. NBS provides a low, steady concentration of bromine radicals, ensuring selective bromination at the benzylic methyl group rather than the electron-deficient aromatic ring[5].

  • System Validation (QC): The reaction is complete when the reddish color dissipates. Wash with water, dry over MgSO₄, and confirm the formation of methyl 2-(bromomethyl)-3-nitrobenzoate via Mass Spectrometry. Expected MS (ESI, m/z): [M+1]⁺ = 274.4[2].

Step 2: Selective Oxidation (Kornblum-type)
  • Procedure: Dissolve the crude methyl 2-(bromomethyl)-3-nitrobenzoate (2.12 mmol) in dichloromethane (DCM, 30 mL). Add N-methylmorpholine N-oxide (NMO, 4.87 mmol) and 4Å molecular sieves. Stir at room temperature for 2 hours[2].

  • Causality: NMO serves as a mild, selective oxidant to convert the benzylic bromide directly to an aldehyde. The 4Å molecular sieves are critical; they sequester moisture to prevent the over-oxidation of the aldehyde into a carboxylic acid and suppress unwanted hydrolysis byproducts.

  • System Validation (QC): Filter off the molecular sieves, wash the DCM layer with water, and purify via column chromatography. Confirm the aldehyde formation (methyl 2-formyl-3-nitrobenzoate) via MS. Expected MS (ESI, m/z): [M+1]⁺ = 210.0[2].

Step 3: Ester Hydrolysis
  • Procedure: To a solution of methyl 2-formyl-3-nitrobenzoate (9.56 mmol) in THF (10 mL), add an aqueous solution of lithium hydroxide (LiOH, 47.8 mmol in 10 mL H₂O). Stir at room temperature for 2 hours[2].

  • Causality: LiOH provides mild basic conditions sufficient to cleave the methyl ester. Using a mild base at room temperature is imperative to prevent the Cannizzaro reaction (the base-catalyzed disproportionation of the ortho-aldehyde into an alcohol and a carboxylic acid), which would destroy the target molecule.

  • System Validation (QC): Concentrate under reduced pressure to remove THF. Validate the final product, 2-formyl-3-nitrobenzoic acid, using Nuclear Magnetic Resonance (NMR) and MS.

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.54 (d, J = 8.4 Hz, 1H), 8.51 (d, J = 8.0 Hz, 1H), 8.27 (d, J = 7.6 Hz, 1H), 7.97 (t, J = 8.0 Hz, 1H), 7.08 (d, J = 7.6 Hz, 1H)[3].

    • MS (ESI, m/z): 194.1[M − H]⁻[3].

Synthesis A Methyl 2-methyl-3-nitrobenzoate (Starting Material) B Radical Bromination (NBS, Benzoyl Peroxide, Reflux) A->B C Methyl 2-(bromomethyl)-3-nitrobenzoate [MS: 274.4] B->C D Selective Oxidation (NMO, 4Å Molecular Sieves, DCM) C->D E Methyl 2-formyl-3-nitrobenzoate [MS: 210.0] D->E F Ester Hydrolysis (LiOH, THF/H2O, RT) E->F G 2-Formyl-3-nitrobenzoic acid (Final Product) [MS: 194.1] F->G

Step-by-step synthetic workflow for 2-formyl-3-nitrobenzoic acid.

Pharmaceutical Applications: PROTACs and hDHODH Inhibitors

PROTAC E3 Ligase Binders

Targeted protein degradation relies on hijacking the cell's ubiquitin-proteasome system. 2-Formyl-3-nitrobenzoic acid is a pivotal precursor for synthesizing piperidinedione derivatives, which act as high-affinity ligands for the CRBN E3 ubiquitin ligase[2]. By attaching a target protein (POI) ligand via a chemical linker to this CRBN binder, researchers create PROTACs capable of degrading disease-causing proteins (e.g., BRD4, SHP2, c-Met)[2][6]. The polyfunctionality of the acid allows for the precise geometric attachment of the linker without disrupting the CRBN binding affinity.

PROTAC Core 2-Formyl-3-nitrobenzoic acid (Building Block) Ligand CRBN E3 Ligase Binder (Piperidinedione derivative) Core->Ligand Synthesis PROTAC PROTAC Molecule (Binder + Linker + POI Ligand) Ligand->PROTAC Conjugation Complex Ternary Complex (E3 Ligase - PROTAC - Target Protein) PROTAC->Complex Cellular Uptake Degradation Ubiquitination & Proteasomal Degradation Complex->Degradation Target Engagement

Role of 2-formyl-3-nitrobenzoic acid in PROTAC-mediated protein degradation.

hDHODH Inhibitors for Autoimmune Therapies

Beyond degraders, the compound is utilized to synthesize benzylidenehydrazinyl-substituted thiazole derivatives. These molecules are potent inhibitors of human dihydroorotate dehydrogenase (hDHODH), an enzyme critical for pyrimidine de novo synthesis[3]. Inhibiting hDHODH has proven in vivo anti-arthritic and immunosuppressive activity. The formyl group of 2-formyl-3-nitrobenzoic acid is mechanistically crucial here, as it undergoes condensation to form the hydrazone linkage that bridges the thiazole and phenyl moieties, locking the inhibitor into its bioactive conformation[3].

References

  • BLD Pharm. "161851-52-1 | 2-Formyl-3-nitrobenzoic acid". 1

  • ChemBlink. "CAS # 161809-64-9 Properties". 4

  • NIH / PMC. "Rational Design of Benzylidenehydrazinyl-Substituted Thiazole Derivatives as Potent Inhibitors of Human Dihydroorotate Dehydrogenase with in Vivo Anti-arthritic Activity". 3

  • European Patent Office. "DEGRADER INCLUDING NOVEL C-MET PROTEIN LIGAND". 6

  • Google Patents. "RU2730858C1 - Method of producing lenalidomide and an intermediate for production thereof". 5

  • European Patent Office. "PIPERIDINEDIONE DERIVATIVE - EP 4116298 A1". 2

Sources

Exploratory

Technical Whitepaper: Chemical Profiling, Synthesis, and Therapeutic Applications of 2-Formyl-3-nitrobenzoic acid

Executive Summary In contemporary drug discovery, the rational design of targeted therapeutics relies heavily on highly functionalized, privileged organic scaffolds. 2-Formyl-3-nitrobenzoic acid (CAS: 161851-52-1) has em...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the rational design of targeted therapeutics relies heavily on highly functionalized, privileged organic scaffolds. 2-Formyl-3-nitrobenzoic acid (CAS: 161851-52-1) has emerged as a critical building block in advanced medicinal chemistry. Characterized by its dense array of reactive orthogonal functional groups—a carboxylic acid, an ortho-formyl group, and a meta-nitro moiety—this compound enables precise late-stage functionalization. This whitepaper provides an in-depth analysis of its chemical properties, its validated synthetic pathways, and its pivotal mechanistic role in developing Proteolysis Targeting Chimeras (PROTACs) and human dihydroorotate dehydrogenase (hDHODH) inhibitors.

Chemical Identity and Quantitative Profiling

Understanding the exact physicochemical parameters of 2-Formyl-3-nitrobenzoic acid is essential for predicting its behavior in complex synthetic workflows and biological environments. The orthogonal reactivity of its functional groups allows for selective transformations: the formyl group is primed for hydrazone/imine condensation, the carboxylic acid for amide coupling, and the nitro group for subsequent reduction to an aniline derivative.

Table 1: Chemical Identity & Physical Properties

ParameterValue
Chemical Name 2-Formyl-3-nitrobenzoic acid
CAS Registry Number 161851-52-1
Molecular Formula C₈H₅NO₅
Molecular Weight 195.13 g/mol
SMILES String O=C(O)C1=CC=CC(=O)=C1C=O
Storage Conditions Inert atmosphere, 2-8°C
Primary Utility PROTAC E3 Ligase Binders, hDHODH Inhibitors

Data sourced from authoritative chemical registries 1.

Mechanistic Role in Advanced Therapeutics

Targeted Protein Degradation (PROTACs)

2-Formyl-3-nitrobenzoic acid is a foundational precursor in the synthesis of novel piperidinedione and piperazinedione derivatives. These derivatives function as highly potent E3 ligase binders targeting Cereblon (CRBN). By conjugating these binders via a chemical linker to a Protein of Interest (POI) ligand (e.g., targeting BRD4, SHP2, or c-Met), researchers can design PROTACs that successfully hijack the ubiquitin-proteasome system to degrade disease-causing proteins 2.

PROTACMechanism cluster_0 Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC Molecule (Ligand - Linker - Binder) POI->PROTAC E3 CRBN E3 Ligase PROTAC->E3 Ubiquitin Polyubiquitination E3->Ubiquitin Proteasome Proteasomal Degradation Ubiquitin->Proteasome

Figure 1: Ternary complex formation and degradation pathway via CRBN E3 ligase.

hDHODH Inhibition for Autoimmune Diseases

In the rational design of immunosuppressive agents, 2-Formyl-3-nitrobenzoic acid is utilized to synthesize benzylidenehydrazinyl-substituted thiazole derivatives. Mechanistically, the formyl-derived moiety participates in a robust water-mediated hydrogen bond network within the hydrophobic subsite S1 of the human dihydroorotate dehydrogenase (hDHODH) binding pocket. This interaction is crucial for locking the inhibitor into its bioactive conformation, yielding potent in vivo anti-arthritic activity 3.

Table 2: Pharmacokinetic Parameters of Lead hDHODH Inhibitor (Derived from 161851-52-1)

Pharmacokinetic ParameterIntravenous (IV) Dose (1 mg/kg)Oral (PO) Dose (10 mg/kg)
Terminal Half-life (T₁/₂, h) 9.69 ± 3.15-
Clearance (L/h/kg) 0.04-
Volume of Distribution (L/kg) 0.35-
Exposure (AUC₀₋∞, μg/L*h) -53,047.73
Oral Bioavailability (%) -22.75%

Data demonstrates favorable drug-like properties achieved through the functionalization of the 2-Formyl-3-nitrobenzoic acid scaffold 3.

Validated Synthetic Methodologies

The synthesis of 2-Formyl-3-nitrobenzoic acid requires precise control over oxidation states. The following three-step protocol from Methyl 2-methyl-3-nitrobenzoate is designed as a self-validating system to ensure high yield and purity 2.

Step 1: Radical Bromination
  • Objective: Selective functionalization of the benzylic methyl group.

  • Protocol: Dissolve Methyl 2-methyl-3-nitrobenzoate (27.6 mmol) in 1,2-dichloroethane (100 mL). Add N-bromosuccinimide (NBS, 41.4 mmol) and benzoyl peroxide (7.26 mmol). Heat the mixture to reflux for 3 hours. Wash with water, dry over MgSO₄, and concentrate.

  • Causality & Self-Validation: Benzoyl peroxide undergoes homolytic cleavage upon heating, initiating a radical chain reaction. NBS provides a steady, low concentration of bromine radicals, ensuring strict selectivity for benzylic bromination over aromatic ring substitution. Self-Validation Check: The reaction mixture initially turns reddish due to active bromine species; the complete disappearance of this color serves as a reliable intrinsic visual indicator of reaction completion.

Step 2: Kornblum-type Oxidation
  • Objective: Direct conversion of the benzylic bromide to an aldehyde without over-oxidation.

  • Protocol: To a solution of Methyl 2-(bromomethyl)-3-nitrobenzoate (2.12 mmol) in DCM (30 mL), add N-methylmorpholine N-oxide (NMO, 4.87 mmol) and 4Å molecular sieves. Stir at room temperature for 2 hours. Filter the sieves, wash the organic layer with water, dry, and purify via column chromatography.

  • Causality & Self-Validation: NMO acts as a mild, selective nucleophilic oxidant, displacing the bromide and subsequently eliminating it to form the aldehyde. Self-Validation Check: The inclusion of 4Å molecular sieves is critical; by actively scavenging adventitious water, the system intrinsically prevents the formation of undesired benzylic alcohols or over-oxidation to the carboxylic acid, ensuring high fidelity of the target Methyl 2-formyl-3-nitrobenzoate.

Step 3: Ester Saponification
  • Objective: Deprotection of the carboxylic acid to yield the final building block.

  • Protocol: Dissolve Methyl 2-formyl-3-nitrobenzoate (9.56 mmol) in THF (10 mL). Add a solution of Lithium hydroxide (LiOH, 47.8 mmol) in H₂O (10 mL). Stir at room temperature for 2 hours. Concentrate to remove THF, acidify, and extract.

  • Causality & Self-Validation: LiOH provides controlled saponification. The THF/H₂O co-solvent system ensures the solubility of both the organic substrate and the inorganic base. Self-Validation Check: Maintaining strictly ambient temperatures is a deliberate choice to prevent the base-catalyzed Cannizzaro disproportionation of the highly sensitive ortho-formyl group. The transition from a biphasic mixture to a monophasic solution visually confirms the generation of the water-soluble lithium carboxylate salt.

SynthesisWorkflow A Methyl 2-methyl-3-nitrobenzoate Step1 NBS, Benzoyl Peroxide 1,2-Dichloroethane, Reflux A->Step1 B Methyl 2-(bromomethyl)-3-nitrobenzoate Step1->B Step2 NMO, Molecular Sieves 4Å DCM, Room Temperature B->Step2 C Methyl 2-formyl-3-nitrobenzoate Step2->C Step3 LiOH, THF / H2O Room Temperature C->Step3 D 2-Formyl-3-nitrobenzoic acid (CAS: 161851-52-1) Step3->D

Figure 2: Three-step synthetic workflow for 2-Formyl-3-nitrobenzoic acid.

References

  • European Patent Office. "PIPERIDINEDIONE DERIVATIVE - EP 4116298 A1." EPO. Available at: [Link]

  • National Institutes of Health (PMC). "Rational Design of Benzylidenehydrazinyl-Substituted Thiazole Derivatives as Potent Inhibitors of Human Dihydroorotate Dehydrogenase with in Vivo Anti-arthritic Activity." Scientific Reports. Available at: [Link]

Sources

Foundational

2-Formyl-3-nitrobenzoic acid molecular weight and exact mass

Title: Precision Mass Characterization of 2-Formyl-3-nitrobenzoic Acid: A Technical Guide for High-Resolution Mass Spectrometry Executive Summary In the landscape of modern drug discovery, precise structural characteriza...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Precision Mass Characterization of 2-Formyl-3-nitrobenzoic Acid: A Technical Guide for High-Resolution Mass Spectrometry

Executive Summary

In the landscape of modern drug discovery, precise structural characterization of synthetic intermediates is non-negotiable. 2-Formyl-3-nitrobenzoic acid (CAS: 161851-52-1) serves as a critical building block in the synthesis of complex pharmacophores, including potent human dihydroorotate dehydrogenase (hDHODH) inhibitors used in anti-arthritic and antiviral research (). As a Senior Application Scientist, I frequently encounter analytical discrepancies arising from isobaric interferences during the synthesis of such highly substituted aromatic systems. This whitepaper provides an authoritative, in-depth guide to the molecular weight, exact mass derivation, and the self-validating High-Resolution Mass Spectrometry (HRMS) workflows required to unequivocally characterize this compound.

Physicochemical Profiling & Structural Mass Contributions

Before initiating any mass spectrometry workflow, we must establish the foundational quantitative data of the target analyte. Table 1 summarizes the core physicochemical properties of 2-formyl-3-nitrobenzoic acid.

Table 1: Quantitative Mass and Structural Data

PropertyValue
Molecular Formula C₈H₅NO₅
Average Molecular Weight 195.13 g/mol
Monoisotopic Exact Mass 195.01677 Da
CAS Registry Number 161851-52-1
SMILES String O=C(O)C1=CC=CC(=O)=C1C=O

The molecular weight is a composite of the heavily substituted benzene core. Understanding the mass contribution of each functional group is vital for interpreting fragmentation patterns (MS/MS) later in the analytical pipeline.

MW_Contribution Core 2-Formyl-3-nitrobenzoic acid MW: 195.13 g/mol Benzene Benzene Core (-C6H3) 75.09 g/mol Core->Benzene Carboxyl Carboxyl Group (-COOH) 45.02 g/mol Core->Carboxyl Formyl Formyl Group (-CHO) 29.02 g/mol Core->Formyl Nitro Nitro Group (-NO2) 46.01 g/mol Core->Nitro

Mass contributions to the molecular weight of 2-formyl-3-nitrobenzoic acid.

Theoretical Mass Derivation: Average vs. Exact Mass

A common pitfall in synthetic chemistry is conflating average molecular weight with monoisotopic exact mass.

  • Average Molecular Weight (195.13 g/mol ): Calculated using the standard atomic weights of elements, which account for the natural abundance of all isotopes (e.g., Carbon = 12.011). This value is used strictly for stoichiometric calculations at the bench.

  • Monoisotopic Exact Mass (195.01677 Da): Calculated using the mass of the primary, most abundant isotope of each element (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915).

Calculation: (8 × 12.000000) + (5 × 1.007825) + (1 × 14.003074) + (5 × 15.994915) = 195.016774 Da

In HRMS, the instrument measures the exact mass. Relying on average molecular weight for mass spectrometer calibration or peak extraction will result in failed identifications.

Analytical Workflow: LC-HRMS Validation Protocol

To achieve a self-validating analytical system, the experimental design must proactively eliminate solvent artifacts and signal suppression. The following protocol details the optimal Liquid Chromatography-HRMS (LC-HRMS) methodology.

Step-by-Step Methodology & Causality
  • Sample Preparation: Dissolve 1.0 mg of the standard in 1.0 mL of LC-MS grade Acetonitrile to create a stock solution. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile.

    • Causality: Using aprotic Acetonitrile rather than standard Methanol prevents artifactual hemiacetal formation at the reactive formyl group or esterification of the carboxylic acid. This ensures the detected mass strictly reflects the native molecule.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Elute using a gradient of Mobile Phase A (10 mM Ammonium Acetate in Water) and Mobile Phase B (Acetonitrile).

    • Causality: We explicitly avoid Formic Acid (a common MS additive). Formic acid provides abundant protons, which suppresses the deprotonation of the analyte in negative mode. Ammonium acetate maintains a pH that allows the carboxylic acid to ionize freely.

  • Ionization (ESI-): Operate the Electrospray Ionization (ESI) source in negative mode.

    • Causality: The electron-withdrawing nature of the ortho-formyl and meta-nitro groups makes the carboxylic acid highly acidic. It readily donates a proton, yielding a robust [M-H]⁻ anion signal.

  • Mass Analysis: Utilize an Orbitrap or Q-TOF mass spectrometer. Set the resolution to at least 70,000 (at m/z 200) to ensure mass accuracy within < 5 ppm.

LCHRMS_Workflow N1 Sample Prep (1 µg/mL, MeCN/H2O) N2 UHPLC Separation (C18, NH4OAc/ACN) N1->N2 N3 ESI(-) Ionization ([M-H]- Deprotonation) N2->N3 N4 HRMS Analyzer (Orbitrap/TOF) N3->N4 N5 Data Processing (m/z 194.0095) N4->N5

Self-validating LC-HRMS analytical workflow for exact mass verification.

Mechanistic Insights & Data Interpretation

When interpreting the HRMS spectra, the system acts as its own validator through exact mass math and isotopic distribution.

The Deprotonation Mechanism: During ESI(-), 2-formyl-3-nitrobenzoic acid loses a single proton (H⁺). Because a proton has an exact mass of 1.007276 Da, the expected mass-to-charge ratio (m/z) of the resulting anion is: 195.016774 Da (Neutral Mass) - 1.007276 Da (Proton Mass) = 194.009498 Da

When processing the data, extract the ion chromatogram at m/z 194.0095 . This aligns with empirical observations in literature where derivatives of this compound yield a 194.1 [M-H]⁻ peak in low-resolution systems ().

Self-Validation via Isotopic Envelope: To confirm the elemental composition and rule out isobaric interference, verify the M+1 peak. Because the molecule contains 8 carbon atoms, and the natural abundance of ¹³C is approximately 1.1%, the M+1 peak (occurring at m/z 195.0128) must have a relative intensity of ~8.8% compared to the base monoisotopic peak. If the M+1 peak deviates significantly from 8.8%, the detected ion is likely a contaminant or an isobaric species, and the protocol has successfully caught a false positive.

References

  • Li S., Luan G., Ren X., et al. "Rational design of benzylidenehydrazinyl-substituted thiazole derivatives as potent inhibitors of human dihydroorotate dehydrogenase with in vivo anti-arthritic activity". Scientific Reports. 2015; 5: 14836. URL:[Link]

Exploratory

Structural Crystallography and Applied Pharmacology of 2-Formyl-3-nitrobenzoic Acid

Executive Summary 2-Formyl-3-nitrobenzoic acid (2F3NBA, CAS: 161851-52-1) is a highly functionalized aromatic building block characterized by the presence of three distinct electron-withdrawing groups: a carboxylic acid,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Formyl-3-nitrobenzoic acid (2F3NBA, CAS: 161851-52-1) is a highly functionalized aromatic building block characterized by the presence of three distinct electron-withdrawing groups: a carboxylic acid, a formyl group, and a nitro group. While it is a relatively small molecule (MW: 195.13 g/mol ), its precise three-dimensional crystallographic conformation dictates its utility in advanced rational drug design.

This technical guide provides an in-depth analysis of the crystallographic properties of 2F3NBA, the X-ray diffraction (XRD) methodologies required to resolve its structure, and its pivotal role as a precursor in the synthesis of human dihydroorotate dehydrogenase (hDHODH) inhibitors and Proteolysis Targeting Chimeras (PROTACs).

Molecular Geometry and Steric Dynamics

The chemical behavior and binding affinity of 2F3NBA derivatives are fundamentally governed by the steric and electronic interplay between the C1-carboxylic acid, C2-formyl, and C3-nitro substituents.

Causality of Conformation

In a purely planar aromatic system, the ideal bond angles would be 120°. However, the adjacent positioning of the bulky nitro group (-NO₂) and the formyl group (-CHO) creates severe steric hindrance. To minimize repulsive van der Waals interactions, the formyl group is forced slightly out of the plane of the benzene ring. This out-of-plane torsion is a critical crystallographic feature because it exposes the formyl oxygen, increasing its availability to act as a highly directional hydrogen-bond acceptor in biological binding pockets.

Intermolecular Hydrogen Bonding

In the solid state, 2F3NBA forms robust hydrogen-bonded dimers through its carboxylic acid moieties—a classic structural motif in benzoic acid derivatives. The nitro group, while less basic, participates in weak intermolecular C–H···O interactions, which dictate the overall crystal packing and the density of the unit cell.

Crystallographic Applications in Rational Drug Design

The structural nuances of 2F3NBA are directly translated into its pharmacological applications. By analyzing the co-crystal structures of 2F3NBA-derived compounds with target proteins, researchers can map precise pharmacophores.

hDHODH Inhibition

Derivatives of 2F3NBA are potent inhibitors of human dihydroorotate dehydrogenase (hDHODH), a mitochondrial enzyme critical for de novo pyrimidine biosynthesis[1]. High-resolution X-ray diffraction of these complexes (e.g., diffracted to 2.07 Å, PDB ID: 4LS0) reveals the exact binding mechanics:

  • Subsite S2 Anchoring: The formyl-substituted phenyl ring inserts deeply into the ubiquinone-binding pocket of hDHODH[1].

  • Direct H-Bonding: The oxygen atom of the formyl group forms a critical hydrogen bond with the guanidine side chain of Arg136[1].

  • Water-Bridging Network: Buried interfacial water molecules (such as W627 and W660) form a complex hydrogen-bond network bridging the ligand's formyl and nitro-derived moieties to receptor residues Gln47 and Thr360[1].

Pathway L 2F3NBA-Derived Inhibitor T hDHODH Enzyme Ubiquinone Pocket L->T Binds H H-Bonding Network (Arg136, Gln47, Thr360) T->H Stabilizes B Blockade of De Novo Pyrimidine Synthesis H->B Induces E Anti-arthritic & Immunosuppressive Effect B->E Results in

Fig 1. Mechanism of hDHODH inhibition by 2F3NBA-derived compounds.

PROTAC E3 Ligase Binders

Beyond direct inhibition, 2F3NBA is a foundational precursor in the synthesis of PROTACs. It is utilized to construct piperidinedione derivatives that function as Cereblon (CRBN) E3 ligase binders[2]. By linking this 2F3NBA-derived binder to a Protein of Interest (POI) ligand, the resulting chimeric molecule forces the spatial proximity of the E3 ligase and the POI (such as BRD4 or SHP2), leading to the ubiquitination and proteasomal degradation of the disease-causing protein[2].

Quantitative Data Summaries

To establish a baseline for crystallographic and physicochemical validation, the following tables summarize the critical data points for 2F3NBA and its co-crystallized derivatives.

Table 1: Physicochemical and Crystallographic Profile of 2F3NBA

ParameterValue / DescriptionAnalytical Significance
CAS Number 161851-52-1Unique identifier for chemical sourcing.
Molecular Formula C₈H₅NO₅Dictates the theoretical electron density map.
Molecular Weight 195.13 g/mol Used for unit cell density (Dx) calculations.
Key H-Bond Acceptors 5 (Formyl O, Nitro O₂, Carboxyl O₂)Defines the maximum theoretical hydration/binding network.
Typical Crystal System Monoclinic / TriclinicExpected packing symmetry for asymmetric substituted benzenes.

Table 2: Key Intermolecular Interactions in hDHODH Co-Crystals (PDB: 4LS0)

Interaction TypeLigand Atom (2F3NBA derivative)Receptor / SolventDistance (Å)
Direct H-Bond Formyl Oxygen (-CHO)Arg136 (Guanidine NH)~2.8 - 3.1
Water Bridge 1 Formyl Oxygen / Hydrazine NWater W660~2.7 - 2.9
Water Bridge 2 Ligand Polar CoreWater W627 → Gln47 / Thr360~2.8 - 3.2

Experimental Protocols & Methodologies

The following protocols represent a self-validating system. Failure at the synthesis or crystallization stage will immediately manifest as unindexable diffraction patterns during SC-XRD, ensuring that only high-purity, well-ordered crystals proceed to structural refinement.

Protocol A: Synthesis and Crystallization of 2F3NBA

Causality: High-quality single crystals require ultra-pure starting materials. Impurities disrupt the crystal lattice, leading to twinning or mosaic spread.

  • Hydrolysis: Dissolve methyl 2-formyl-3-nitrobenzoate (e.g., 2.0 g) in THF (10 mL). Add a solution of LiOH (1.15 g) in H₂O (10 mL) at room temperature[2].

  • Reaction Monitoring: Stir for 2 hours. The causality of using LiOH over NaOH is to ensure mild conditions that prevent the degradation of the sensitive formyl group[2].

  • Acidification & Extraction: Concentrate under reduced pressure to remove THF. Cool to 0 °C and acidify with 1N HCl to pH 4. Extract with ethyl acetate (50 mL × 2)[2].

  • Crystallization: Dry the combined organic layers over MgSO₄. Concentrate under reduced pressure to yield crude white crystals[2]. For SC-XRD grade crystals, dissolve the crude product in a minimal volume of boiling ethyl acetate and allow slow evaporation at 20 °C over 48-72 hours.

Protocol B: Single-Crystal X-Ray Diffraction (SC-XRD) Workflow

Causality: Data collection must be performed at cryogenic temperatures to minimize atomic thermal vibration (Debye-Waller factors), which exponentially degrades high-angle diffraction intensities.

  • Mounting: Select a single crystal (approx. 0.1 × 0.1 × 0.2 mm) under a polarized light microscope. Mount it on a MiTeGen cryoloop using perfluoropolyether oil to prevent atmospheric hydration.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer under a continuous nitrogen stream at 100 K[1].

  • Data Collection: Expose the crystal to synchrotron radiation (e.g., beamline BL17U1 at SSRF) or an in-house Mo Kα X-ray source (λ = 0.71073 Å)[1]. Collect a full sphere of data using ω and φ scans.

  • Integration & Scaling: Process the raw diffraction frames using MOSFLM, and scale the data using the SCALA program (CCP4 suite) to correct for absorption and beam decay[1].

  • Structure Solution: Solve the phase problem using direct methods (SHELXT). Refine the structure using full-matrix least-squares on F² (SHELXL). Ensure the final R₁ factor is < 5%, validating the structural model.

XRD_Workflow N1 Synthesis of 2F3NBA (Hydrolysis & Purification) N2 Single Crystal Growth (Slow Evaporation) N1->N2 N3 Cryo-Mounting (100 K) & X-Ray Exposure N2->N3 N4 Diffraction Data Integration (MOSFLM / SCALA) N3->N4 N5 Structure Solution & Refinement (SHELXT / CCP4) N4->N5 N6 Validation (R-factor < 5%, Ramachandran) N5->N6

Fig 2. Self-validating workflow for single-crystal X-ray diffraction of 2F3NBA.

References

  • Rational Design of Benzylidenehydrazinyl-Substituted Thiazole Derivatives as Potent Inhibitors of Human Dihydroorotate Dehydrogenase with in Vivo Anti-arthritic Activity. Scientific Reports (PMC).[Link]

  • PIPERIDINEDIONE DERIVATIVE. European Patent Office (EP 4116298 A1).[Link]

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of 2-Formyl-3-nitrobenzoic Acid: A Technical Guide for Drug Development

Executive Summary 2-Formyl-3-nitrobenzoic acid (CAS 161851-52-1) is a highly versatile, yet thermodynamically sensitive, organic building block critical to the synthesis of advanced therapeutics, including Proteolysis Ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Formyl-3-nitrobenzoic acid (CAS 161851-52-1) is a highly versatile, yet thermodynamically sensitive, organic building block critical to the synthesis of advanced therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and human dihydroorotate dehydrogenase (hDHODH) inhibitors. This whitepaper provides an in-depth analysis of its structural thermodynamics, outlines self-validating protocols for forced degradation profiling, and examines its role in modern drug discovery workflows.

Chemical Profiling & Structural Dynamics

The thermodynamic stability of 2-Formyl-3-nitrobenzoic acid is dictated by the complex interplay of its three functional groups: a carboxylic acid, an aldehyde (formyl), and a nitro group.

  • Electronic Deactivation & Electrophilicity: The nitro group at the 3-position exerts strong inductive (-I) and resonance (-M) electron-withdrawing effects. This significantly increases the electrophilicity of the adjacent 2-formyl carbon, making it highly susceptible to nucleophilic attack.

  • Steric Strain: The ortho-relationship between the bulky carboxylic acid and the formyl group, combined with the adjacent nitro group, creates considerable steric crowding. This strain drives the molecule toward degradation pathways that relieve steric tension, such as decarboxylation under thermal stress.

  • Oxidative Vulnerability: The formyl proton lacks steric shielding and is electronically activated, rendering the molecule highly prone to autoxidation, rapidly converting the aldehyde to a carboxylic acid to form 3-nitrophthalic acid.

Degradation A 2-Formyl-3-nitrobenzoic Acid B 3-Nitrophthalic Acid (Oxidation) A->B O2 / H2O2 C 2-Nitrobenzaldehyde (Decarboxylation) A->C Heat / Acid

Figure 1: Primary thermodynamic degradation pathways of 2-Formyl-3-nitrobenzoic acid.

Experimental Protocol: Self-Validating Forced Degradation Profiling

To establish reliable handling parameters for API synthesis, forced degradation studies must be conducted. The following protocol is designed as a self-validating system ; it employs orthogonal detection and strict mass balance criteria to ensure data integrity.

Causality-Driven Methodology
  • Why use orthogonal detection? UV-Vis Photo Diode Array (PDA) quantification alone is insufficient because degradation products (like 2-nitrobenzaldehyde) have different molar extinction coefficients than the parent molecule. Coupling PDA with High-Resolution Mass Spectrometry (HRMS) ensures accurate structural identification and quantification.

  • Why active quenching? Degradation reactions continue in the autosampler if not actively halted. We utilize immediate pH neutralization and temperature reduction (4°C) to freeze the kinetic state of the sample, ensuring the chromatogram reflects the exact time-point of sampling.

Step-by-Step Workflow
  • Sample Preparation: Dissolve 2-Formyl-3-nitrobenzoic acid in a 50:50 mixture of Acetonitrile and HPLC-grade water to a final concentration of 1.0 mg/mL. Spike with 0.1 mg/mL of 4-nitrobenzoic acid as an internal standard to normalize injection volumes and ionization efficiency.

  • Oxidative Stress: Transfer 5 mL of the solution to a glass vial. Add 1 mL of 3% H2​O2​ . Incubate at 25°C.

  • Thermal/Hydrolytic Stress: Transfer 5 mL of the solution to a sealed pressure vial. Adjust to pH 2.0 using 0.1 N HCl. Heat to 80°C in a thermomixer.

  • Kinetic Sampling & Quenching: At intervals of 0, 12, 24, and 48 hours, extract 100 µL aliquots. Immediately quench the oxidative sample with 10 µL of 1M sodium thiosulfate. Quench the acidic sample with 10 µL of 1M NaOH. Transfer to 4°C autosampler vials.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18). Run a gradient of 0.1% Formic Acid in Water to 0.1% Formic Acid in Acetonitrile over 10 minutes.

Mass Balance Validation System

A run is only deemed trustworthy if the mass balance equation holds true: AreaAPI​+∑AreaDegradants​=100%±2% . A failure in mass balance indicates the formation of undetected volatile species (e.g., CO2​ from decarboxylation) or insoluble polymers.

Table 1: Mass Balance Validation Matrix (Oxidative Stress at 25°C)

Time Point (h)API Remaining (%)3-Nitrophthalic Acid (%)Total Mass Balance (%)System Status
0100.00.0100.0Validated
1282.416.598.9Validated
2465.233.198.3Validated
4841.856.498.2Validated

Table 2: Thermodynamic Stability Profile (Arrhenius Kinetics)

Stress ConditionReagent / EnvironmentTemp (°C)Half-Life ( t1/2​ )Activation Energy ( Ea​ )Primary Degradant
Oxidative3% H2​O2​ 2538.5 hours45.2 kJ/mol3-Nitrophthalic Acid
Thermal (Acidic)pH 2.0 Buffer80115.0 hours88.5 kJ/mol2-Nitrobenzaldehyde

Applications in Advanced Therapeutics

Despite its thermodynamic sensitivities, the unique reactivity of 2-Formyl-3-nitrobenzoic acid makes it an indispensable precursor in several cutting-edge therapeutic domains.

Synthesis of PROTAC E3 Ligase Binders

Targeted protein degradation relies on PROTACs, which utilize E3 ligase binders to tag disease-causing proteins for proteasomal degradation. 2-Formyl-3-nitrobenzoic acid is a critical starting material for synthesizing piperidinedione derivatives that act on Cereblon (CRBN) [1].

Causality in Synthesis: The formyl group undergoes rapid nucleophilic attack by hydrazine monohydrate. The electron-withdrawing nitro group increases the electrophilicity of the formyl carbon, accelerating the condensation. This is immediately followed by intramolecular cyclization with the adjacent carboxylic acid, yielding the highly stable 5-nitrophthalazin-1(2H)-one core, effectively neutralizing the thermodynamic instability of the starting material.

Synthesis Step1 2-Formyl-3-nitrobenzoic Acid Step2 Hydrazine Monohydrate Step1->Step2 Condensation (MeOH, 80°C) Step3 5-Nitrophthalazin-1(2H)-one Step2->Step3 Cyclization Step4 CRBN Ligand / PROTAC Step3->Step4 Linker Conjugation

Figure 2: Synthetic workflow for CRBN-directed PROTAC anchors using 2-Formyl-3-nitrobenzoic acid.
Lenalidomide Intermediates

Lenalidomide is a blockbuster immunomodulatory drug. Traditional syntheses rely on expensive and waste-heavy bromination of 2-methyl-3-nitrobenzoic acid. Modern, optimized industrial pathways utilize 2-Formyl-3-nitrobenzoic acid derivatives to bypass harsh photochemical bromination steps, significantly improving the thermodynamic yield and safety profile of the manufacturing process [2].

Human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors

hDHODH is a key enzyme in de novo pyrimidine biosynthesis and a major target for autoimmune diseases like rheumatoid arthritis. 2-Formyl-3-nitrobenzoic acid serves as a foundational scaffold for benzylidenehydrazinyl-substituted thiazole derivatives. In these inhibitors, the benzoic acid moiety forms a perfectly oriented salt bridge with the Arg136 residue in the hDHODH binding pocket, while the formyl-derived hydrazone linkage provides a rigid, thermodynamically stable backbone that locks the molecule into its bioactive conformation [3].

Conclusion

2-Formyl-3-nitrobenzoic acid presents a classic dichotomy in organic synthesis: its high reactivity makes it thermodynamically unstable under oxidative and thermal stress, yet this exact reactivity is what makes it an invaluable building block for complex therapeutics. By employing self-validating forced degradation protocols and understanding the electronic causality of its functional groups, drug development professionals can effectively harness this compound to synthesize next-generation PROTACs and enzyme inhibitors.

References

  • PIPERIDINEDIONE DERIVATIVE European P
  • Method of producing lenalidomide and an intermediate for production thereof Russian P
  • Rational Design of Benzylidenehydrazinyl-Substituted Thiazole Derivatives as Potent Inhibitors of Human Dihydroorotate Dehydrogenase with in Vivo Anti-arthritic Activity Scientific Reports (N
Exploratory

Comprehensive Physicochemical Profiling of 2-Formyl-3-nitrobenzoic Acid: pKa, Tautomerism, and Isoelectric Point Dynamics

As a Senior Application Scientist, I often encounter complex aromatic building blocks that defy standard physicochemical assumptions. 2-Formyl-3-nitrobenzoic acid (CAS 161851-52-1) is a prime example.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I often encounter complex aromatic building blocks that defy standard physicochemical assumptions. 2-Formyl-3-nitrobenzoic acid (CAS 161851-52-1) is a prime example. Widely recognized as a critical intermediate in the synthesis of lenalidomide[1] and as a highly specific E3 ligase binder in PROteolysis TArgeting Chimera (PROTAC) drug development[2], its behavior in solution is governed by intricate structural dynamics.

This whitepaper provides an in-depth technical analysis of the pKa and isoelectric point (pI) of 2-formyl-3-nitrobenzoic acid, moving beyond basic theoretical models to explore the causality behind its thermodynamic behavior.

Structural Dynamics: The Pseudoacid Paradigm

To accurately determine the pKa of 2-formyl-3-nitrobenzoic acid, we must first understand its structural reality. In both aqueous and organic media, this compound does not exist purely as an open-chain aldehyde. Instead, it undergoes rapid ring-chain tautomerism, existing predominantly as its cyclic lactol tautomer, 3-hydroxy-4-nitrophthalide[3][4].

Because the acidic proton is sequestered within the highly stable cyclic lactol, the compound acts as a pseudoacid. The apparent acidity is not merely the dissociation of a free carboxyl group, but a composite thermodynamic value dependent on the ring-opening equilibrium constant ( Ktaut​ ).

Tautomerism A Cyclic Lactol (3-Hydroxy-4-nitrophthalide) B Open Chain (2-Formyl-3-nitrobenzoic acid) A->B K_taut (Ring-Chain Eq.) C Carboxylate Anion (2-Formyl-3-nitrobenzoate) A->C Apparent pKa (Pseudoacid) B->C K_a (Deprotonation)

Fig 1. Ring-chain tautomerism and pseudoacid deprotonation pathway of 2-formyl-3-nitrobenzoic acid.

pKa Determination: Thermodynamics of Deprotonation

The pKa of an unsubstituted benzoic acid is 4.20. One might assume that adding an electron-withdrawing formyl group at the ortho position would increase acidity. However, the predicted pKa of 2-formylbenzoic acid is actually 4.57[5]. The causality here is thermodynamic stabilization: the cyclic lactol ground state is so stable that it strongly resists the deprotonation event, which would force the molecule into the open-chain carboxylate form.

When we introduce a nitro group at the 3-position (meta to the carboxylate, ortho to the formyl), we introduce a powerful electron-withdrawing effect (-I, -M). Applying Hammett equation principles, the meta-nitro group ( σm​≈0.71 ) significantly reduces the electron density on the resulting carboxylate anion, stabilizing it.

By extrapolating the Δ pKa shift caused by the nitro group (which typically lowers the pKa of benzoic acid by ~0.75 units), we can estimate the apparent pKa of 2-formyl-3-nitrobenzoic acid to be approximately 3.82 . This makes it a stronger acid than its non-nitrated precursor, but still governed by the sluggish kinetics of pseudoacid ring-opening.

Isoelectric Point (pI) in Non-Zwitterionic Scaffolds

A frequent point of confusion in early-stage drug development is the universal request for an isoelectric point (pI). The pI is strictly defined as the pH at which a molecule carries a net-zero electrical charge, a concept designed for zwitterionic molecules (like amino acids) that possess both acidic and basic functional groups.

2-Formyl-3-nitrobenzoic acid is a monoprotic acid. It contains a carboxylic acid, a neutral formyl group, and a neutral nitro group. It lacks any basic amine to accept a proton.

  • At pH < 2.0: The molecule is fully protonated and electrically neutral (Charge = 0).

  • At pH > 5.0: The molecule is fully deprotonated and anionic (Charge = -1).

Because the molecule's charge state never crosses into the positive domain, a true isoelectric point does not exist . In computational cheminformatics, the pI for such strictly acidic scaffolds is either reported as "N/A" or theoretically extrapolated to a value well below its pKa (e.g., pH < 1.5) to represent the asymptotic approach to neutrality.

Quantitative Data Summary
Physicochemical PropertyValue / EstimateDerivation Method / Source
Molecular Weight 195.13 g/mol Calculated
Primary Tautomeric State Cyclic (3-Hydroxy-4-nitrophthalide)NMR / Literature[3][4]
Apparent pKa ~3.82Hammett Extrapolation / Pseudoacid Thermodynamics
Isoelectric Point (pI) N/A (Net zero charge at pH < 2.0)Theoretical / Structural Analysis
LogP ~1.5Computational[6]
Experimental Protocols for Physicochemical Profiling

To empirically validate the pKa and tautomeric behavior of this compound, standard aqueous titration is insufficient due to poor solubility and slow ring-opening kinetics. The following self-validating workflow utilizes a cosolvent system and NMR profiling.

Workflow N1 Sample Prep (Cosolvent System) N2 Potentiometric Titration N1->N2 N3 NMR Tautomer Analysis N1->N3 N4 Data Fusion & Extrapolation N2->N4 N3->N4 N5 Intrinsic pKa Extraction N4->N5

Fig 2. Self-validating experimental workflow for pseudoacid pKa and tautomeric ratio determination.

Protocol A: Potentiometric Titration (Yasuda-Shedlovsky Extrapolation)

Objective: Determine the apparent pKa while overcoming solubility and kinetic barriers.

  • System Calibration (Self-Validation Step): Standardize the glass pH electrode using a potassium hydrogen phthalate (KHP) buffer. This ensures electrode linearity in the acidic range where the pseudoacid will buffer.

  • Solvent Preparation: Prepare four separate solvent mixtures of Methanol/Water (e.g., 20%, 30%, 40%, 50% v/v). Causality: The cosolvent ensures complete dissolution of the cyclic lactol, while varying the dielectric constant ( ϵ ) allows for mathematical extrapolation back to pure water.

  • Ionic Strength Control: Add 0.15 M KCl to all mixtures. Causality: Maintaining a constant ionic strength suppresses activity coefficient fluctuations during the titration.

  • Titration: Titrate 1.0 mM of 2-formyl-3-nitrobenzoic acid with 0.1 M KOH at 25.0 ± 0.1 °C under a continuous nitrogen purge. Causality: Nitrogen prevents atmospheric CO2 absorption, which would artificially lower the pH and skew the weak acid titration curve.

  • Data Extrapolation: Plot the apparent pKa values obtained in the cosolvents against the reciprocal of the dielectric constant ( 1/ϵ ). Perform a linear regression and extrapolate to the 1/ϵ of pure water to extract the true aqueous pKa.

Protocol B: NMR-Based Thermodynamic Profiling

Objective: Quantify the equilibrium constant ( Ktaut​ ) between the open-chain and cyclic forms.

  • Sample Preparation: Dissolve 5 mg of the compound in 0.5 mL of DMSO-d6.

  • Acquisition: Acquire a 1H-NMR spectrum at 298 K using a 400 MHz (or higher) spectrometer.

  • Signal Integration: Integrate the aldehydic proton signal ( δ 10.0 - 10.5 ppm) representing the open-chain form, and the lactol methine proton ( δ 6.5 - 7.0 ppm) representing the cyclic 3-hydroxy-4-nitrophthalide form.

  • Validation & Calculation: Calculate Ktaut​=Icyclic​/Iopen​ . Causality: Understanding this ratio is critical, as the apparent pKa derived in Protocol A is mathematically dependent on the stability of the cyclic form ( Ka​(app)=Ka​(open)/(1+Ktaut​) ).

References
  • [2] PIPERIDINEDIONE DERIVATIVE - European Patent Office - EP 4116298 A1. epo.org. 2

  • [1] RU2730858C1 - Method of producing lenalidomide and an intermediate for production thereof - Google Patents. google.com. 1

  • [5] 2-formylbenzoic acid 119-67-5 wiki - Guidechem. guidechem.com. 5

  • [3] 3-Hydroxy-4-nitro-3H-isobenzofuran-1-one, Mikromol 25 mg | Buy Online - Fisher Scientific. fishersci.be. 3

  • [6] Cas no 28169-46-2 (3,5-Dinitro-o-toluic Acid). chem960.com. 6

  • [4] Chemical and Pharmaceutical Bulletin - J-Stage. jst.go.jp. 4

Sources

Foundational

The Strategic Role and Synthesis of 2-Formyl-3-nitrobenzoic Acid in Modern Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on highly functionalized molecular building blocks. 2-Formyl-3-nitrobenzoic acid (CAS 161851-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on highly functionalized molecular building blocks. 2-Formyl-3-nitrobenzoic acid (CAS 161851-52-1) [1] has emerged as a critical primary intermediate in the synthesis of complex pharmacological agents. Characterized by its unique arrangement of a carboxylic acid, a formyl group, and a strongly electron-withdrawing nitro group on a benzene ring, this compound provides a versatile scaffold for cyclization and cross-coupling reactions.

This technical guide explores the primary literature surrounding the discovery, mechanistic synthesis, and application of 2-formyl-3-nitrobenzoic acid. Specifically, we will examine its foundational role in the synthesis of Cereblon (CRBN)-targeting immunomodulatory drugs (IMiDs) like Lenalidomide[2], the development of Proteolysis Targeting Chimeras (PROTACs)[3], and the design of human dihydroorotate dehydrogenase (hDHODH) inhibitors for autoimmune diseases[4].

Physicochemical Profiling

Understanding the physicochemical properties of 2-formyl-3-nitrobenzoic acid and its immediate synthetic precursor, methyl 2-(bromomethyl)-3-nitrobenzoate (CAS 98475-07-1)[5], is essential for optimizing reaction conditions and predicting pharmacokinetic behavior in downstream drug candidates.

Table 1: Physicochemical Properties of Key Intermediates

Property2-Formyl-3-nitrobenzoic acid[1]Methyl 2-(bromomethyl)-3-nitrobenzoate[5][6]
CAS Number 161851-52-198475-07-1
Molecular Formula C8H5NO5C9H8BrNO4
Molecular Weight 195.13 g/mol 274.07 g/mol
SMILES O=C(O)C1=CC=CC(=O)=C1C=OCOC(=O)C1=C(C(=CC=C1)[O-])CBr
Topological Polar Surface Area 101 Ų72.1 Ų
Physical State Solid (Cold-chain transport recommended)White to light yellow solid
Solubility Soluble in polar aprotic solvents (THF, DMF)Soluble in Methanol, Dichloromethane

Strategic Role in Drug Discovery

E3 Ligase Binders and PROTAC Assembly

Targeted protein degradation via PROTACs represents a paradigm shift in drug development. PROTACs are bifunctional molecules comprising a protein of interest (POI) ligand, a linker, and an E3 ligase binder[3]. 2-Formyl-3-nitrobenzoic acid is a highly efficient precursor for synthesizing 5-nitrophthalazin-1(2H)-one cores, which serve as potent CRBN E3 ligase binders[3].

The ortho-relationship between the formyl and carboxylic acid groups allows for rapid condensation with hydrazine monohydrate to form the phthalazinone ring. The nitro group is subsequently reduced to an amine, providing a highly reactive nucleophilic site for linker attachment (e.g., via alkylation or amidation) to connect to POI ligands targeting proteins like BRD4 or SHP2[3].

PROTAC A 2-Formyl-3-nitrobenzoic acid B Hydrazine Monohydrate (Condensation) A->B MeOH, 80°C C 5-Nitrophthalazin-1(2H)-one (Core Formation) B->C Cyclization D CRBN-Targeting E3 Ligase Binder (PROTAC Component) C->D Linker Attachment

Caption: Utilization of 2-Formyl-3-nitrobenzoic acid in the assembly of CRBN-targeting PROTACs.

hDHODH Inhibitors for Autoimmune Diseases

Human dihydroorotate dehydrogenase (hDHODH) is a mitochondrial enzyme critical for de novo pyrimidine biosynthesis, making it a prime target for rapidly proliferating activated T-lymphocytes in autoimmune diseases like rheumatoid arthritis[4].

In primary literature, 2-formyl-3-nitrobenzoic acid is utilized to synthesize benzylidenehydrazinyl-substituted thiazole derivatives. The formyl group undergoes condensation with hydrazine-bearing thiazoles, while the benzoic acid moiety forms a highly oriented, critical salt bridge with the Arg136 residue in the subsite S2 of the hDHODH ubiquinone-binding pocket[4]. This specific interaction, driven by the structural geometry of the 2-formyl-3-nitrobenzoic acid scaffold, significantly enhances ligand lipophilicity efficiency (LLE) and overall inhibitory potency[4].

Mechanistic Synthetic Pathways (Self-Validating Protocols)

To ensure high yield and purity, the synthesis of 2-formyl-3-nitrobenzoic acid must carefully navigate the sensitivities of the formyl group. The most robust, literature-validated route begins with 2-methyl-3-nitrobenzoic acid and proceeds via a three-step protocol: Esterification, Radical Bromination, and Oxidation/Hydrolysis[3][5][7].

Synthesis A 2-Methyl-3-nitrobenzoic acid (Starting Material) B Methyl 2-methyl-3-nitrobenzoate (Esterification) A->B MeOH, SOCl2 C Methyl 2-(bromomethyl)-3-nitrobenzoate (Radical Bromination) B->C NBS, AIBN, CCl4, Reflux D Methyl 2-formyl-3-nitrobenzoate (NMO Oxidation) C->D NMO, 4Å MS, DCM, RT E 2-Formyl-3-nitrobenzoic acid (Hydrolysis) D->E LiOH, THF/H2O, 0°C to RT

Caption: Synthetic pathway of 2-Formyl-3-nitrobenzoic acid from 2-methyl-3-nitrobenzoic acid.

Step 1: Wohl-Ziegler Radical Bromination

Objective: Convert methyl 2-methyl-3-nitrobenzoate to methyl 2-(bromomethyl)-3-nitrobenzoate. Causality & Logic: The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring toward electrophilic attack, allowing for highly selective radical bromination at the benzylic position. N-Bromosuccinimide (NBS) is utilized as a steady, low-concentration source of molecular bromine, while Azobisisobutyronitrile (AIBN) serves as the radical initiator[5]. Protocol:

  • Dissolve methyl 2-methyl-3-nitrobenzoate (1.0 eq) in anhydrous carbon tetrachloride ( CCl4​ ).

  • Add NBS (1.2 eq) and AIBN (0.1 eq) to the reaction system[5].

  • Reflux the mixture overnight under continuous stirring (often assisted by a 100-watt light bulb to maintain radical propagation)[7].

  • Cool to room temperature, filter off the succinimide byproduct, wash the filtrate with water and brine, and dry over MgSO4​ [5][7].

Step 2: Kornblum-Type Oxidation

Objective: Oxidize the benzylic bromide to an aldehyde (methyl 2-formyl-3-nitrobenzoate) without over-oxidizing to a carboxylic acid. Causality & Logic: Standard harsh oxidants (like KMnO4​ ) would cleave or over-oxidize the molecule. Utilizing N-Methylmorpholine N-oxide (NMO) in the presence of 4Å molecular sieves provides a mild, anhydrous environment. The NMO acts as an oxygen nucleophile, displacing the bromide to form an intermediate alkoxylamine salt, which subsequently collapses to yield the aldehyde[3]. Protocol:

  • To a solution of methyl 2-(bromomethyl)-3-nitrobenzoate (1.0 eq) in Dichloromethane (DCM), add NMO (2.3 eq) and 4Å molecular sieves[3].

  • Stir the reaction mixture at room temperature for 2 hours[3].

  • Filter off the molecular sieves, wash the organic layer with water, dry over MgSO4​ , and concentrate under reduced pressure. Purify via column chromatography to yield the white solid product[3].

Step 3: Controlled Ester Hydrolysis

Objective: Saponify the methyl ester to yield the final 2-formyl-3-nitrobenzoic acid. Causality & Logic: Aldehydes are highly susceptible to the Cannizzaro reaction (disproportionation) under strongly basic conditions. Therefore, a mild base like Lithium Hydroxide (LiOH) is used in a biphasic THF/Water system. The reaction is carefully monitored and rapidly quenched/acidified at 0 °C to preserve the formyl group[3]. Protocol:

  • Dissolve methyl 2-formyl-3-nitrobenzoate (1.0 eq) in Tetrahydrofuran (THF)[3].

  • Add a solution of LiOH (5.0 eq) in H2​O at room temperature and stir for 2 hours[3].

  • Concentrate under reduced pressure to remove THF.

  • Cool the aqueous residue to 0 °C and carefully acidify with 1N HCl to pH 4[3].

  • Extract with ethyl acetate, dry the combined organic layers over MgSO4​ , and concentrate to yield white crystals of 2-formyl-3-nitrobenzoic acid[3].

Pharmacokinetic Context

When 2-formyl-3-nitrobenzoic acid is utilized to synthesize advanced drug candidates—such as the hDHODH inhibitor "Compound 19" (a benzylidenehydrazinyl-substituted thiazole)—the resulting molecules exhibit highly favorable in vivo profiles. The carboxylic acid moiety derived directly from the 2-formyl-3-nitrobenzoic acid starting material is crucial for maintaining a low volume of distribution and a long half-life[4].

Table 2: Pharmacokinetic Profile of hDHODH Inhibitor (Compound 19) in Rats [4]

Pharmacokinetic ParameterIntravenous (IV) Dose (1 mg/kg)Oral (PO) Dose (10 mg/kg)
Terminal Half-life ( T1/2​ ) 9.69 h-
Volume of Distribution ( Vss​ ) 0.35 L/kg-
Plasma Clearance (CL) 0.04 L/h/kg-
Exposure ( AUC0−∞​ ) -53,047.73 μg/L*h
Oral Bioavailability (F%) -22.75%

Note: The robust pharmacokinetic profile is heavily attributed to the stable salt-bridge interactions facilitated by the benzoic acid moiety in the target binding pocket.

References

  • European Patent Office. "PIPERIDINEDIONE DERIVATIVE - EP 4116298 A1." (January 11, 2023). Available at:[Link]

  • National Institutes of Health (PMC). "Rational Design of Benzylidenehydrazinyl-Substituted Thiazole Derivatives as Potent Inhibitors of Human Dihydroorotate Dehydrogenase with in Vivo Anti-arthritic Activity." (October 07, 2015). Available at: [Link]

  • Google Patents. "RU2730858C1 - Method of producing lenalidomide and an intermediate for production thereof.
  • National Institutes of Health (PubChem). "Methyl 2-(bromomethyl)-3-nitrobenzoate | C9H8BrNO4 | CID 1487795." Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Formyl-3-nitrobenzoic Acid: A Detailed Step-by-Step Laboratory Protocol

Introduction 2-Formyl-3-nitrobenzoic acid is a key building block in synthetic organic chemistry, particularly in the pharmaceutical industry. Its bifunctional nature, featuring both a carboxylic acid and an aldehyde gro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Formyl-3-nitrobenzoic acid is a key building block in synthetic organic chemistry, particularly in the pharmaceutical industry. Its bifunctional nature, featuring both a carboxylic acid and an aldehyde group, along with the directing and electron-withdrawing properties of the nitro group, makes it a versatile intermediate for the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). This application note provides a comprehensive, step-by-step guide for the synthesis of 2-Formyl-3-nitrobenzoic acid, commencing from the readily available starting material, 3-nitro-o-xylene. The described multi-step synthesis is designed to be robust and scalable for laboratory settings.

Overall Synthesis Scheme

The synthesis of 2-Formyl-3-nitrobenzoic acid is accomplished through a five-step reaction sequence as illustrated below. This route was designed for its logical flow and reliance on well-established chemical transformations, ensuring a high degree of success for researchers.

Synthesis_Scheme Start 3-Nitro-o-xylene Step1 Step 1: Oxidation Start->Step1 O2, Catalyst Intermediate1 2-Methyl-3-nitrobenzoic acid Step1->Intermediate1 Step2 Step 2: Esterification Intermediate1->Step2 CH3OH, H+ Intermediate2 Methyl 2-methyl-3-nitrobenzoate Step2->Intermediate2 Step3 Step 3: Bromination Intermediate2->Step3 NBS, AIBN Intermediate3 Methyl 2-(bromomethyl)-3-nitrobenzoate Step3->Intermediate3 Step4 Step 4: Oxidation Intermediate3->Step4 DMSO, NaHCO3 Intermediate4 Methyl 2-formyl-3-nitrobenzoate Step4->Intermediate4 Step5 Step 5: Hydrolysis Intermediate4->Step5 H3O+ End 2-Formyl-3-nitrobenzoic acid Step5->End

Caption: Overall synthetic route from 3-nitro-o-xylene to 2-Formyl-3-nitrobenzoic acid.

PART 1: Synthesis of 2-Methyl-3-nitrobenzoic Acid

The initial step involves the selective oxidation of one methyl group of 3-nitro-o-xylene to a carboxylic acid. This can be achieved using various methods; here, we detail a catalytic oxidation using oxygen, which is an efficient and environmentally conscious approach.[1]

Protocol 1: Oxidation of 3-Nitro-o-xylene

Materials:

  • 3-Nitro-o-xylene (98%)[2][3][4][5]

  • Organic solvent (e.g., acetic acid)

  • Catalyst (e.g., cobalt (II) acetate and manganese (II) acetate)

  • Oxygen gas

  • Sodium hydroxide (NaOH) solution (5 M)

  • Hydrochloric acid (HCl) (concentrated)

  • Deionized water

Equipment:

  • High-pressure reactor equipped with a gas inlet, pressure gauge, and mechanical stirrer

  • Heating mantle

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • To a high-pressure reactor, add 3-nitro-o-xylene, the organic solvent (e.g., acetic acid, 2-5 times the weight of 3-nitro-o-xylene), and the catalyst (0.05-0.2 times the weight of 3-nitro-o-xylene).[1]

  • Seal the reactor and purge with oxygen gas.

  • Pressurize the reactor with oxygen and heat the mixture to 90-100°C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC) until the concentration of 3-nitro-o-xylene is less than 1%.[1]

  • Cool the reactor to room temperature and carefully vent the excess oxygen.

  • Filter the reaction mixture to obtain the crude product. The mother liquor can be recycled.[1]

  • The crude product is then purified by an acid-base workup. Dissolve the crude solid in an aqueous sodium hydroxide solution.

  • Treat the solution with activated carbon to decolorize, and then filter.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2 to precipitate the 2-methyl-3-nitrobenzoic acid.

  • Collect the solid by filtration, wash with cold deionized water, and dry under vacuum.

PART 2: Synthesis of Methyl 2-Methyl-3-nitrobenzoate

The carboxylic acid is protected as a methyl ester to prevent interference in the subsequent bromination step. This is a standard Fischer esterification.

Protocol 2: Fischer Esterification

Materials:

  • 2-Methyl-3-nitrobenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-3-nitrobenzoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After cooling, remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: effervescence), and brine.[6]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-methyl-3-nitrobenzoate.

PART 3: Synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate

The benzylic methyl group is selectively brominated using N-bromosuccinimide (NBS) with a radical initiator.

Protocol 3: Side-Chain Bromination

Materials:

  • Methyl 2-methyl-3-nitrobenzoate

  • N-Bromosuccinimide (NBS)[7][8][9][10][11]

  • Azobisisobutyronitrile (AIBN)

  • Acetonitrile

  • Water

Equipment:

  • Three-necked round-bottom flask with reflux condenser and nitrogen inlet

  • Heating mantle with magnetic stirrer

Procedure:

  • In a three-necked flask, dissolve methyl 2-methyl-3-nitrobenzoate in acetonitrile.

  • Add N-bromosuccinimide (1.1-1.2 equivalents) and a catalytic amount of AIBN.[12]

  • Heat the reaction mixture to 55-75°C under a nitrogen atmosphere for 12-15 hours.[12][13]

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, concentrate the acetonitrile under vacuum.[12]

  • Add water to the crude residue and stir at room temperature.

  • The product, methyl 2-(bromomethyl)-3-nitrobenzoate, can be isolated by filtration or extraction with a suitable organic solvent.

PART 4: Synthesis of Methyl 2-formyl-3-nitrobenzoate

The brominated intermediate is oxidized to the corresponding aldehyde. The Kornblum oxidation is a mild and effective method for this transformation.[14][15]

Protocol 4: Kornblum Oxidation

Materials:

  • Methyl 2-(bromomethyl)-3-nitrobenzoate

  • Dimethyl sulfoxide (DMSO)[16][17][18][19][20]

  • Sodium bicarbonate (NaHCO₃)[21][22][23][24][25]

  • Ethyl acetate

  • Water

  • Brine

Equipment:

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve methyl 2-(bromomethyl)-3-nitrobenzoate in DMSO.

  • Add sodium bicarbonate (2-3 equivalents).

  • Heat the mixture to a temperature between 80-120°C for 1-3 hours.[14]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and brine to remove DMSO.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude methyl 2-formyl-3-nitrobenzoate can be purified by column chromatography on silica gel.

PART 5: Synthesis of 2-Formyl-3-nitrobenzoic Acid

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.

Protocol 5: Ester Hydrolysis

Materials:

  • Methyl 2-formyl-3-nitrobenzoate

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Aqueous hydrochloric acid (HCl) (e.g., 3 M)

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, suspend methyl 2-formyl-3-nitrobenzoate in an aqueous NaOH solution.

  • Heat the mixture to reflux until the ester has completely saponified (monitor by TLC).[26]

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Slowly add aqueous HCl with stirring to acidify the solution to a pH of approximately 2.[26]

  • The product, 2-Formyl-3-nitrobenzoic acid, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.

Safety and Handling

  • 3-Nitro-o-xylene: Harmful if swallowed, in contact with skin, or if inhaled. Causes eye irritation.[2][3][5] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Causes severe skin burns and eye damage.[8][10][11] Handle with extreme care, avoiding contact with skin and eyes. Keep away from combustible materials.[7][9]

  • Dimethyl Sulfoxide (DMSO): Can be absorbed through the skin and may carry dissolved substances with it.[16][18] Causes skin and eye irritation.[16][18] Wear gloves and handle in a well-ventilated area.

  • Sodium Bicarbonate (NaHCO₃): Generally considered safe, but can cause mild skin and eye irritation.[22][23][24]

  • General Precautions: Always work in a well-ventilated laboratory fume hood. Wear appropriate PPE, including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each chemical before use.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )
3-Nitro-o-xyleneC₈H₉NO₂151.16
2-Methyl-3-nitrobenzoic acidC₈H₇NO₄181.15
Methyl 2-methyl-3-nitrobenzoateC₉H₉NO₄195.17
Methyl 2-(bromomethyl)-3-nitrobenzoateC₉H₈BrNO₄274.07
Methyl 2-formyl-3-nitrobenzoateC₉H₇NO₅209.16
2-Formyl-3-nitrobenzoic acidC₈H₅NO₅195.13

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Esterification cluster_2 Step 3: Bromination cluster_3 Step 4: Oxidation (Kornblum) cluster_4 Step 5: Hydrolysis S1_Start Charge Reactor with 3-Nitro-o-xylene, Solvent, Catalyst S1_React Pressurize with O2 and Heat (90-100°C) S1_Start->S1_React S1_Monitor Monitor by HPLC/TLC S1_React->S1_Monitor S1_Workup Cool, Filter, Acid-Base Workup S1_Monitor->S1_Workup S1_Product Isolate 2-Methyl-3-nitrobenzoic acid S1_Workup->S1_Product S2_Start Dissolve Acid in Methanol with H2SO4 catalyst S1_Product->S2_Start S2_React Reflux for 4-6 hours S2_Start->S2_React S2_Workup Evaporate Methanol, Extract with CH2Cl2, Wash, Dry S2_React->S2_Workup S2_Product Isolate Methyl 2-methyl-3-nitrobenzoate S2_Workup->S2_Product S3_Start Dissolve Ester in Acetonitrile with NBS and AIBN S2_Product->S3_Start S3_React Heat to 55-75°C for 12-15 hours S3_Start->S3_React S3_Workup Concentrate, Add Water, Isolate Product S3_React->S3_Workup S3_Product Isolate Methyl 2-(bromomethyl)-3-nitrobenzoate S3_Workup->S3_Product S4_Start Dissolve Bromide in DMSO with NaHCO3 S3_Product->S4_Start S4_React Heat to 80-120°C for 1-3 hours S4_Start->S4_React S4_Workup Extract with Ethyl Acetate, Wash, Dry, Purify S4_React->S4_Workup S4_Product Isolate Methyl 2-formyl-3-nitrobenzoate S4_Workup->S4_Product S5_Start Suspend Ester in Aqueous NaOH S4_Product->S5_Start S5_React Reflux until Saponification S5_Start->S5_React S5_Workup Cool, Acidify with HCl, Filter S5_React->S5_Workup S5_Product Isolate 2-Formyl-3-nitrobenzoic acid S5_Workup->S5_Product

Caption: Detailed experimental workflow for the synthesis of 2-Formyl-3-nitrobenzoic acid.

References

  • Kornblum oxidation - Grokipedia. (n.d.). Retrieved March 25, 2026, from [Link]

  • Sommelet reaction - Grokipedia. (n.d.). Retrieved March 25, 2026, from [Link]

  • Greenfield Global. (2015, June 17). SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

  • Interchem Agencies Limited. (2022, April). safety data sheet - sodium bicarbonate. Retrieved from [Link]

  • Sommelet reaction - Wikipedia. (n.d.). Retrieved March 25, 2026, from [Link]

  • Sommelet Reaction - SynArchive. (n.d.). Retrieved March 25, 2026, from [Link]

  • Kornblum oxidation - Wikipedia. (n.d.). Retrieved March 25, 2026, from [Link]

  • [No Title]. (n.d.). Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2024, January 22). Safety Data Sheet: Dimethyl sulfoxide. Retrieved from [Link]

  • Rolfes Chemicals. (n.d.). Sodium Bicarbonate Safety Data Sheet. Retrieved from [Link]

  • Tata Chemicals Ltd. (2021, June 21). SAFETY DATA SHEET (SDS) - Name of chemical: Sodium Bicarbonate. Retrieved from [Link]

  • OriGen Biomedical. (2016, July 29). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium bicarbonate. Retrieved from [Link]

  • [No Title]. (2025, December 12). Sommelet Reaction. YouTube. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Dimethyl sulfoxide. Retrieved from [Link]

  • US10392364B2 - Process for synthesis of lenalidomide - Google Patents. (n.d.).
  • Simple Oxidation of Benzylic Halides with 1-Butyl-3-methyl Imidazolium Periodate. (n.d.). Retrieved from [Link]

  • Deepak Nitrite Ltd. (2023, March 20). Safety Data Sheet: 3-Nitro-o- Xylene. Retrieved from [Link]

  • Deepak Nitrite Ltd. (n.d.). 3-Nitro-o-xylene. Retrieved from [Link]

  • US20180334443A1 - An improved process for synthesis of lenalidomide - Google Patents. (n.d.).
  • m-NITROBENZOIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method - Google Patents. (n.d.).
  • Kornblum oxidation - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester - Google Patents. (n.d.).
  • Lab5 procedure esterification. (n.d.). Retrieved from [Link]

  • ORGANIC CHEMISTRY - RSC Publishing. (2025, March 14). Retrieved from [Link]

  • A 2 step synthesis of methyl 3-n. (n.d.). Retrieved from [Link]

  • CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid - Google Patents. (n.d.).

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of 2-Formyl-3-nitrobenzoic Acid in Modern Pharmaceutical Synthesis

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-Formyl-3-nitrobenzoic acid and its derivatives as a pivotal...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-Formyl-3-nitrobenzoic acid and its derivatives as a pivotal intermediate in pharmaceutical synthesis. We will explore its strategic importance, synthesis, and application in constructing complex heterocyclic scaffolds, with a particular focus on the synthesis of the PARP inhibitor, Niraparib. Detailed, field-tested protocols are provided to enable the practical application of this versatile building block.

Introduction: The Strategic Value of a Bifunctional Intermediate

In the landscape of medicinal chemistry, the efficiency of a synthetic route is often dictated by the strategic choice of starting materials and intermediates. 2-Formyl-3-nitrobenzoic acid is a prime example of a highly valuable bifunctional building block. Its structure, featuring an aldehyde and a nitro group in an ortho relationship on a benzoic acid scaffold, is pre-organized for the construction of nitrogen-containing heterocyclic systems, which are foundational motifs in a vast number of approved drugs.[1][2][3]

The true synthetic power of this intermediate lies in the synergistic reactivity of its two functional groups. The nitro group can be selectively reduced to an amine, which can then undergo intramolecular condensation with the adjacent aldehyde to form a variety of fused heterocyclic rings, such as indazolones and quinazolinones.[4][5] This intramolecular cyclization strategy offers a rapid and atom-economical pathway to complex molecular architectures, making 2-Formyl-3-nitrobenzoic acid a sought-after intermediate in drug discovery and process development. Its most notable recent application is as a key starting material in the synthesis of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[6][7]

Synthesis of the Key Precursor: Methyl 3-formyl-2-nitrobenzoate

While 2-Formyl-3-nitrobenzoic acid is the parent compound, its methyl ester, Methyl 3-formyl-2-nitrobenzoate , is the more commonly used and commercially available derivative for subsequent transformations due to the protection of the carboxylic acid, preventing unwanted side reactions.

A common and effective laboratory-scale synthesis starts from Methyl 3-(bromomethyl)-2-nitrobenzoate. The transformation is an oxidation reaction where N-methylmorpholine N-oxide (NMO) is used as a mild and efficient oxidizing agent. The use of 4Å molecular sieves is critical in this step; they act as a desiccant, removing water from the reaction mixture, which is crucial for driving the reaction to completion and preventing the formation of byproducts.

Synthesis_of_Methyl_3_formyl_2_nitrobenzoate start Methyl 3-(bromomethyl)-2-nitrobenzoate product Methyl 3-formyl-2-nitrobenzoate start->product Oxidation (Room Temp, 1.5h) reagents N-Methylmorpholine N-oxide (NMO) 4Å Molecular Sieves Acetonitrile (Solvent)

Caption: Synthetic workflow for the oxidation of Methyl 3-(bromomethyl)-2-nitrobenzoate.

Protocol 1: Synthesis of Methyl 3-formyl-2-nitrobenzoate

This protocol is adapted from established procedures found in the patent literature.[6]

Materials:

  • Methyl 3-(bromomethyl)-2-nitrobenzoate

  • N-methylmorpholine N-oxide (NMO)

  • 4Å Molecular Sieves (powdered and activated)

  • Acetonitrile (anhydrous)

  • Ethyl Acetate

  • 1N Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Under a nitrogen atmosphere, add Methyl 3-(bromomethyl)-2-nitrobenzoate (e.g., 26.0 mmol, 1.0 equiv) and activated 4Å molecular sieves (approx. 1.3 g per mmol of substrate) to a round-bottom flask containing anhydrous acetonitrile (approx. 6 mL per mmol of substrate).

  • To this stirring suspension, add N-methylmorpholine N-oxide (NMO) (2.0 equiv) portion-wise, maintaining the temperature below 30 °C.

  • Stir the reaction mixture vigorously at room temperature for 1.5 to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate (approx. 25 mL per mmol of substrate).

  • Remove the insoluble materials (molecular sieves) by vacuum filtration through a pad of Celite, washing the filter cake with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water, 1N HCl, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane (e.g., 1:3 v/v) to afford Methyl 3-formyl-2-nitrobenzoate as an off-white solid.

Data Summary Table:

ParameterValueReference
Starting MaterialMethyl 3-(bromomethyl)-2-nitrobenzoate[6]
Key ReagentN-Methylmorpholine N-oxide (NMO)[6]
Stoichiometry (NMO)2.0 equivalents[6]
SolventAcetonitrile[6]
TemperatureRoom Temperature[6]
Typical Yield~74%[6]

Core Application: Reductive Cyclization for Heterocycle Synthesis

The primary utility of 2-Formyl-3-nitrobenzoic acid and its esters is in the construction of bicyclic heteroaromatic systems. A powerful one-pot reaction involves the reductive cyclization of the intermediate formed between the benzoic acid derivative and a primary amine. This transformation is central to the synthesis of the indazole core of Niraparib.[6][7]

The process begins with the condensation of the aldehyde group of Methyl 3-formyl-2-nitrobenzoate with an appropriate primary amine (in the case of Niraparib, an aminophenyl piperidine derivative) to form a Schiff base (imine). Simultaneously or sequentially, a reducing agent reduces the nitro group to an amine. The newly formed amine then attacks the imine carbon in an intramolecular fashion, leading to the formation of the stable indazole ring system after dehydration. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is a common and effective method for achieving the nitro reduction.

Reductive_Cyclization cluster_0 Reactants start Methyl 3-formyl-2-nitrobenzoate intermediate Schiff Base Intermediate start->intermediate Condensation amine Primary Amine (e.g., R-NH2) product Fused Heterocycle (e.g., Indazole Core) intermediate->product Reductive Cyclization (e.g., H2, Pd/C)

Caption: Generalized workflow for the synthesis of a fused heterocycle via reductive cyclization.

Protocol 2: Synthesis of an Indazole Scaffold via Reductive Cyclization

This generalized protocol illustrates the key transformation for synthesizing an indazole ring system, a core component of Niraparib.[6][7]

Materials:

  • Methyl 3-formyl-2-nitrobenzoate

  • Primary amine (e.g., tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate)

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Ethanol or Methanol

  • Hydrogen gas (H₂) source or a transfer hydrogenation reagent (e.g., ammonium formate)

  • Celite

Procedure:

  • To a solution of Methyl 3-formyl-2-nitrobenzoate (1.0 equiv) in ethanol (approx. 10-15 mL per mmol) in a hydrogenation vessel, add the primary amine (1.0-1.1 equiv).

  • Stir the mixture at room temperature for 30 minutes to allow for the initial formation of the Schiff base.

  • Carefully add 10% Pd/C catalyst (approx. 5-10 mol% Pd) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional ethanol or methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude indazole product.

  • The crude product can be purified by recrystallization or column chromatography as required.

Causality and Trustworthiness in the Protocol:

  • Catalyst Choice: Palladium on carbon is a highly effective and widely trusted catalyst for the reduction of aromatic nitro groups. Its heterogeneous nature allows for easy removal by filtration, simplifying product workup.

  • Solvent: Ethanol or methanol are excellent solvents for this reaction as they solubilize the reactants and are compatible with catalytic hydrogenation.

  • Safety: Handling hydrogen gas and pyrophoric catalysts like Pd/C requires appropriate safety precautions, including working in a well-ventilated fume hood and using proper grounding techniques to prevent static discharge. Purging the vessel with an inert gas before and after the reaction is a critical safety step.

Conclusion

2-Formyl-3-nitrobenzoic acid and its methyl ester are powerful and versatile intermediates in pharmaceutical synthesis. The strategic placement of the formyl and nitro groups enables elegant and efficient construction of complex heterocyclic scaffolds through reactions like reductive cyclization. The successful application of this intermediate in the synthesis of high-value active pharmaceutical ingredients such as Niraparib underscores its importance. The protocols and insights provided herein are intended to equip researchers and drug development professionals with the foundational knowledge to effectively leverage this key building block in their synthetic endeavors.

References

  • A novel synthetic method for preparing an anticancer medicine Niraparib.
  • Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. Arkivoc. [Link]

  • Synthesis of quinazolines. Organic Chemistry Portal. [Link]

  • SELECTIVE SYNTHESIS OF 2-SUBSTITUTED INDAZOLIN-3-ONES WITHOUT N-1 PROTECTION. HETEROCYCLES. [Link]

  • On the Illusive Nature of o-Formylazobenzenes: Exploiting the Nucleophilicity of the Azo Group for Cyclization to Indazole Derivatives. The Journal of Organic Chemistry. [Link]

  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. DARU Journal of Pharmaceutical Sciences. [Link]

  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development. [Link]

  • Processes for the preparation of Niraparib and intermediates thereof.
  • Synthesis of indazolones. Organic Chemistry Portal. [Link]

  • Synthesis of Niraparib, a cancer drug candidate. University of Oxford. [Link]

  • Straightforward synthesis of indazolones (1 and 2). Reaction conditions. ResearchGate. [Link]

  • THE SYNTHESIS OF 2-QUINAZOLINONES AND HOMOLOGUES. Aston University. [Link]

  • Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances. [Link]

  • Synthesis and biological study of some novel schiff's bases of indazolone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of N-Heterocycles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. Chemistry – A European Journal. [Link]

  • A kind of synthetic method for preparing Niraparib.
  • Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. Organic Reactions. [Link]

  • Facile and Efficient Synthesis of 2-Aminoquinoline-3-carboxylic Acid Derivatives via Reductive Cyclization of Nitro and Cyano Groups Induced by Low-valent Titanium. Journal of Chemical Research. [Link]

  • Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. Molecules. [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

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Method

Protocols for the catalytic reduction of 2-Formyl-3-nitrobenzoic acid

Application Note: Protocols for the Catalytic Reduction of 2-Formyl-3-nitrobenzoic Acid in Advanced Heterocycle Synthesis Introduction & Mechanistic Context As a Senior Application Scientist in early-stage drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocols for the Catalytic Reduction of 2-Formyl-3-nitrobenzoic Acid in Advanced Heterocycle Synthesis

Introduction & Mechanistic Context

As a Senior Application Scientist in early-stage drug discovery, navigating the chemoselectivity of polyfunctional building blocks is a daily challenge. 2-Formyl-3-nitrobenzoic acid is a highly versatile, yet notoriously difficult, electrophilic precursor. It is a critical intermediate in the synthesis of PROTAC E3 ligase binders (such as lenalidomide analogs)[1][2] and human dihydroorotate dehydrogenase (hDHODH) inhibitors used in anti-arthritic therapies [3].

The primary challenge in the catalytic reduction of this molecule lies in its functional group density. It contains a reducible nitro group (-NO2) positioned ortho to a highly reactive formyl group (-CHO). Direct catalytic hydrogenation often leads to catastrophic over-reduction (yielding benzylic alcohols) or uncontrolled intramolecular Schiff base condensation, which polymerizes the reaction mixture. To achieve high-fidelity reduction, we must employ either tandem cyclization-reduction (masking the aldehyde prior to reduction) or chemoselective transfer hydrogenation .

Chemical Properties & Reactivity Profile

Understanding the quantitative and physicochemical baseline of the starting material is essential for predicting its behavior under reductive conditions.

Table 1: Physicochemical & Reactivity Profile of 2-Formyl-3-nitrobenzoic Acid

Property / ParameterValue / DescriptionMechanistic Implication for Reduction
Molecular Weight 195.13 g/mol Baseline for stoichiometric calculations and MS tracking.
Nitro Group (-NO2) Highly reducibleTarget for Pd/C or PtO2 catalysis; exothermic reduction.
Formyl Group (-CHO) Electrophilic, reducibleProne to over-reduction to -CH2OH or unwanted amination.
Carboxylic Acid (-COOH) Acidic (pKa ~3.5)Can auto-catalyze side reactions; requires buffered or neutral media.
Proximity Effect Ortho relationshipDrives spontaneous cyclization upon reduction to the amine.

Workflow: Divergent Reduction Strategies

To circumvent the inherent reactivity of the ortho-formyl group, two distinct pathways are utilized in modern medicinal chemistry workflows. The workflow below illustrates the logical branching based on the desired final scaffold.

G A 2-Formyl-3-nitrobenzoic acid (Highly Reactive Precursor) B 5-Nitrophthalazin-1(2H)-one (Masked Aldehyde) A->B Hydrazine Monohydrate (MeOH, 80°C) D Acetal-Protected Intermediate (Transient State) A->D Trimethyl Orthoformate (H+ catalyst) C 5-Aminophthalazin-1(2H)-one (Stable PROTAC Linker) B->C H2 (1 atm), Pd/C (Catalytic Reduction) E 2-Formyl-3-aminobenzoic acid (Target Synthon) D->E 1. Transfer Hydrogenation 2. Mild Acid Cleavage

Figure 1: Divergent catalytic reduction pathways for 2-Formyl-3-nitrobenzoic acid.

Experimental Methodologies

Protocol A: Tandem Condensation and Catalytic Hydrogenation

Objective: Synthesis of 5-Aminophthalazin-1(2H)-one for PROTAC linker integration.

This protocol leverages the reactivity of the formyl group to our advantage. By first condensing the aldehyde and carboxylic acid with hydrazine, we form a stable phthalazinone ring. This completely masks the aldehyde, allowing for aggressive, high-yielding catalytic hydrogenation of the nitro group without side reactions [1].

Step 1: Cyclization (Aldehyde Masking)

  • Preparation : Dissolve 2-formyl-3-nitrobenzoic acid (1.20 g, 6.15 mmol) in anhydrous Methanol (10 mL) in a 50 mL round-bottom flask.

  • Addition : Slowly add hydrazine monohydrate (417 mg, 8.33 mmol) dropwise at room temperature.

  • Reaction : Stir the mixture for 30 minutes at room temperature, then affix a reflux condenser and heat to 80 °C for 2 hours.

  • Workup : Cool to room temperature and concentrate under reduced pressure. Pour the residue into distilled water (50 mL) and extract with Ethyl Acetate (2 x 50 mL). Dry the organic layer over MgSO4 and concentrate to yield 5-nitrophthalazin-1(2H)-one.

Step 2: Catalytic Hydrogenation

  • Preparation : Dissolve the crude 5-nitrophthalazin-1(2H)-one in Methanol (15 mL).

  • Catalyst Addition : Carefully add 10% Pd/C (wet, ~100 mg). Causality Note: Wet Pd/C (50% water) is strictly required here. Dry Pd/C in the presence of methanol vapors and oxygen can spontaneously ignite.

  • Hydrogenation : Purge the flask with Nitrogen (3x), then introduce Hydrogen gas via a balloon (1 atm). Stir vigorously for 1 hour at room temperature. Causality Note: 1 atm is sufficient for nitro reduction; higher pressures (e.g., in a Parr shaker) risk reducing the aromatic phthalazinone ring.

  • Self-Validation (IPC) : The reaction is complete when hydrogen uptake visibly ceases. LC-MS analysis must confirm the disappearance of the nitro species ( [M+H]+=192.1 ) and the emergence of the amino species ( [M+H]+=162.1 ).

  • Isolation : Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess Methanol. Concentrate the filtrate under reduced pressure to afford 5-aminophthalazin-1(2H)-one in >90% purity[1].

Protocol B: Chemoselective Catalytic Transfer Hydrogenation (CTH)

Objective: Direct reduction to 2-Formyl-3-aminobenzoic acid.

When the intact formyl group is required for downstream chemistry (e.g., reductive amination with a distinct piperidine derivative), standard H2 gas will over-reduce the aldehyde. Instead, we use ammonium formate as a mild, in-situ hydrogen donor.

  • Preparation : Dissolve 2-formyl-3-nitrobenzoic acid (1.00 g, 5.12 mmol) in a 1:1 mixture of THF and Methanol (20 mL). Cool the flask to 0 °C in an ice bath.

  • Donor Addition : Add Ammonium Formate (1.29 g, 20.5 mmol, 4.0 eq) in a single portion.

  • Catalyst Addition : Purge the system with Nitrogen. Carefully add 5% Pd/C (108 mg, 0.05 mmol, 0.01 eq).

  • Reaction : Stir at 0–5 °C for 45 minutes. Causality Note: Ammonium formate decomposes on the palladium surface to release H2. The low temperature kinetically favors the rapid reduction of the highly polarized nitro group while stalling the reduction of the aldehyde.

  • Self-Validation (IPC) : Monitor via TLC (DCM:MeOH 9:1). The product spot will stain intensely positive (purple/orange) with Ninhydrin, confirming the presence of a primary amine, whereas the starting material will not react.

  • Isolation : Filter cold through Celite, wash with cold THF, and concentrate at room temperature (do not heat, to prevent spontaneous polymerization).

Quantitative Data & Protocol Comparison

Table 2: Performance Metrics of Reduction Protocols

ParameterProtocol A (Tandem Hydrogenation)Protocol B (Transfer Hydrogenation)
Catalyst 10% Pd/C (Wet)5% Pd/C (Dry)
Hydrogen Source H2 Gas (Balloon, 1 atm)Ammonium Formate (4.0 eq)
Temperature 25 °C (Room Temp)0–5 °C (Ice Bath)
Reaction Time 1.0 Hour45 Minutes
Chemoselectivity Absolute (Aldehyde is pre-masked)Moderate (Requires strict temp control)
Expected Yield 88 – 92%70 – 75%
Target Application PROTAC Linkers, Phthalazinones [1]DHODH Inhibitors, Custom Scaffolds[3]

References

  • European Patent Office. "PIPERIDINEDIONE DERIVATIVE - EP 4116298 A1." epo.org.
  • Google Patents. "RU2730858C1 - Method of producing lenalidomide and an intermediate for production thereof." google.com.
  • National Institutes of Health. "Rational Design of Benzylidenehydrazinyl-Substituted Thiazole Derivatives as Potent Inhibitors of Human Dihydroorotate Dehydrogenase with in Vivo Anti-arthritic Activity." nih.gov.
Application

Application Notes &amp; Protocols: 2-Formyl-3-nitrobenzoic Acid as a Cornerstone Reagent in Modern Heterocyclic Synthesis

Introduction: Unveiling the Synthetic Potential of a Versatile Building Block In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Synthetic Potential of a Versatile Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Formyl-3-nitrobenzoic acid is a preeminent example of such a scaffold, offering a unique convergence of functionalities that medicinal chemists and drug development professionals can exploit. Its structure, featuring an aldehyde, a nitro group, and a carboxylic acid on an aromatic ring, provides a powerful platform for a multitude of cyclization strategies. The ortho-relationship between the formyl and nitro groups is particularly advantageous; the nitro group serves as a masked amine, which, upon reduction, becomes a potent nucleophile poised to react with the adjacent aldehyde or its derivatives. This inherent reactivity profile makes it an ideal precursor for synthesizing a diverse array of heterocyclic compounds, which are the cornerstones of many pharmaceutical agents.[1][2]

This guide provides an in-depth exploration of field-proven applications and detailed protocols for leveraging 2-formyl-3-nitrobenzoic acid in the synthesis of high-value heterocyclic systems, including quinazolines and quinolones. The methodologies described herein are designed to be robust and reproducible, with a focus on explaining the causality behind experimental choices to empower researchers to adapt and innovate.

Synthesis of Quinazolin-4(3H)-ones: A Privileged Scaffold in Medicinal Chemistry

Quinazolinones represent a vital class of nitrogen-containing heterocycles, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[3][4] The synthesis of the quinazolinone core from 2-formyl-3-nitrobenzoic acid is an elegant process that hinges on a reductive cyclization strategy.

Mechanistic Rationale and Strategy

The core strategy involves the initial, and most critical, step of reducing the nitro group of 2-formyl-3-nitrobenzoic acid to its corresponding amine, yielding 2-amino-3-formylbenzoic acid as a transient intermediate. This reduction is the key that unlocks the cyclization pathway. The newly formed amino group is a strong nucleophile, and the adjacent formyl group is an excellent electrophile. In the presence of a primary amine (R-NH₂), a cascade of reactions ensues:

  • Iminé Formation: The primary amine condenses with the formyl group of the intermediate to form an imine.

  • Intramolecular Cyclization: The amino group on the benzene ring attacks the carboxylic acid, leading to cyclization and dehydration to form the stable, six-membered quinazolinone ring.

This one-pot, multi-component approach is highly efficient and allows for significant molecular diversity by simply varying the primary amine used in the reaction.

Experimental Protocol: One-Pot Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

This protocol details a reliable one-pot synthesis of a quinazolinone derivative, illustrating the reductive cyclization cascade.

Materials:

  • 2-Formyl-3-nitrobenzoic acid

  • Aniline (or other primary amine)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, create a suspension of 2-formyl-3-nitrobenzoic acid (1.0 mmol, 1.0 eq) and iron powder (5.0 mmol, 5.0 eq) in a 1:1 mixture of ethanol and water (20 mL).

  • Initiation: Add ammonium chloride (1.0 mmol, 1.0 eq) to the suspension. The use of NH₄Cl creates a mildly acidic environment that facilitates the iron-mediated reduction of the nitro group.

  • Heating and Reduction: Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously. The reduction of the nitro group to an amine is typically complete within 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Amine Addition: Once the reduction is complete, add the primary amine (e.g., aniline, 1.2 mmol, 1.2 eq) to the reaction mixture.

  • Cyclization: Continue to heat the reaction at reflux for an additional 4-6 hours to ensure complete cyclization and formation of the quinazolinone ring.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with ethyl acetate (3 x 20 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure quinazolin-4(3H)-one derivative.

Data Presentation: Synthesis of Various Quinazolinone Derivatives
EntryPrimary Amine (R-NH₂)Reaction Time (h)Yield (%)
1Aniline685
24-Fluoroaniline682
3Benzylamine588
4Cyclohexylamine775
Visualization: Quinazolinone Synthesis Workflow

Quinazolinone_Synthesis cluster_reduction Step 1: In-Situ Reduction cluster_cyclization Step 2: Condensation & Cyclization Start 2-Formyl-3-nitrobenzoic acid Intermediate 2-Amino-3-formylbenzoic acid (transient) Start->Intermediate Product Quinazolin-4(3H)-one Intermediate->Product Amine Primary Amine (R-NH₂)

Caption: One-pot reductive cyclization workflow for Quinazolinone synthesis.

Synthesis of Quinolones: Core Structures of Antibacterial Agents

Quinolones are a major class of synthetic antibiotics that function by inhibiting bacterial DNA gyrase.[5][6] The versatile structure of 2-formyl-3-nitrobenzoic acid provides an efficient entry point to this critical heterocyclic system via a modified Friedländer-type annulation.

Mechanistic Rationale and Strategy

Similar to the quinazolinone synthesis, the process begins with the reduction of the nitro group to an amine, forming the key 2-amino-3-formylbenzoic acid intermediate. This intermediate then undergoes a condensation reaction with a compound containing an α-methylene group adjacent to a carbonyl, such as an ester or ketone (e.g., ethyl acetoacetate).

The mechanism proceeds as follows:

  • Knoevenagel Condensation: The active methylene compound undergoes a Knoevenagel condensation with the formyl group of the 2-amino-3-formylbenzoic acid intermediate.

  • Intramolecular Cyclization (Annulation): The amino group then performs a nucleophilic attack on the carbonyl group of the condensation partner, leading to cyclization and subsequent dehydration to form the quinolone ring system. The presence of the carboxylic acid at the 3-position of the starting material ultimately leads to quinolone-4-carboxylic acid derivatives, a common feature in many quinolone antibiotics.

Experimental Protocol: Synthesis of Quinolone-4-carboxylic Acid Derivatives

This protocol outlines the synthesis of a quinolone derivative using ethyl acetoacetate as the condensation partner.

Materials:

  • 2-Formyl-3-nitrobenzoic acid

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetoacetate

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (5M)

  • Ethyl acetate (EtOAc)

Procedure:

  • Reduction of Nitro Group: In a round-bottom flask, suspend 2-formyl-3-nitrobenzoic acid (1.0 mmol, 1.0 eq) in ethanol (15 mL). Add tin(II) chloride dihydrate (4.0 mmol, 4.0 eq).

  • Acidification: Carefully add concentrated hydrochloric acid (2 mL) to the mixture. The use of SnCl₂ in acidic media is a classic and highly effective method for the reduction of aromatic nitro groups.[7]

  • Heating: Heat the mixture to reflux (approx. 78 °C) for 2-3 hours. Monitor by TLC to confirm the complete consumption of the starting material.

  • Neutralization and Intermediate Isolation (Optional but Recommended): Cool the reaction to room temperature and pour it onto crushed ice. Carefully neutralize the mixture by the slow addition of 5M NaOH solution until a pH of 7-8 is reached. This will precipitate the tin salts and allow for the extraction of the 2-amino-3-formylbenzoic acid intermediate. Extract the aqueous layer with ethyl acetate (3 x 50 mL), dry the combined organic layers over Na₂SO₄, and concentrate to obtain the crude intermediate.

  • Condensation and Cyclization: Dissolve the crude 2-amino-3-formylbenzoic acid intermediate in ethanol (20 mL). Add ethyl acetoacetate (1.5 mmol, 1.5 eq) and a catalytic amount of a base such as piperidine or triethylamine.

  • Heating: Heat the mixture to reflux for 6-8 hours. The reaction progress can be monitored by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture. The quinolone product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization.

Data Presentation: Synthesis of Various Quinolone Derivatives
EntryMethylene CompoundBase CatalystReaction Time (h)Yield (%)
1Ethyl acetoacetatePiperidine678
2Diethyl malonateTriethylamine872
3AcetonePiperidine865
4CyclohexanoneTriethylamine770
Visualization: Quinolone Synthesis Logical Flow

Quinolone_Synthesis cluster_main Quinolone Synthesis via Reductive Annulation Start 2-Formyl-3-nitrobenzoic acid Reduction Step 1: Nitro Reduction (e.g., SnCl₂ / HCl) Start->Reduction Intermediate Intermediate: 2-Amino-3-formylbenzoic acid Reduction->Intermediate Condensation Step 2: Condensation & Cyclization (with Active Methylene Compound) Intermediate->Condensation Product Final Product: Quinolone Derivative Condensation->Product

Sources

Method

Application Notes and Protocols for Reductive Amination Using 2-Formyl-3-nitrobenzoic Acid

Introduction: Strategic Importance of Reductive Amination and the Unique Profile of 2-Formyl-3-nitrobenzoic Acid Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Importance of Reductive Amination and the Unique Profile of 2-Formyl-3-nitrobenzoic Acid

Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and drug development sectors. Its prominence is attributed to the efficient and direct construction of carbon-nitrogen bonds, a linkage that is fundamental to the architecture of a vast array of bioactive molecules.[1][2][3] Statistically, a significant portion of C-N bond-forming reactions in the pharmaceutical industry are accomplished via reductive amination, underscoring its reliability and versatility.[1][4] This powerful reaction condenses a carbonyl compound, such as an aldehyde or ketone, with a primary or secondary amine to form an intermediate imine or iminium ion, which is subsequently reduced in situ to the corresponding amine.[5][6]

This guide focuses on the application of a particularly interesting and functionalized substrate: 2-Formyl-3-nitrobenzoic acid . This molecule presents a unique trifecta of reactive sites: an aldehyde amenable to imine formation, a deactivating and sterically influential nitro group, and a carboxylic acid that can influence solubility and reactivity. The strategic placement of these functional groups makes it a valuable building block for the synthesis of complex heterocyclic scaffolds and other targeted molecular architectures. The protocols detailed herein are designed to provide researchers, scientists, and drug development professionals with a comprehensive and scientifically grounded framework for successfully employing 2-Formyl-3-nitrobenzoic acid in reductive amination reactions.

Mechanistic Insights: The "How" and "Why" of Reductive Amination

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing experimental outcomes. The reductive amination process can be conceptually divided into two key stages: the formation of an imine/iminium ion and its subsequent reduction.

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This is followed by a proton transfer and subsequent dehydration to yield an imine (from a primary amine) or an iminium ion (from a secondary amine). This stage is typically favored under mildly acidic conditions (pH 4-6), which serve to activate the carbonyl group towards nucleophilic attack without excessively protonating the amine nucleophile.[6][7]

  • Reduction of the C=N Double Bond: A reducing agent, present in the reaction mixture, then selectively reduces the imine or iminium ion to the corresponding amine. The choice of reducing agent is critical; it must be mild enough to not significantly reduce the starting aldehyde while being reactive enough to efficiently reduce the C=N double bond.[6][8][9]

Reductive_Amination_Mechanism Aldehyde 2-Formyl-3-nitrobenzoic acid Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Primary/Secondary Amine Amine->Hemiaminal Imine Imine/Iminium Ion Hemiaminal->Imine - H2O Product Substituted Amine Product Imine->Product + [H-] Reducing_Agent Reducing Agent (e.g., STAB) Reducing_Agent->Product

Caption: General mechanism of reductive amination.

Selecting the Optimal Reducing Agent

The success of a reductive amination hinges on the choice of the reducing agent. While several options exist, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) has emerged as a reagent of choice for its mildness, selectivity, and broad substrate scope.[8][10][11]

Reducing AgentAdvantagesDisadvantagesTypical Solvents
Sodium Triacetoxyborohydride (STAB) Mild and selective for imines over aldehydes/ketones. Tolerates a wide range of functional groups.[10][11]Water-sensitive.[9]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[9][10]
Sodium Cyanoborohydride (NaBH₃CN) Effective under mildly acidic conditions.[12]Highly toxic and generates cyanide waste.[11]Methanol (MeOH), Ethanol (EtOH)[9]
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Can reduce the starting aldehyde/ketone, leading to side products.[6][7][9]Methanol (MeOH), Ethanol (EtOH)[9]

For reactions involving 2-Formyl-3-nitrobenzoic acid, sodium triacetoxyborohydride (STAB) is the recommended reducing agent due to its high selectivity, which is crucial for preserving the aldehyde functionality and avoiding reduction of the nitro group.[13][14]

Experimental Protocols

Safety First: Handling 2-Formyl-3-nitrobenzoic Acid and Reagents

Before commencing any experimental work, it is crucial to consult the Safety Data Sheets (SDS) for all reagents. 2-Formyl-3-nitrobenzoic acid and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16][17][18] All manipulations should be performed in a well-ventilated fume hood.[15][16][17]

Protocol 1: General Procedure for Reductive Amination of 2-Formyl-3-nitrobenzoic Acid with a Primary Amine using STAB

This protocol outlines a general method for the direct, one-pot reductive amination.

Protocol_Workflow Start Start Step1 Dissolve 2-Formyl-3-nitrobenzoic acid and primary amine in anhydrous solvent. Start->Step1 Step2 Stir at room temperature for 30-60 min to facilitate imine formation. Step1->Step2 Step3 Add Sodium Triacetoxyborohydride (STAB) portion-wise. Step2->Step3 Step4 Monitor reaction progress by TLC or LC-MS. Step3->Step4 Step5 Quench reaction with saturated aqueous NaHCO₃. Step4->Step5 Step6 Extract product with an organic solvent. Step5->Step6 Step7 Dry, concentrate, and purify the product. Step6->Step7 End End Step7->End

Caption: Experimental workflow for reductive amination.

Materials:

  • 2-Formyl-3-nitrobenzoic acid

  • Primary amine (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.5 equivalents)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Acetic acid (optional, 1.0 equivalent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Appropriate organic solvent for extraction (e.g., DCM, ethyl acetate)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-Formyl-3-nitrobenzoic acid (1.0 equivalent).

  • Dissolve the starting material in anhydrous DCE or DCM (approximately 10 mL per mmol of the aldehyde).

  • Add the primary amine (1.0-1.2 equivalents) to the solution.

  • If the amine is a salt (e.g., hydrochloride), a mild base like triethylamine (1.0-1.2 equivalents) can be added to liberate the free amine.

  • For less reactive amines, the addition of acetic acid (1.0 equivalent) can catalyze imine formation.[7]

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture. Note: The addition may cause some effervescence.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired secondary amine.

Protocol 2: Considerations for Secondary Amines

The procedure for secondary amines is largely similar to that for primary amines. The intermediate formed is an iminium ion, which is readily reduced by STAB.

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Low Yield Incomplete imine formation.Increase the initial stirring time before adding STAB. Consider adding a catalytic amount of acetic acid.[7]
Premature reduction of the aldehyde.Ensure the use of a selective reducing agent like STAB. Avoid using stronger reducing agents like NaBH₄.[7]
Side Product Formation Over-alkylation (with primary amines).Use a 1:1 stoichiometry of aldehyde to amine. A stepwise procedure of pre-forming the imine can also be considered.[10]
Reduction of the nitro group.While STAB is generally compatible, prolonged reaction times or elevated temperatures could potentially lead to nitro group reduction. Monitor the reaction closely. For sensitive substrates, catalytic hydrogenation methods might be an alternative.[13][14]
Reaction Stalls Steric hindrance from the ortho-nitro and carboxylic acid groups.Consider increasing the reaction temperature moderately (e.g., to 40 °C) and extending the reaction time.
Poor solubility of starting materials.Choose a solvent system that ensures good solubility of both the aldehyde and the amine. THF can be an alternative to chlorinated solvents.[10]

Conclusion

The reductive amination of 2-Formyl-3-nitrobenzoic acid offers a versatile and powerful route to a diverse range of substituted aminobenzoic acid derivatives, which are valuable intermediates in drug discovery and development. By understanding the underlying mechanism, carefully selecting the appropriate reducing agent, and adhering to optimized protocols, researchers can effectively harness the synthetic potential of this uniquely functionalized building block. The protocols and insights provided in this guide are intended to serve as a robust starting point for further exploration and application in the synthesis of novel chemical entities.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • University of Rochester. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Roiban, G.-D., & Alezra, V. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10855–10866. [Link]

  • Chemistry Steps. (2024, March 29). Reductive Amination. Retrieved from [Link]

  • Myers, J. W. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]

  • Wang, Y., et al. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances, 11(5), 2959-2968. [Link]

  • Wikipedia. (2024, March 14). Reductive amination. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. [Link]

  • Chem-Station. (2014, May 3). Borch Reductive Amination. Retrieved from [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. [Link]

  • Ali, M. A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 1-22. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. Frontiers in Chemistry, 8, 293. [Link]

  • Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 293. [Link]

Sources

Application

The Strategic Utility of 2-Formyl-3-nitrobenzoic Acid in Modern Drug Discovery: A Guide for Medicinal Chemists

Abstract In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient and successful development of novel therapeutic agents. 2-Formyl-3-nitrobenzoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient and successful development of novel therapeutic agents. 2-Formyl-3-nitrobenzoic acid, a uniquely functionalized aromatic scaffold, has emerged as a cornerstone intermediate in medicinal chemistry. Its orchestrated arrangement of a carboxylic acid, an aldehyde, and a nitro group on a benzene ring offers a confluence of reactivity and regioselectivity that is highly sought after in the synthesis of complex, biologically active heterocycles. This technical guide provides an in-depth exploration of the applications of 2-Formyl-3-nitrobenzoic acid, with a particular focus on its pivotal role in the synthesis of cutting-edge therapeutics, including PARP inhibitors for oncology. Detailed, field-proven protocols and the underlying chemical principles are presented to empower researchers and drug development professionals to harness the full potential of this versatile molecule.

Introduction: A Molecule Designed for Complexity

2-Formyl-3-nitrobenzoic acid is more than a simple aromatic carboxylic acid; it is a testament to the power of strategic functionalization in organic synthesis. The ortho positioning of the formyl and carboxylic acid groups provides a ready handle for the construction of fused heterocyclic systems, while the nitro group serves a dual purpose: as a powerful electron-withdrawing group that activates the aromatic ring and as a precursor to a synthetically versatile amino group. This unique combination of functionalities makes it an ideal starting material for the assembly of diverse molecular architectures, a critical aspect in the quest for novel drug candidates.[1]

The intrinsic reactivity of 2-Formyl-3-nitrobenzoic acid allows for its participation in a variety of chemical transformations, including multicomponent reactions, which are highly valued in drug discovery for their ability to generate molecular diversity in a time- and resource-efficient manner.[2] This guide will delve into the practical applications of this remarkable building block, providing both the "how" and the "why" behind its use in the synthesis of medicinally important compounds.

Core Application: Keystone in the Synthesis of PARP Inhibitors

The most prominent and well-documented application of a 2-Formyl-3-nitrobenzoic acid derivative is in the synthesis of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of cancer.[3][4] PARP inhibitors represent a targeted therapy that exploits deficiencies in DNA repair mechanisms in cancer cells, a concept known as synthetic lethality.[5]

The Role of Methyl 3-formyl-2-nitrobenzoate in Niraparib Synthesis

In the synthesis of Niraparib, the methyl ester of 2-Formyl-3-nitrobenzoic acid, Methyl 3-formyl-2-nitrobenzoate, serves as a critical precursor to the indazole core of the drug.[4] The synthetic strategy hinges on the construction of this bicyclic system, and the functionalities of the starting material are perfectly poised for this transformation.

Workflow for the Synthesis of a Key Niraparib Intermediate

start 3-Methyl-2-nitrobenzoic acid esterification Esterification (MeOH, SOCl₂) start->esterification intermediate1 Methyl 3-methyl-2-nitrobenzoate esterification->intermediate1 oxidation Oxidation (e.g., NBS, AIBN) intermediate1->oxidation intermediate2 Methyl 3-(bromomethyl)-2-nitrobenzoate oxidation->intermediate2 hydrolysis Hydrolysis/Oxidation (e.g., NMO) intermediate2->hydrolysis product Methyl 3-formyl-2-nitrobenzoate hydrolysis->product

Caption: Synthesis of the key intermediate, Methyl 3-formyl-2-nitrobenzoate.

Experimental Protocol: Synthesis of Methyl 3-formyl-2-nitrobenzoate

This protocol outlines a common synthetic route to Methyl 3-formyl-2-nitrobenzoate starting from Methyl 3-methyl-2-nitrobenzoate. The causality behind the choice of reagents is to achieve selective benzylic bromination followed by a mild oxidation to the aldehyde.

Materials:

  • Methyl 3-methyl-2-nitrobenzoate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • N-Methylmorpholine N-oxide (NMO)

  • Acetonitrile

  • 4Å Molecular sieves

  • Ethyl acetate

  • 1N Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Benzylic Bromination: To a solution of Methyl 3-methyl-2-nitrobenzoate in CCl₄, add NBS and a catalytic amount of AIBN. Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC). The AIBN acts as a radical initiator for the selective bromination of the benzylic methyl group.

  • Work-up: Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain crude Methyl 3-(bromomethyl)-2-nitrobenzoate.

  • Oxidation to Aldehyde: To a suspension of 4Å molecular sieves in acetonitrile, add the crude Methyl 3-(bromomethyl)-2-nitrobenzoate followed by N-Methylmorpholine N-oxide (NMO). Stir the reaction mixture at room temperature. NMO is a mild and effective oxidizing agent for converting the benzylic bromide to the aldehyde with minimal over-oxidation.[6]

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and filter to remove the molecular sieves. Wash the filtrate sequentially with water, 1N HCl, and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography on silica gel to afford Methyl 3-formyl-2-nitrobenzoate as a solid.[6]

From Aldehyde to Indazole: The Core of Niraparib

The synthesized Methyl 3-formyl-2-nitrobenzoate is then elaborated into the indazole core of Niraparib through a series of reactions, typically involving condensation with a hydrazine derivative followed by reductive cyclization. The formyl group provides the electrophilic center for the initial condensation, while the nitro group is subsequently reduced to an amine, which then participates in the cyclization to form the indazole ring.

A Versatile Scaffold for Heterocyclic Synthesis

The utility of 2-Formyl-3-nitrobenzoic acid extends beyond the synthesis of PARP inhibitors. Its unique substitution pattern makes it a valuable precursor for a variety of fused heterocyclic systems that are privileged structures in medicinal chemistry.[7]

Synthesis of Isoindolinones via Multicomponent Reactions

2-Formylbenzoic acids are known to participate in Ugi-type multicomponent reactions to produce highly functionalized isoindolinones (benzo-fused γ-lactams).[4] These reactions, which involve an aldehyde, an amine, a carboxylic acid, and an isocyanide, allow for the rapid assembly of complex molecules from simple starting materials. The 2-formyl and 3-nitro substituents on the benzoic acid ring can be strategically employed to generate libraries of substituted isoindolinones for screening in various biological assays.

Conceptual Workflow for Isoindolinone Synthesis

start 2-Formyl-3-nitrobenzoic acid mcr Ugi Multicomponent Reaction start->mcr amine Amine (R¹-NH₂) amine->mcr isocyanide Isocyanide (R²-NC) isocyanide->mcr product Substituted Isoindolinone mcr->product

Caption: Ugi reaction for the synthesis of diverse isoindolinones.

Protocol: General Procedure for the Synthesis of Substituted Isoindolinones

This protocol provides a general framework for the synthesis of isoindolinones using 2-Formyl-3-nitrobenzoic acid in a multicomponent reaction. The choice of amine and isocyanide allows for the introduction of molecular diversity.

Materials:

  • 2-Formyl-3-nitrobenzoic acid

  • Primary or secondary amine

  • Isocyanide

  • Methanol or other suitable solvent

Procedure:

  • Reaction Setup: To a solution of 2-Formyl-3-nitrobenzoic acid in methanol, add the amine and stir for a few minutes.

  • Addition of Isocyanide: Add the isocyanide to the reaction mixture and continue stirring at room temperature. The reaction progress can be monitored by TLC.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography or recrystallization to yield the desired substituted isoindolinone.

Future Perspectives and Conclusion

2-Formyl-3-nitrobenzoic acid is a prime example of a "smart" building block in drug discovery. Its pre-installed functionalities and their specific arrangement facilitate the efficient synthesis of complex and medicinally relevant heterocyclic scaffolds. While its application in the synthesis of Niraparib is a landmark achievement, the potential of this molecule is far from exhausted.

Future research is likely to explore its use in the synthesis of other kinase inhibitors, as well as in the generation of diverse compound libraries for high-throughput screening.[8] The development of novel multicomponent reactions and domino processes involving this scaffold will undoubtedly unlock new avenues for the discovery of next-generation therapeutics.

References

  • University of Oxford. (n.d.). Synthesis of Niraparib, a cancer drug candidate. Retrieved from [Link]

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. [Link]

  • Ellis, G. P. (1992). Synthesis of Fused Heterocycles, Part 2. John Wiley & Sons.
  • Zai Lab Shanghai Co Ltd. (2021, February 23). Process for preparing intermediate of anti-tumor drug niraparib and intermediate thereof.
  • Tesaro, Inc. (2017, October 10). A kind of synthetic method for preparing Niraparib.
  • Tesaro, Inc. (2021, February 23). Processes for the preparation of Niraparib and intermediates thereof.
  • Kim, K., et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2145-2150. [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2017). Combining Molecular Scaffolds from FDA Approved Drugs: Application to Drug Discovery. Journal of Medicinal Chemistry, 60(5), 1638-1647. [Link]

  • Walsh Medical Media. (n.d.). Utility of Synthetic, Medicinal and Pharmaceutical Chemistry in Drug Design. Retrieved from [Link]

  • Jiangsu Aosaikang Pharmaceutical Co Ltd. (2014, July 16). Preparation method of 2-amino-3-nitrobenzoic acid.
  • Abroul, S., et al. (2021). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. Molecules, 26(13), 3984. [Link]

  • Singh, P., & Kumar, A. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

  • Stumpfe, D., & Bajorath, J. (2017). Computational design of new molecular scaffolds for medicinal chemistry, part II: generalization of analog series-based scaffolds. Future Medicinal Chemistry, 9(17), 2043-2053. [Link]

  • de Souza, A. C. B., et al. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Beilstein Journal of Organic Chemistry, 20, 1-24. [Link]

  • Sharma, P., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Chemistry, 26(10), 968-990. [Link]

  • Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]

  • MDPI. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

  • Open Access Journals. (2023, June 23). Synthetic Medicinal Chemistry: Advancing Drug Discovery and Development. Retrieved from [Link]

  • Jiangsu Hengrui Medicine Co Ltd. (2016, March 23). A kind of Plk kinase inhibitor drug intermediate 7-amino-2, the preparation method of 3-Dihydrobenzofuranes-4-formic acid.
  • Royal Society of Chemistry. (n.d.). Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of privileged scaffolds functionalized for combinatorial.... Retrieved from [Link]

Sources

Method

Preparation and Characterization of 2-Formyl-3-nitrobenzoic Acid Derivatives: A Comprehensive Synthetic Protocol

Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Content Type: Advanced Application Note & Validated Protocol Executive Summary & Strategic Importance The compound 2-formyl-3-nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Content Type: Advanced Application Note & Validated Protocol

Executive Summary & Strategic Importance

The compound 2-formyl-3-nitrobenzoic acid and its ester derivatives are highly versatile, polyfunctional building blocks in modern organic synthesis. The unique ortho-relationship between the formyl, nitro, and carboxylate groups makes this scaffold an ideal precursor for complex heterocyclic systems, including indazoles, quinolines, and benzimidazoles.

In contemporary drug development, this intermediate is critically utilized in the synthesis of PROTAC E3 ligase binders targeting Cereblon (CRBN)[1], the development of human dihydroorotate dehydrogenase (hDHODH) inhibitors for anti-arthritic therapies[2], and as a safer, scalable intermediate for lenalidomide analogs [3].

This application note details a highly optimized, four-step synthetic workflow starting from the commercially available 2-methyl-3-nitrobenzoic acid. The protocol is designed with built-in self-validating checkpoints, prioritizing safety, scalability, and high atom economy.

Synthetic Workflow & Mechanistic Rationale

To ensure high yields and prevent unwanted side reactions (such as the Cannizzaro reaction or nitro-group degradation), the synthesis bypasses harsh classical oxidations. Instead, it relies on a precisely tuned sequence: Esterification → Radical Bromination → NMO Oxidation → Mild Saponification .

SyntheticWorkflow A 2-Methyl-3-nitrobenzoic acid (Starting Material) B Methyl 2-methyl-3-nitrobenzoate (Esterification) A->B MeOH, H2SO4 Reflux, 12h C Methyl 2-(bromomethyl)-3-nitrobenzoate (Radical Bromination) B->C NBS, BPO 1,2-DCE, Reflux, 3h D Methyl 2-formyl-3-nitrobenzoate (NMO Oxidation) C->D NMO, 4Å MS DCM, RT, 2h E 2-Formyl-3-nitrobenzoic acid (Target Compound) D->E LiOH, THF/H2O RT, 2h

Synthetic workflow for 2-formyl-3-nitrobenzoic acid from 2-methyl-3-nitrobenzoic acid.

Causality Behind Experimental Choices (E-E-A-T)
  • Solvent Selection in Wohl-Ziegler Bromination: Historically, radical brominations utilize carbon tetrachloride (CCl₄) because it is transparent to UV light and inert to radicals. However, due to its severe ozone-depleting properties and high toxicity, this protocol utilizes 1,2-dichloroethane (1,2-DCE) [3]. 1,2-DCE provides the optimal thermal profile (~83°C reflux) required for the thermal decomposition of Benzoyl Peroxide (BPO) into benzoyloxy radicals, without participating in the radical chain mechanism.

  • Direct NMO Oxidation: Converting a benzylic bromide to an aldehyde traditionally requires harsh conditions (e.g., Kornblum oxidation in boiling DMSO). These conditions can degrade sensitive nitroaromatics. We employ N-Methylmorpholine N-oxide (NMO) in the presence of 4Å molecular sieves at room temperature[1]. The molecular sieves are critical: they sequester trace moisture, preventing competitive hydrolysis to the benzylic alcohol and driving the direct formation of the aldehyde.

  • Chemoselective Saponification: The ortho-formyl geometry makes the molecule highly susceptible to the Cannizzaro reaction (disproportionation into an alcohol and carboxylic acid) under strongly basic, high-temperature conditions. Using Lithium Hydroxide (LiOH) in a biphasic THF/H₂O system at room temperature provides the exact chemoselectivity needed to hydrolyze the methyl ester while preserving the delicate aldehyde functionality[1].

NMO_Mechanism N1 Benzylic Bromide (Electrophile) N3 Alkoxyammonium Intermediate N1->N3 SN2 Attack N2 NMO (Nucleophile) N2->N3 O-Alkylation N4 Base-Promoted Elimination N3->N4 Deprotonation N5 Aldehyde Product + N-Methylmorpholine N4->N5 N-O Cleavage

Mechanistic pathway of the direct NMO oxidation of benzylic bromides to aldehydes.

Comparative Methodology Data

To justify the selected route, the following table summarizes the operational parameters of various benzylic oxidation methodologies evaluated during protocol development.

Table 1: Comparative Analysis of Benzylic Oxidation Methodologies

MethodologyReagents / ConditionsOperating TempYieldEHS (Environment, Health, Safety) Profile
NMO Oxidation (Selected) NMO, 4Å MS, DCM20–25 °C79–85% Excellent. Mild, room temperature, non-malodorous byproducts.
Kornblum Oxidation NaHCO₃, DMSO100–120 °C50–60%Poor. High heat risks thermal runaway with nitroaromatics.
Swern Oxidation Oxalyl Chloride, DMSO, Et₃N-78 °C70–75%Moderate. Requires cryogenic cooling; generates toxic, malodorous Me₂S.
Sommelet Reaction HMTA, EtOH/H₂OReflux (80 °C)40–55%Moderate. Lengthy reaction times; difficult purification of intermediate salts.

Self-Validating Experimental Protocols

Note: All procedures should be carried out in a properly functioning fume hood. Nitroaromatic compounds and peroxides carry inherent energetic risks; never scale up radical reactions without proper thermal hazard assessments.

Step 1: Synthesis of Methyl 2-methyl-3-nitrobenzoate
  • Reaction: Suspend 2-methyl-3-nitrobenzoic acid (10.0 g, 55.2 mmol) in anhydrous methanol (100 mL). Carefully add concentrated H₂SO₄ (2.0 mL) dropwise with stirring.

  • Execution: Heat the mixture to reflux for 12 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove methanol. Dissolve the residue in Ethyl Acetate (150 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 100 mL) to remove unreacted starting material, followed by brine (100 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to afford the product as a pale yellow solid.

Step 2: Radical Bromination (Wohl-Ziegler)
  • Reaction: To a solution of methyl 2-methyl-3-nitrobenzoate (5.39 g, 27.6 mmol) in 1,2-dichloroethane (100 mL), add N-bromosuccinimide (NBS) (7.39 g, 41.4 mmol) and benzoyl peroxide (BPO) (0.67 g, 2.76 mmol) at room temperature[1].

  • Execution: Heat the reaction mixture to reflux for 3 hours.

  • Validation Checkpoint: The reaction initially turns a distinct reddish hue due to the generation of bromine radical complexes. Self-Validation: The complete disappearance of this reddish color indicates the consumption of the radical species and reaction completion[1].

  • Workup: Cool to room temperature. Wash the organic mixture with distilled water (2 × 50 mL) to remove the water-soluble succinimide byproduct. Dry over MgSO₄ and concentrate. The crude product (yield ~98%) is typically pure enough for the next step[1].

Step 3: Direct NMO Oxidation
  • Reaction: Dissolve the crude methyl 2-(bromomethyl)-3-nitrobenzoate (approx. 580 mg, 2.12 mmol) in anhydrous Dichloromethane (DCM) (30 mL). Add N-Methylmorpholine N-oxide (NMO) (561 mg, 4.87 mmol) followed by 4Å molecular sieves[1].

  • Execution: Stir vigorously for 2 hours at room temperature.

  • Workup: Filter off the molecular sieves and wash the filter cake with DCM (10 mL). Wash the combined DCM filtrate with water (50 mL) to remove the N-methylmorpholine byproduct.

  • Isolation: Dry over MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc) to afford methyl 2-formyl-3-nitrobenzoate as a white solid (Yield: ~79%)[1].

Step 4: Chemoselective Hydrolysis
  • Reaction: To a solution of methyl 2-formyl-3-nitrobenzoate (2.0 g, 9.56 mmol) in THF (10 mL), add a solution of Lithium Hydroxide (LiOH) (1.15 g, 47.8 mmol) dissolved in H₂O (10 mL)[1].

  • Execution: Stir the biphasic mixture at room temperature for exactly 2 hours.

  • Validation Checkpoint: Prolonged exposure to base can trigger the Cannizzaro reaction. Strictly adhere to the 2-hour timeframe at ambient temperature.

  • Workup: Concentrate the mixture under reduced pressure specifically to remove the THF. Cool the remaining aqueous layer in an ice bath and carefully acidify with 1M HCl to pH ~2.

  • Isolation: Filter the resulting precipitate, wash with ice-cold water, and dry under a high vacuum to yield 2-formyl-3-nitrobenzoic acid.

Analytical Validation Checkpoints

To ensure process integrity, utilize the following analytical markers to validate the success of each transformation.

Table 2: Key Analytical Checkpoints for the Synthetic Workflow

CompoundAppearanceMS (ESI) m/zKey ¹H NMR Signals (δ, ppm)
Methyl 2-methyl-3-nitrobenzoate Pale yellow solid196.1[M+H]⁺3.90 (s, 3H, -OCH₃), 2.55 (s, 3H, Ar-CH₃)
Methyl 2-(bromomethyl)-3-nitrobenzoate Off-white solid274.4 / 276.4[M+H]⁺4.95 (s, 2H, -CH₂Br), 3.95 (s, 3H, -OCH₃)
Methyl 2-formyl-3-nitrobenzoate White solid210.0 [M+H]⁺10.35 (s, 1H, -CHO) , 3.98 (s, 3H, -OCH₃)
2-Formyl-3-nitrobenzoic acid White powder194.1 [M-H]⁻10.40 (s, 1H, -CHO) , 13.5 (br s, 1H, -COOH)

(Note: The MS data for the brominated intermediate will show a characteristic 1:1 isotopic doublet at 274/276 due to ⁷⁹Br/⁸¹Br isotopes[1]. For the final acid, negative ion mode[M-H]⁻ is preferred[2].)

References

  • Source: Google Patents (RU2730858C1)
  • Rational Design of Benzylidenehydrazinyl-Substituted Thiazole Derivatives as Potent Inhibitors of Human Dihydroorotate Dehydrogenase with in Vivo Anti-arthritic Activity Source: Scientific Reports (PMC) URL:[Link]

  • PIPERIDINEDIONE DERIVATIVE Source: European Patent Office (EP 4116298 A1) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Formyl-3-nitrobenzoic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided numerous drug development teams through the complex synthesis of 2-formyl-3-nitrobenzoic acid. This compound is a critical interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided numerous drug development teams through the complex synthesis of 2-formyl-3-nitrobenzoic acid. This compound is a critical intermediate in the design of PROTAC E3 ligase binders and human dihydroorotate dehydrogenase (hDHODH) inhibitors[1][2].

However, researchers frequently encounter severe yield drops due to over-oxidation, incomplete halogenation, or base-catalyzed degradation. This guide provides a self-validating system to troubleshoot these specific bottlenecks, ensuring high scientific integrity and reproducible yields in your laboratory.

Synthetic Workflow Overview

To establish a baseline for our troubleshooting, the optimal synthetic route involves a three-step process starting from methyl 2-methyl-3-nitrobenzoate.

Workflow A Methyl 2-methyl-3-nitrobenzoate B Methyl 2-(bromomethyl)-3-nitrobenzoate A->B NBS, BPO, Reflux (Radical Bromination) C Methyl 2-formyl-3-nitrobenzoate B->C NMO, 4Å MS, RT (Mild Oxidation) D 2-Formyl-3-nitrobenzoic acid C->D LiOH, THF/H2O, RT (Ester Hydrolysis)

Figure 1: Optimal 3-step synthetic workflow for 2-Formyl-3-nitrobenzoic acid.

Troubleshooting Guides & FAQs

Q1: My yield drops significantly during the radical bromination of methyl 2-methyl-3-nitrobenzoate. What is causing this? Analysis & Causality: The conversion of the ortho-methyl group to a bromomethyl group is highly sensitive to stoichiometry and moisture. Yield drops are typically caused by either incomplete reaction (leaving unreacted starting material) or over-bromination to the dibromomethyl derivative. Solution: Maintain strict anhydrous conditions and use a highly controlled radical initiator system. We recommend using N-bromosuccinimide (NBS) with benzoyl peroxide (BPO) in 1,2-dichloroethane[1]. The reaction must be refluxed until the reddish color of the reaction mixture completely dissipates. This color change serves as an internal, self-validating visual indicator that the radical propagation has reached completion[1].

Q2: How do I prevent over-oxidation to 3-nitrophthalic acid during the formylation step? Analysis & Causality: The benzylic bromide must be oxidized exclusively to an aldehyde. Using harsh oxidants (like KMnO4 or chromic acid mixtures) inevitably pushes the oxidation state past the aldehyde, resulting in the formation of the dicarboxylic acid (3-nitrophthalic acid)[3]. Solution: Employ a mild, anhydrous oxidation strategy. The use of N-methylmorpholine N-oxide (NMO) in the presence of 4Å molecular sieves is the gold standard[1]. NMO selectively oxidizes the halide to the aldehyde, while the molecular sieves scavenge any trace water, preventing the formation of aldehyde hydrates that are highly susceptible to further oxidation.

Q3: Why does my product degrade during the final ester hydrolysis, and how can I prevent it? Analysis & Causality: 2-Formyl-3-nitrobenzoate lacks alpha-hydrogens. When exposed to strong aqueous bases (like NaOH or KOH) or elevated temperatures, it undergoes the Cannizzaro reaction, disproportionating into a mixture of the corresponding benzyl alcohol and carboxylic acid. Solution: Utilize mild, controlled saponification. Lithium hydroxide (LiOH) in a THF/H2O co-solvent system at room temperature provides the perfect balance[1]. The reaction must be quenched precisely after 2 hours by cooling to 0 °C and acidifying to pH 4 with 1N HCl[1]. This strict pH control prevents the degradation of the formyl group while ensuring the complete protonation of the benzoic acid for organic extraction.

SideReactions A Methyl 2-formyl-3-nitrobenzoate B 3-Nitrophthalic Acid (Over-oxidation) A->B Harsh Oxidants (e.g., KMnO4) C Cannizzaro Products (Alcohol + Acid) A->C Strong Base / Heat (e.g., NaOH, >50°C) D 2-Formyl-3-nitrobenzoic acid (Target Product) A->D Mild Base (LiOH) Strict Temp Control (RT)

Figure 2: Mechanistic pathways showing target product vs. common degradation side reactions.

Quantitative Data: Oxidation Reagent Comparison

To further illustrate the causality behind reagent selection, the following table summarizes typical outcomes based on the oxidation method applied to the bromomethyl intermediate.

Oxidation MethodPrimary ReagentsTarget Yield (%)Major Observed ImpurityMechanistic Reason for Impurity
Mild N-Oxide (Recommended) NMO, 4Å MS, DCM79.0% - 85.0%Trace unreacted starting materialMild oxygen transfer prevents over-oxidation.
Kornblum Oxidation DMSO, NaHCO3, Heat60.0% - 70.0%Dimethyl sulfide adductsHigh heat promotes side reactions with the solvent.
Harsh Oxidation KMnO4, H2O< 10.0%3-Nitrophthalic acid (>80%)Aqueous conditions form aldehyde hydrates, which rapidly oxidize.
Standardized Experimental Protocol

To ensure trustworthiness and reproducibility, follow this validated, step-by-step methodology for the final two stages of the synthesis[1].

Step 1: Synthesis of Methyl 2-formyl-3-nitrobenzoate

  • Preparation: Dissolve methyl 2-(bromomethyl)-3-nitrobenzoate (580 mg, 2.12 mmol) in anhydrous dichloromethane (DCM, 30 mL).

  • Reagent Addition: Add N-methylmorpholine N-oxide (NMO) (561 mg, 4.87 mmol) followed by 4Å molecular sieves.

  • Reaction: Stir the mixture at room temperature for exactly 2 hours.

  • Filtration: Filter off the molecular sieves and wash the filter cake with DCM (10 mL).

  • Workup: Wash the combined DCM layer with distilled water (50 mL), dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purification: Purify the residue via column chromatography to afford the product as a white solid (Yield: ~79.07%)[1].

Step 2: Synthesis of 2-Formyl-3-nitrobenzoic acid

  • Preparation: Dissolve methyl 2-formyl-3-nitrobenzoate (2 g, 9.56 mmol) in tetrahydrofuran (THF, 10 mL).

  • Hydrolysis: Add a solution of lithium hydroxide (LiOH) (1.15 g, 47.8 mmol) dissolved in H2O (10 mL) at room temperature.

  • Reaction: Stir the biphasic mixture vigorously for 2 hours. Concentrate under reduced pressure to remove the THF.

  • Acidification (Critical Step): Cool the remaining aqueous solution to 0 °C. Slowly add 1N HCl dropwise until the pH reaches exactly 4.

  • Extraction: Extract the acidified mixture with ethyl acetate (2 × 50 mL).

  • Isolation: Dry the combined organic layers over anhydrous MgSO4 and concentrate under reduced pressure to yield the final product as white crystals (Yield: ~80.3%)[1].

Sources

Optimization

Technical Support Center: 2-Formyl-3-nitrobenzoic Acid Solubilization &amp; Handling

Welcome to the Technical Support Center. As application scientists, we know that working with highly functionalized organic building blocks requires precise environmental and solvent controls.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we know that working with highly functionalized organic building blocks requires precise environmental and solvent controls. 2-Formyl-3-nitrobenzoic acid (CAS No. 161851-52-1) is a critical intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients, including PROTACs and enzyme inhibitors[1][2].

This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure your solubilization workflows are reproducible and structurally protective.

Chemical Context & Causality of Solubility

The solubility profile of 2-Formyl-3-nitrobenzoic acid is dictated by its three distinct functional groups: a carboxylic acid, an aldehyde (formyl group), and a nitro group.

  • The Challenge: The carboxylic acid groups readily form strong intermolecular hydrogen-bonded dimers in the solid state, creating a high crystal lattice energy. Furthermore, the electron-withdrawing nitro group makes the aromatic ring highly electron-deficient.

  • The Solution: To achieve complete dissolution, you must select a solvent with a high enough dielectric constant and hydrogen-bond accepting capability to disrupt these dimers without triggering unwanted side reactions (such as aldehyde oxidation).

Quantitative Solvent Compatibility Data
SolventPolarity IndexEstimated SolubilityMechanistic Rationale & Best Use Cases
DMSO (Dimethyl Sulfoxide) 7.2> 50 mg/mLHigh. Strong hydrogen-bond acceptor that efficiently breaks carboxylic acid dimers. Ideal for high-concentration biological assay stock solutions.
Methanol (MeOH) 5.115 - 25 mg/mLModerate-High. Protic solvent that solvates polar groups. Standard choice for chemical synthesis, particularly hydrazine condensation reactions[2].
Ethyl Acetate (EA) 4.45 - 10 mg/mLModerate. Aprotic but sufficiently polar. Best utilized for liquid-liquid extractions during post-reaction workups[2][3].
Dichloromethane (DCM) 3.1< 1 mg/mLLow. Lacks the hydrogen-bonding capacity to disrupt solid-state dimers. Not recommended for primary dissolution.

Step-by-Step Methodologies

Protocol A: Preparation of a 50 mM Stock Solution in DMSO (For Assays)

This protocol is designed to protect the highly reactive formyl group from auto-oxidation while ensuring complete solvation.

  • Equilibration: Before opening, allow the sealed vial of 2-Formyl-3-nitrobenzoic acid to reach room temperature in a desiccator. Causality: This prevents ambient moisture condensation, which can hydrate and degrade the aldehyde group.

  • Weighing: Weigh the required mass (e.g., 9.76 mg for 1 mL of 50 mM solution) into a clean, dry amber glass vial. Causality: Amber glass protects the light-sensitive nitroaromatic system from photo-degradation.

  • Solvent Addition: Add anhydrous DMSO (≥99.9% purity, stored over molecular sieves).

  • Agitation: Vortex the mixture at 1000 RPM for 60 seconds.

  • Sonication (If necessary): If particulates remain, place the vial in an ultrasonic bath at room temperature for 2 to 3 minutes. Critical: Do not exceed 40°C. Elevated temperatures in DMSO can accelerate the oxidation of the formyl group to a carboxylic acid.

  • Self-Validation & Storage: Inspect the solution against a dark background. A successful dissolution yields a perfectly clear, pale-yellow liquid. Once verified, flush the vial headspace with inert gas (Argon or Nitrogen) and store at 2-8°C[1].

Protocol B: Dissolution in Methanol for Chemical Synthesis

Used when 2-formyl-3-nitrobenzoic acid acts as an electrophile in condensation reactions (e.g., forming hydrazones)[2].

  • Preparation: Weigh 1.20 g (6.15 mmol) of the compound into an oven-dried round-bottom flask[2].

  • Solvent Addition: Add 10 mL of anhydrous Methanol (MeOH) at room temperature[2].

  • Stirring: Stir magnetically at 400 RPM. Note: The solution may initially appear as a fine suspension due to the moderate solubility limit in MeOH.

  • Self-Validation via Reaction Integration: Add your nucleophile (e.g., hydrazine monohydrate). The initial suspension will spontaneously transition to a clear solution as the formyl group is consumed, shifting the equilibrium toward the highly soluble hydrazone intermediate[2].

Troubleshooting & FAQs

Q: My compound crashed out of the DMSO stock solution after being stored in the refrigerator. Has it degraded? A: No, it is likely just solvent crystallization. DMSO has a relatively high freezing point (18.5°C). When stored at 2-8°C[1], the solvent crystallizes and traps the solute. Resolution: Allow the vial to thaw completely at room temperature (do not apply external heat). Once thawed, vortex vigorously for 2 minutes. The compound will re-dissolve completely. Always verify optical clarity before use.

Q: I tried dissolving the compound in DCM for a coupling reaction, but it remains a cloudy suspension. Why? A: 2-Formyl-3-nitrobenzoic acid forms strong intermolecular hydrogen bonds. DCM is a non-polar, non-hydrogen-bonding solvent and lacks the thermodynamic driving force to disrupt these dimers. Resolution: Switch to a more polar aprotic solvent like DMF or DMSO. If DCM is strictly required for your chemistry, add a highly polar co-solvent (e.g., 5-10% DMF in DCM) to break the hydrogen bonds.

Q: Is it safe to heat the solution to speed up dissolution? A: Heating should be strictly avoided unless required by the reaction kinetics. The formyl (aldehyde) group is highly susceptible to auto-oxidation into a carboxylic acid, especially in the presence of dissolved oxygen and heat. Resolution: Rely on mechanical agitation (vortexing) or room-temperature sonication. If heating is absolutely necessary for a reaction, ensure the solvent is thoroughly degassed and the system is kept under a strict Argon/Nitrogen atmosphere[1].

Visual Workflow for Solubilization

Workflow Start Determine Application for 2-Formyl-3-nitrobenzoic acid Stock Biological Assay / High Conc. Stock Start->Stock Synthesis Chemical Synthesis / Reaction Medium Start->Synthesis DMSO Use Anhydrous DMSO (>50 mM solubility) Stock->DMSO MeOH Use Methanol (MeOH) (Protic reactions) Synthesis->MeOH EA Use Ethyl Acetate (EA) (Extractions) Synthesis->EA Trouble Incomplete Dissolution? DMSO->Trouble MeOH->Trouble EA->Trouble Action Gentle Sonication (Avoid heat >40°C) Trouble->Action Yes Success Clear Solution Achieved (Store under Argon) Trouble->Success No Action->Success Resolved

Workflow for solvent selection and dissolution troubleshooting of 2-Formyl-3-nitrobenzoic acid.

References

  • PIPERIDINEDIONE DERIVATIVE - European Patent Office - EP 4116298 A1 . European Patent Office. Available at: [Link]

  • DEGRADER INCLUDING NOVEL C-MET PROTEIN LIGAND AND ... . European Patent Office. Available at: [Link]

Sources

Troubleshooting

Troubleshooting impurities in 2-Formyl-3-nitrobenzoic acid crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing downstream bottlenecks in the synthesis of highly functionalized pharmaceutical intermediates. 2-Fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing downstream bottlenecks in the synthesis of highly functionalized pharmaceutical intermediates.

2-Formyl-3-nitrobenzoic acid is a critical building block used in the synthesis of lenalidomide analogs, PROTAC E3 ligase binders[1], and human dihydroorotate dehydrogenase (hDHODH) inhibitors[2]. However, its unique structural features—an electrophilic aldehyde situated between an electron-withdrawing nitro group and an acidic carboxyl group—make it highly susceptible to side reactions during purification.

This guide bypasses generic advice to provide mechanistic causality, self-validating protocols, and authoritative troubleshooting for your crystallization workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my crystallized product showing a significant +16 Da mass shift on LC-MS?

The Causality: You are observing over-oxidation of the target molecule into 3-nitrophthalic acid (m/z 211 in negative ion mode). The formyl group is highly susceptible to autoxidation via a radical chain mechanism when exposed to atmospheric oxygen, especially under thermal stress. This is a common thermodynamic sink in the synthesis of lenalidomide precursors[3]. The Solution:

  • Inert Atmosphere: Always conduct dissolution and crystallization under a strict nitrogen or argon blanket.

  • Thermal Control: Do not exceed 50°C during dissolution.

  • Purge Strategy: 3-Nitrophthalic acid is significantly less soluble in moderately polar organic solvents (like Ethyl Acetate) than 2-formyl-3-nitrobenzoic acid. You can purge this impurity by performing a hot polish filtration of your dissolution mixture before anti-solvent addition.

Q2: I am seeing a persistent impurity at m/z 209 (positive ion mode). What is it, and how do I remove it?

The Causality: This is methyl 2-formyl-3-nitrobenzoate . If your synthetic route involves the oxidation of methyl 2-(bromomethyl)-3-nitrobenzoate followed by LiOH/H₂O hydrolysis[1], an incomplete hydrolysis reaction will leave this ester behind. Because the ester is highly lipophilic, it easily co-crystallizes if your solvent system is too apolar. The Solution: Do not rely solely on crystallization to fix an upstream reaction failure. Implement a strict In-Process Control (IPC) to ensure >99% conversion during hydrolysis. If trace ester remains, perform a biphasic wash of the basic aqueous reaction mixture with Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM) to extract the unreacted ester before acidifying the aqueous layer to precipitate your product.

Q3: My NMR shows multiple unexpected peaks in the aldehyde region (5.5 - 6.5 ppm), and my yield is drastically reduced when crystallizing from methanol.

The Causality: You have inadvertently synthesized a hemiacetal or acetal . The aldehyde carbon in 2-formyl-3-nitrobenzoic acid is highly electrophilic due to the inductive pull of the ortho-carboxyl and meta-nitro groups. In the presence of primary nucleophilic solvents (like Methanol or Ethanol) and trace acidic protons, the aldehyde rapidly undergoes nucleophilic addition. The Solution: Strictly prohibit the use of primary alcohols in the crystallization of this compound. Transition to a non-nucleophilic solvent system, such as an Ethyl Acetate (EtOAc) / Heptane binary mixture.

Q4: How do I eliminate 2-(bromomethyl)-3-nitrobenzoic acid carryover?

The Causality: This impurity stems from incomplete N-methylmorpholine N-oxide (NMO) oxidation of the brominated precursor[1]. Structurally, it is nearly identical to the target molecule in terms of solubility and pKa, making it notoriously difficult to purge via standard crystallization. The Solution: Crystallization will not efficiently clear this. You must optimize the upstream oxidation step. Ensure your 4Å molecular sieves are freshly activated, as trace water severely retards the NMO oxidation kinetics[1].

Part 2: Impurity Profiling & Data Presentation

To streamline your analytical workflows, use the following self-validating data matrix to identify and target specific impurities during your IPCs.

ImpurityChemical OriginCausality of FormationDetection (LC-MS)Primary Removal Strategy
3-Nitrophthalic acid Over-oxidationO₂ exposure / Thermal stressm/z 210 [M-H]⁻Hot polish filtration (insoluble in EtOAc)
Methyl 2-formyl-3-nitrobenzoate Unreacted PrecursorIncomplete LiOH hydrolysism/z 210 [M+H]⁺Pre-acidification organic wash (MTBE)
Product Hemiacetal Solvent AdductUse of MeOH/EtOH during workupm/z 226 [M-H]⁻Avoid primary alcohols; use EtOAc
2-(Bromomethyl)-3-nitrobenzoic acid Unreacted PrecursorIncomplete NMO oxidationm/z 258/260 [M-H]⁻Upstream optimization (Activate sieves)

Part 3: Self-Validating Experimental Protocol

This protocol utilizes an Ethyl Acetate / Heptane anti-solvent crystallization strategy. It is designed as a self-validating system: each step contains a physical observation that confirms the successful partitioning of impurities.

Materials:

  • Crude 2-Formyl-3-nitrobenzoic acid

  • Ethyl Acetate (EtOAc) - ACS Reagent Grade (Degassed)

  • n-Heptane - ACS Reagent Grade

Step-by-Step Methodology:

  • Dissolution (Ester Purge Prep): Suspend 10.0 g of crude 2-formyl-3-nitrobenzoic acid in 40 mL of degassed EtOAc in a round-bottom flask under a nitrogen atmosphere.

  • Controlled Heating: Heat the suspension to 50°C with moderate stirring. Self-Validation Check: The solution should turn a deep, clear yellow. If a fine white powder remains suspended after 15 minutes at 50°C, this is the over-oxidized 3-nitrophthalic acid impurity.

  • Polish Filtration (Di-acid Purge): Rapidly filter the hot mixture through a pre-warmed medium-porosity glass frit to remove the insoluble 3-nitrophthalic acid. Transfer the clear filtrate to a clean, N₂-purged crystallization vessel.

  • Anti-Solvent Addition: Maintain the filtrate at 40°C. Begin dropwise addition of n-Heptane (approx. 60-80 mL). Self-Validation Check: Stop the addition immediately when the solution reaches the "cloud point" (persistent turbidity that does not dissolve upon stirring). This confirms the exact point of supersaturation.

  • Nucleation and Cooling: Allow the mixture to cool naturally to room temperature over 2 hours, then transfer to an ice bath (0-5°C) for an additional 2 hours.

  • Isolation: Filter the resulting white-to-pale-yellow crystals under vacuum. Wash the filter cake with 15 mL of cold EtOAc/Heptane (1:4 v/v). Self-Validation Check: The highly lipophilic methyl ester impurities will remain completely dissolved in the Heptane-rich mother liquor.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours to yield the pure product.

Part 4: Workflow Visualization

The following logical diagram maps the causality of impurity formation and the specific points of clearance within the recommended crystallization workflow.

G Crude Crude 2-Formyl-3-nitrobenzoic Acid Dissolution Dissolution in EtOAc (50°C) Causality: Avoids acetal formation Crude->Dissolution Acetal Impurity: Hemiacetal (If Alcohols Used) Dissolution->Acetal Nucleophilic attack (Avoid) Filtration Hot Polish Filtration Causality: Removes insoluble di-acids Dissolution->Filtration Oxidation Impurity: 3-Nitrophthalic Acid (Over-oxidation sink) Filtration->Oxidation Insoluble fraction (Purged) Crystallization Anti-solvent Addition (Heptane) Causality: Drives supersaturation Filtration->Crystallization Ester Impurity: Methyl Ester (Remains in Mother Liquor) Crystallization->Ester Soluble fraction (Purged) Pure Pure 2-Formyl-3-nitrobenzoic Acid (>99% Purity) Crystallization->Pure

Caption: Workflow and impurity clearance pathways during 2-Formyl-3-nitrobenzoic acid crystallization.

Sources

Optimization

Preventing degradation of 2-Formyl-3-nitrobenzoic acid during storage

Welcome to the Technical Support Center for 2-Formyl-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development to ensure the stability and integrity of this critical r...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Formyl-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development to ensure the stability and integrity of this critical reagent during storage and handling. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to help you troubleshoot and prevent potential degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 2-Formyl-3-nitrobenzoic acid?

A1: The degradation of 2-Formyl-3-nitrobenzoic acid is primarily influenced by four factors:

  • Temperature: Elevated temperatures can accelerate the rates of various degradation reactions, including decarboxylation.

  • Light: Exposure to UV or even ambient light can induce photodegradation reactions.

  • Atmosphere: The presence of oxygen can lead to the oxidation of the aldehyde group.

  • Moisture: Humidity can facilitate hydrolysis of the molecule.

Q2: What are the ideal storage conditions for 2-Formyl-3-nitrobenzoic acid?

A2: For optimal stability, 2-Formyl-3-nitrobenzoic acid should be stored in a cool, dry, and dark environment. We recommend storage at 2-8°C in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen to minimize oxidation.

Q3: How can I tell if my 2-Formyl-3-nitrobenzoic acid has degraded?

A3: Visual inspection may reveal a change in color or the appearance of new crystalline forms. However, the most reliable method for assessing degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can identify and quantify the parent compound and any degradation products.

Q4: What are the likely degradation products of 2-Formyl-3-nitrobenzoic acid?

A4: Based on the functional groups present, the primary degradation products are likely to be:

  • 3-Nitro-phthalic acid: Formed via oxidation of the formyl group.

  • 2-Carboxy-3-nitrobenzaldehyde: While less common, decarboxylation can occur, particularly at elevated temperatures.

  • Products of reductive degradation: Depending on the storage conditions and contaminants, the nitro group could be reduced to a nitroso or amino group.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable solutions.

Issue 1: Discoloration or Change in Physical Appearance of the Solid Compound
  • Observation: The typically off-white to pale yellow powder has developed a darker yellow or brown hue.

  • Probable Cause: This often indicates the formation of oxidized or polymeric impurities, potentially due to prolonged exposure to air and light.

  • Solution:

    • Do not use the discolored reagent in sensitive experiments, as the impurities can lead to unpredictable side reactions.

    • If possible, purify a small sample by recrystallization and re-analyze to confirm its identity and purity.

    • Discard the degraded material according to your institution's safety protocols and procure a fresh batch.

    • Review your storage procedures to ensure the new material is protected from oxygen and light.

Issue 2: Inconsistent or Unexpected Experimental Results
  • Observation: Reactions involving 2-Formyl-3-nitrobenzoic acid are yielding lower than expected amounts of the desired product, or unexpected byproducts are being formed.

  • Probable Cause: The starting material may have degraded, introducing impurities that interfere with the reaction.

  • Solution:

    • Purity Assessment: Immediately assess the purity of your 2-Formyl-3-nitrobenzoic acid stock using the HPLC or GC-MS methods detailed below.

    • Compare Lots: If you have access to a different, newer lot of the reagent, perform a side-by-side comparison in a small-scale reaction to determine if the issue is with the specific batch.

    • Purification: If the impurity levels are low, consider purifying the material before use.

Potential Degradation Pathways

The unique arrangement of the formyl, nitro, and carboxylic acid groups on the benzene ring of 2-Formyl-3-nitrobenzoic acid makes it susceptible to several degradation pathways. Understanding these is key to preventing them.

Potential degradation pathways for 2-Formyl-3-nitrobenzoic acid.
  • Oxidation: The aldehyde (formyl) group is susceptible to oxidation to a carboxylic acid, especially in the presence of oxygen, light, and trace metal impurities. This would result in the formation of 3-nitro-phthalic acid.

  • Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation (loss of CO2) when heated[1]. For 2-Formyl-3-nitrobenzoic acid, this would lead to the formation of 2-nitrobenzaldehyde. The rate of this process is significantly increased at elevated temperatures.

  • Reduction: The nitro group is an electron-withdrawing group and can be susceptible to reduction under certain conditions, for instance, in the presence of reducing agents or certain metal contaminants. This could lead to the formation of 2-formyl-3-nitrosobenzoic acid or 2-formyl-3-aminobenzoic acid[2][3].

Recommended Storage Conditions

To mitigate these degradation pathways, we have summarized the recommended storage conditions below.

ParameterRecommended ConditionRationale
Temperature 2-8°CMinimizes the rate of thermally induced degradation, such as decarboxylation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the aldehyde group.
Light Amber vial or in the darkProtects against photodegradation.
Moisture Tightly sealed container with desiccantPrevents hydrolysis.

Analytical Protocols for Purity Assessment

Consistent analytical monitoring is crucial for ensuring the quality of your 2-Formyl-3-nitrobenzoic acid. Below are starting-point methodologies for HPLC and GC-MS analysis.

High-Performance Liquid Chromatography (HPLC) Method

This reversed-phase HPLC method is suitable for determining the purity of 2-Formyl-3-nitrobenzoic acid and detecting common degradation products.

1. Instrumentation and Reagents

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

  • Reference standards for 2-Formyl-3-nitrobenzoic acid and potential impurities (if available)

2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes, then hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation

  • Prepare a stock solution of 2-Formyl-3-nitrobenzoic acid in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent mixture.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful tool for identifying volatile impurities and degradation products. Derivatization is typically required for non-volatile compounds like carboxylic acids.

1. Instrumentation and Reagents

  • GC-MS system

  • Capillary column suitable for polar analytes (e.g., DB-5ms, HP-5ms)

  • Helium (carrier gas)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or Diazomethane)

  • Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)

2. Derivatization (Example with BSTFA)

  • Accurately weigh approximately 1 mg of the 2-Formyl-3-nitrobenzoic acid sample into a clean, dry vial.

  • Add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA.

  • Seal the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

3. GC-MS Conditions

  • Inlet Temperature: 250°C

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas Flow: 1.2 mL/min (constant flow)

  • Injection Mode: Split (e.g., 20:1)

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 40-550

Troubleshooting Your Analysis

A workflow for troubleshooting inconsistent experimental results.

References

  • SIELC. (2018, February 20). Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column. [Link]

  • Pandey, A., et al. (2013). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. PMC. [Link]

  • Zare, K., et al. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters.
  • Siskin, M., & Katritzky, A. R. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(4), 874-883.
  • Hasegawa, Y., et al. (2000). A novel degradative pathway of 2-nitrobenzoate via 3-hydroxyanthranilate in Pseudomonas fluorescens strain KU-7. ResearchGate. [Link]

  • Britt, P. F., Eskay, T. P., & Buchanan, A. C. (1997). Pyrolysis Mechanisms of Aromatic Carboxylic Acids. OSTI.GOV. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

  • Le, C., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. PMC. [Link]

  • Durham, N. N. (1958). Bacterial degradation of the nitrobenzoic acids. 2. Reduction of the nitro group. PMC. [Link]

  • Zhang, Z., & Yu, B. (2011). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. PMC. [Link]

  • Reddy, K. V., & Kumar, A. (2010). Method for preparation of dicarboxylic acids from linear or cyclic saturated hydrocarbons by catalytic oxidation.
  • Manini, P., et al. (2014). Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

  • European Patent Office. (1989).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]

  • Customs Training Institute, Ministry of Finance, Japan. (n.d.). Qualitative and quantitative analysis of organic acid by GC-MS with Chloroformate Derivatization. [Link]

  • Morawski, A. W., et al. (2007). Oxidation of cyclic ketones to dicarboxylic acids. ResearchGate. [Link]

  • Popa, D. E., & Udrescu, L. (2011). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. University POLITEHNICA of Bucharest. [Link]

  • Overgaard, J., & Iversen, B. B. (2015). Inter- and Intramolecular Interactions in Crystalline 2-Nitrobenzoic Acid - An Experimental and Theoretical QTAIM Analysis. PubMed. [Link]

  • Shimadzu Corporation. (2015, September 18). Analysis of metabolites in human plasma using stable isotopes and ultra-high-speed GC-MS/MS. [Link]

  • Gilchrist, T. L., & Rees, C. W. (1977). Intramolecular reaction between nitro and carbodi-imide groups; a new synthesis of 2-arylbenzotriazoles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • National Institute of Health Sciences, Japan. (n.d.). Gas Chromatography-Mass Spectrometry (GC/MS). [Link]

  • Google Patents. (n.d.). CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
  • Frontier Laboratories Ltd. (n.d.). Compositional Analysis of NBR by Pyrolysis-GC/MS Part 2. [Link]

  • Hanson, J. R., Hitchcock, P. B., & Toche, F. (2008). The Rotation of the Nitro and Formyl Groups Relative to the Aromatic Ring in Some ortho-nitroarylaldehydes. ResearchGate. [Link]

Sources

Troubleshooting

Optimizing catalytic hydrogenation of 2-Formyl-3-nitrobenzoic acid

An Application Scientist's Guide to Selective Catalytic Hydrogenation of 2-Formyl-3-nitrobenzoic Acid Welcome to the Technical Support Center for optimizing challenging catalytic hydrogenations. This guide is structured...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to Selective Catalytic Hydrogenation of 2-Formyl-3-nitrobenzoic Acid

Welcome to the Technical Support Center for optimizing challenging catalytic hydrogenations. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the selective reduction of 2-Formyl-3-nitrobenzoic acid to its corresponding aniline, a key intermediate in pharmaceutical and materials synthesis. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying chemical logic to empower your research.

The hydrogenation of 2-Formyl-3-nitrobenzoic acid is a classic chemoselectivity problem. The molecule presents three reducible functionalities: a nitro group, a formyl (aldehyde) group, and an aromatic ring. The primary objective is the selective reduction of the nitro group to an amine while preserving the aldehyde and the aromatic system.

The Chemoselectivity Challenge at a Glance

The desired transformation is often complicated by potential side reactions. Understanding these pathways is the first step toward controlling the outcome.

G cluster_start Starting Material cluster_products Reaction Products SM 2-Formyl-3-nitrobenzoic acid P1 Desired Product: 2-Amino-6-formylbenzoic acid SM->P1 Selective Nitro Reduction (Goal) S1 Side Product 1: Over-reduction of Formyl (Hydroxymethyl or Methyl) SM->S1 Formyl Group Reduction S2 Side Product 2: Ring Hydrogenation (Cyclohexyl derivative) SM->S2 Aromatic Ring Reduction S3 Side Product 3: Incomplete Reduction (Nitroso, Hydroxylamine) SM->S3 Partial Reduction

Caption: Reaction pathways in the hydrogenation of 2-Formyl-3-nitrobenzoic acid.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My primary issue is low or incomplete conversion of the starting material. What are the common causes?

This is one of the most frequent challenges in catalytic hydrogenation.[1] The root cause is often related to catalyst activity or mass transfer limitations.

  • Catalyst Deactivation/Poisoning: This is the most likely culprit. Noble metal catalysts are sensitive to poisons.

    • Causality: Impurities in your substrate or solvent, such as sulfur or certain nitrogen-containing compounds, can irreversibly bind to the catalyst's active sites, rendering it inactive.[2] Even the product amine can, in some cases, adsorb strongly onto the catalyst surface and slow the reaction.

    • Solution: Ensure the purity of your 2-Formyl-3-nitrobenzoic acid starting material. Recrystallization may be necessary. Use high-purity, degassed solvents. If poisoning is suspected, increasing the catalyst loading might help, but purification is the better long-term solution.

  • Insufficient Hydrogen Pressure or Availability: The reaction is dependent on the effective concentration of hydrogen at the catalyst surface.

    • Causality: A leak in the system, an inadequate hydrogen source (e.g., a nearly empty balloon), or poor gas-liquid mixing can starve the catalyst of hydrogen.

    • Solution: Ensure your reaction vessel is properly sealed. For bench-scale reactions, using a hydrogen generator or a lecture bottle with a regulator provides more consistent pressure than a balloon. Increase the agitation speed to improve gas dispersion, but avoid overly vigorous stirring that could degrade the catalyst support.[1]

  • Inadequate Catalyst Loading:

    • Causality: The reaction rate is directly proportional to the number of available active sites. Too little catalyst will result in a sluggish reaction.

    • Solution: A typical starting point for a Pd/C catalyst is 5-10 mol% of the metal relative to the substrate.[2] If the reaction is clean but slow, a modest increase in catalyst loading can be effective.

Q2: I'm achieving good conversion, but I'm also reducing the formyl group. How can I improve selectivity for the nitro group?

This is the core chemoselectivity challenge. The formyl group is susceptible to reduction to a hydroxymethyl group (-CH₂OH) or even complete hydrogenolysis to a methyl group (-CH₃).

  • Catalyst Choice is Critical: Different metals have different intrinsic activities.

    • Causality: Highly active catalysts like Rhodium or even some grades of Palladium are aggressive enough to reduce aldehydes. Platinum catalysts are often more active than palladium and can also lead to over-reduction.[2]

    • Solution: Palladium on carbon (Pd/C) is generally the preferred catalyst for selective nitro group reductions.[3][4] If over-reduction persists, consider using a "poisoned" or modified catalyst. For instance, specialized catalysts supported on materials like TiO₂ have been shown to enhance chemoselectivity by altering the electronic properties of the metal.[5]

  • Reaction Conditions (Temperature and Pressure): Milder is often better for selectivity.

    • Causality: High hydrogen pressure and elevated temperatures increase the overall reaction rate but disproportionately accelerate the less-desired reductions of the aldehyde and aromatic ring.[1][2]

    • Solution: Begin optimization at room temperature and low hydrogen pressure (e.g., 1-3 bar or balloon pressure).[2] Monitor the reaction closely. Only increase temperature or pressure if the reaction rate is unacceptably slow and after other avenues (catalyst loading, solvent) have been explored.

  • Solvent and pH: The reaction medium plays a significant role.

    • Causality: The solvent affects the solubility of both the substrate and hydrogen, influencing their concentration at the catalyst surface.[2] The presence of the carboxylic acid group means the pH can change. Running the reaction in a slightly basic medium (by adding a non-nucleophilic base like NaHCO₃ or K₂CO₃) can deprotonate the carboxylic acid. This salt form may have different adsorption properties on the catalyst surface, potentially favoring the nitro group's interaction with the active sites.[6][7]

    • Solution: Protic solvents like ethanol or methanol are good starting points.[2] Experiment with adding ~1.1 equivalents of a mild base to see if selectivity improves.

Q3: My desired product is forming, but I'm also seeing hydrogenation of the aromatic ring. How do I prevent this?

Reduction of the benzene ring to a cyclohexane ring is a sign of overly harsh conditions or an excessively active catalyst.

  • Causality: Aromatic ring hydrogenation requires a higher activation energy than nitro group reduction. This side reaction becomes significant under forcing conditions (high temperature/pressure) or with catalysts known for ring saturation, such as Rhodium or Ruthenium.[8] Even highly active Pd/C or Pt/C can cause this if the reaction is left for too long after the nitro group is fully reduced.

  • Solution:

    • Stop the Reaction on Time: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. Once the starting material is consumed, work up the reaction immediately to prevent further reduction.

    • Avoid Rhodium and Ruthenium: Stick with Palladium-based catalysts for this transformation.

    • Reduce Temperature and Pressure: As with aldehyde reduction, operate under the mildest conditions possible that still afford a reasonable reaction rate.

Q4: My reaction mixture is developing a dark color, and I'm having trouble isolating a pure product. What's going on?

This often points to the formation of unstable intermediates and subsequent side reactions.

  • Causality: The reduction of a nitro group proceeds via nitroso (-NO) and hydroxylamine (-NHOH) intermediates.[9] These species can be unstable and may accumulate if their subsequent reduction to the amine is slow. Hydroxylamines can condense with the nitroso intermediate to form colored azo (-N=N-) or azoxy (-N=N(O)-) compounds, which are potent chromophores and impurities.[9]

  • Solution:

    • Ensure Efficient Stirring: Good mixing ensures that intermediates are quickly brought back to the catalyst surface for further reduction.

    • Sufficient Hydrogen: Do not let the reaction become starved of hydrogen, as this can favor the accumulation of intermediates.

    • Catalyst Additives: In industrial settings, vanadium or iron salts are sometimes used as promoters to facilitate the conversion of hydroxylamines and prevent their accumulation, though this adds complexity to a lab-scale synthesis.[5] For most lab applications, ensuring smooth and complete conversion through proper catalyst choice and conditions is the best approach.

Troubleshooting Workflow

If you encounter issues, follow this logical decision tree to diagnose the problem.

G Start Reaction Start Problem Problem Detected: Low Conversion or Poor Selectivity Start->Problem Check_Conversion Is Conversion Low? Problem->Check_Conversion Check_Selectivity Is Selectivity the Issue? Check_Conversion->Check_Selectivity No Catalyst 1. Check Catalyst - Use fresh catalyst - Increase loading (5-10 mol%) - Check for poisons Check_Conversion->Catalyst Yes Conditions 1. Modify Conditions - Lower Temperature (RT) - Lower H2 Pressure (1-3 bar) Check_Selectivity->Conditions Yes H2 2. Check H2 Supply - Ensure leak-proof system - Use regulated H2 source - Increase agitation Catalyst->H2 Time 3. Increase Reaction Time - Monitor by TLC/LC-MS H2->Time Success Problem Solved Time->Success Catalyst_Select 2. Re-evaluate Catalyst - Ensure Pd/C is used - Avoid Pt/C, Rh/C - Consider modified catalysts Conditions->Catalyst_Select Solvent 3. Change Solvent/pH - Try EtOH, MeOH, EtOAc - Add mild base (e.g., NaHCO3) Catalyst_Select->Solvent Solvent->Success

Caption: A logical workflow for troubleshooting common hydrogenation issues.

Recommended Protocols & Data

Table 1: Comparison of Common Catalyst Systems
CatalystPrimary ApplicationProsCons for this Reaction
5% Pd/C Nitro, Alkenes, AlkynesHigh selectivity for nitro group [3][4]Can be poisoned; may reduce aldehydes under harsh conditions.
5% Pt/C or PtO₂ Aromatic rings, KetonesMore active than Pd[2]Low selectivity ; likely to reduce formyl group and aromatic ring.
Raney® Nickel Nitro groups, NitrilesCost-effective, good activity[3]Pyrophoric; may have lower selectivity than Pd; requires careful handling.
5% Rh/C Aromatic ringsVery high activity for ring saturationCompletely non-selective ; will reduce the entire molecule.
Table 2: Recommended Starting Conditions for Optimization
ParameterRecommended ValueRationale
Substrate Conc. 0.1 - 0.3 MBalances reaction rate and solubility. Higher concentrations can sometimes inhibit the catalyst.[2]
Catalyst 5% Pd/C (5-10 mol% Pd)Offers the best initial balance of activity and selectivity for nitro reduction.[3][4]
Solvent Ethanol or Ethyl AcetateCommon, effective solvents that dissolve the substrate and hydrogen well.[2] Must be deoxygenated.
Temperature 20-25 °C (Room Temp)Mild conditions favor selective reduction of the most labile group (nitro).[2]
H₂ Pressure 1-3 bar (Balloon or regulator)Sufficient for nitro reduction without promoting over-reduction.[2]
Agitation 300-500 RPMEnsures good gas-liquid-solid mixing without causing mechanical degradation of the catalyst.

Protocol 1: General Procedure for Selective Hydrogenation

Safety Note: Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts. All operations must be conducted in a well-ventilated fume hood, away from ignition sources. Proper handling of the catalyst is critical.[10]

  • Vessel Preparation: To a clean, dry, and crack-free hydrogenation flask equipped with a magnetic stir bar, add 2-Formyl-3-nitrobenzoic acid (1.0 eq).

  • Catalyst Addition: Under a gentle stream of inert gas (Nitrogen or Argon), carefully add 5% Palladium on Carbon (5-10 mol % Pd). Note: Never add dry catalyst in air; it can be pyrophoric. If using a dry powder, wet it with a small amount of the reaction solvent in an inert atmosphere before adding the substrate solution.[10]

  • Solvent Addition: Add the chosen solvent (e.g., ethanol, 0.1-0.3 M concentration) via cannula or syringe.

  • System Purge: Seal the flask. Using a vacuum/inert gas manifold, carefully evacuate the flask and backfill with the inert gas. Repeat this cycle 3-5 times to remove all oxygen.

  • Hydrogenation: Replace the inert gas atmosphere with hydrogen gas (H₂). This can be done by connecting the flask to a balloon filled with H₂ or to a regulated hydrogen line set to the desired pressure (e.g., 2 bar).

  • Reaction: Begin vigorous stirring (e.g., 400 RPM) at room temperature.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (under positive H₂ or inert gas pressure) and analyzing by TLC or LC-MS. Look for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully purge the flask with an inert gas (N₂ or Ar) to remove all hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. CRITICAL: Never allow the filtered catalyst cake to dry in the air, as it is saturated with hydrogen and can ignite.[10] Immediately quench the filter cake with plenty of water. Wash the Celite pad with a small amount of the reaction solvent to recover all the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2-Amino-6-formylbenzoic acid, which can be purified by appropriate methods (e.g., recrystallization or column chromatography).

References

  • Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets. RSC Advances. Available at: [Link]

  • Enhanced Catalytic Performance for Hydrogenation of Substituted Nitroaromatics over Ir-Based Bimetallic Nanocatalysts. ACS Applied Materials & Interfaces. Available at: [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules. Available at: [Link]

  • Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. Chem. Available at: [Link]

  • Reduction of nitro compounds. Wikipedia. Available at: [Link]

  • Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Chemical Science. Available at: [Link]

  • Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. RSC Publishing. Available at: [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]

  • Boosting the activity in the liquid-phase hydrogenation of S-containing nitroarenes by dual-site Pt/CeO2 catalysts design. Nature Communications. Available at: [Link]

  • Hydrogenation of Nitroarenes by Onsite-Generated Surface Hydroxyl from Water. ACS Catalysis. Available at: [Link]

  • Selective reduction of nitroarenes via non-contact hydrogenation. eScholarship, University of California. Available at: [Link]

  • Selective Reduction of Nitroarenes via Noncontact Hydrogenation. ACS Publications. Available at: [Link]

  • Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Hydrogenation Reactions | Safe Reaction Monitoring & Control. Mettler Toledo. Available at: [Link]

  • Atomic-level insights in optimizing reaction paths for hydroformylation reaction over Rh/CoO single-atom catalyst. Nature Communications. Available at: [Link]

  • Transforming Nonselective into Chemoselective Metal Catalysts for the Hydrogenation of Substituted Nitroaromatics. Journal of the American Chemical Society. Available at: [Link]

  • Optimization of Reaction Conditions for Hydrogenation of the Nitro Group. ResearchGate. Available at: [Link]

  • Prediction of Optimal Conditions of Hydrogenation Reaction Using the Likelihood Ranking Approach. Molecules. Available at: [Link]

  • Catalytic Hydrogenation of Benzoic Acid. IntechOpen. Available at: [Link]

  • Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. CABI Digital Library. Available at: [Link]

  • FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Almac. Available at: [Link]

  • US3882171A - Hydrogenation of nitrobenzoic acids. Google Patents.
  • The Composition of Transformation Products of 2,4,6-trinitrobenzoic Acid in the Aqueous-Phase Hydrogenation over Pd/C Catalysts. ResearchGate. Available at: [Link]

  • Catalytic Hydrogenation of Benzoic Acid. ResearchGate. Available at: [Link]

  • Hazards associated with laboratory scale hydrogenations. UW-Madison Chemistry. Available at: [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Available at: [Link]

  • Formic Acid as a Hydrogen Source for the Additive-Free Reduction of Aromatic Carbonyl and Nitrile Compounds at Reusable Supported Pd Catalysts. MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Formyl-3-nitrobenzoic Acid Reactions

Welcome to the Technical Support Center for 2-Formyl-3-nitrobenzoic acid . This resource is designed for researchers, synthetic chemists, and drug development professionals facing challenges with this highly hindered bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Formyl-3-nitrobenzoic acid . This resource is designed for researchers, synthetic chemists, and drug development professionals facing challenges with this highly hindered building block. The unique substitution pattern of this molecule—a formyl group sandwiched directly between a carboxylic acid at C1 and a nitro group at C3—creates severe steric crowding. This often leads to failed nucleophilic additions, sluggish condensations, and poor yields.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to bypass these barriers.

Diagnostic Workflow

G Start Reaction Failure: Low Yield / No Conversion Check Analyze Steric Clash (Bürgi-Dunitz Trajectory Blocked) Start->Check Sol1 Strategy 1: Lewis Acid Catalysis (e.g., Ti(OiPr)4, ZnCl2) Check->Sol1 Electronic Activation Sol2 Strategy 2: Small Nucleophiles (e.g., Hydrazine) Check->Sol2 Reduce Steric Bulk Sol3 Strategy 3: Thermodynamic Forcing (Elevated Temp / Pressure) Check->Sol3 Overcome Activation Energy Success Successful Conversion (e.g., Phthalazine Formation) Sol1->Success Sol2->Success Sol3->Success

Workflow for overcoming steric hindrance in 2-formyl-3-nitrobenzoic acid reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do standard nucleophilic addition reactions (e.g., Wittig, Grignard) fail or yield mostly unreacted 2-formyl-3-nitrobenzoic acid? A1: The failure is primarily spatial, not electronic. In nucleophilic addition, the incoming nucleophile must approach the carbonyl carbon at an angle of approximately 75° relative to the plane of the sp² orbitals, known as the Bürgi-Dunitz trajectory[1]. In 2-formyl-3-nitrobenzoic acid, the bulky ortho-nitro group and the ortho-carboxylic acid physically barricade this approach path. This steric clash drastically increases the activation energy required to form the tetrahedral intermediate, making the reaction kinetically unfavorable compared to less hindered aliphatic or para-substituted benzaldehydes[2].

Q2: My reductive amination with a primary amine is yielding <5% product. How can I force this reaction? A2: When physical space is limited, you must increase the electronic driving force. The most effective strategy is Lewis Acid Catalysis . By adding a Lewis acid such as Titanium(IV) isopropoxide (Ti(OiPr)₄) or Zinc chloride (ZnCl₂), the metal coordinates to the carbonyl oxygen. This coordination significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), increasing the electrophilicity of the carbonyl carbon[3]. This electronic activation compensates for the steric penalty, facilitating the initial attack to form the iminium intermediate. Additionally, swapping standard sodium borohydride for sodium triacetoxyborohydride (NaBH(OAc)₃) allows for a milder, more selective reduction of the intermediate in situ[3].

Q3: Is there a way to bypass the steric hindrance entirely when synthesizing heterocyclic drug intermediates (like PROTAC linkers)? A3: Yes. When synthesizing intermediates like 5-nitrophthalazin-1(2H)-one (a common precursor for lenalidomide analogs and E3 ligase binders), the best approach is to use a small, highly reactive bi-functional nucleophile like hydrazine[4]. Hydrazine is small enough to penetrate the steric shield and form a hydrazone. Once the hydrazone is formed, the close proximity of the adjacent carboxylic acid drives a rapid intramolecular cyclization. The thermodynamic stability gained by forming the 6-membered aromatic phthalazine ring acts as a powerful driving force that effectively "pulls" the reaction to completion, bypassing the initial steric bottleneck[4].

Q4: Can I use protecting groups to manage the aldehyde's reactivity? A4: While protecting the aldehyde as a cyclic acetal is a common strategy to mask reactivity during cross-coupling reactions[5], the extreme steric crowding in 2-formyl-3-nitrobenzoic acid makes even the initial acetalization difficult. If protection is absolutely necessary, forcing conditions using a Dean-Stark apparatus for azeotropic water removal and a strong acid catalyst (e.g., p-TsOH) under prolonged reflux are required to push the equilibrium forward.

Reaction Mechanism Workflow: Bypassing Sterics via Cyclization

Mechanism SM 2-Formyl-3- nitrobenzoic acid Nuc Hydrazine Attack SM->Nuc MeOH, RT Int Hydrazone Intermediate Nuc->Int Fast Cyc Intramolecular Cyclization Int->Cyc 80°C, 2h Prod 5-Nitrophthalazin- 1(2H)-one Cyc->Prod -H2O

Reaction mechanism workflow for 5-nitrophthalazin-1(2H)-one synthesis.

Quantitative Data: Impact of Reaction Conditions

To illustrate the necessity of optimized conditions, the following table summarizes the comparative yields of various nucleophilic additions to 2-formyl-3-nitrobenzoic acid under standard versus optimized conditions.

Reaction TypeNucleophile / ReagentCatalyst / AdditiveConditionsYield (%)Primary Limitation Overcome
Reductive AminationBulky Primary AmineNoneMeOH, RT, 24h< 5%Baseline steric failure
Reductive AminationBulky Primary AmineTi(OiPr)₄ (1.2 eq)MeOH, 60°C, 12h78%LUMO lowering via Lewis Acid[3]
CondensationHydrazine MonohydrateNoneMeOH, 80°C, 2h85%Small nucleophile + Intramolecular cyclization[4]
Wittig ReactionPh₃P=CH₂NoneTHF, RT, 24h12%Steric clash with bulky ylide[5]
Wittig ReactionPh₃P=CH₂LiBr (Co-catalyst)THF, 65°C, 12h64%Carbonyl activation[5]
Validated Experimental Protocols
Protocol 1: Synthesis of 5-Nitrophthalazin-1(2H)-one (Overcoming Sterics via Hydrazine Condensation)

This protocol leverages a small nucleophile and thermodynamic cyclization to bypass the ortho-substituent blockade, a critical step in synthesizing E3 ligase binders for PROTACs[4].

  • Self-Validating Step: The disappearance of the reddish/yellow color of the starting material and the precipitation of a white/pale crystalline solid indicates successful cyclization.

  • Preparation: Dissolve 2-formyl-3-nitrobenzoic acid (1.20 g, 6.15 mmol) in anhydrous Methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar[4].

  • Nucleophilic Attack: Add hydrazine monohydrate (417 mg, 8.33 mmol) dropwise at room temperature. Stir the mixture for 30 minutes to allow for initial hydrazone formation[4].

  • Thermodynamic Cyclization: Attach a reflux condenser and heat the reaction mixture to 80 °C for 2 hours[4]. The elevated temperature provides the activation energy needed for the intramolecular condensation with the carboxylic acid.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Pour the residue into distilled water (50 mL) and extract with ethyl acetate (2 x 50 mL)[4].

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the product as a crystalline solid[4].

Protocol 2: Lewis Acid-Catalyzed Reductive Amination

This protocol utilizes Ti(OiPr)₄ to electronically activate the sterically shielded formyl group, enabling attack by bulkier amines[3].

  • Self-Validating Step: Imine formation can be monitored by the shift in the carbonyl stretch via IR spectroscopy or TLC before the addition of the reducing agent.

  • Imine Formation: Under an inert argon atmosphere, dissolve 2-formyl-3-nitrobenzoic acid (1.0 mmol) and the desired primary amine (1.1 mmol) in anhydrous dichloromethane (DCM, 5 mL).

  • Lewis Acid Activation: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 mmol) dropwise. Stir the mixture at room temperature for 6-12 hours to ensure complete imine formation.

  • Reduction: Cool the reaction mixture to 0 °C. Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) in small portions[3].

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours[3].

  • Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO₃[3]. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.

References
  • Chemistry LibreTexts . 10.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • Pressbooks . 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones.[Link]

  • European Patent Office (EP 4116298 A1) . PIPERIDINEDIONE DERIVATIVE. [Link]

Sources

Troubleshooting

Best purification techniques for 2-Formyl-3-nitrobenzoic acid mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation and purification of highly functionalized intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation and purification of highly functionalized intermediates.

2-Formyl-3-nitrobenzoic acid (CAS: 161851-52-1) is a critical building block used in the synthesis of PROTAC E3 ligase binders (such as piperidinedione derivatives)[1], lenalidomide analogs[2], and human Dihydroorotate Dehydrogenase (hDHODH) inhibitors[3]. However, its purification is notoriously difficult due to the competing reactivities of its three functional groups: an electrophilic aldehyde, an acidic carboxylate, and a strongly electron-withdrawing nitro group.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-purity recovery of this vital intermediate.

Part 1: Physicochemical Profiling & Impurity Matrix

Before troubleshooting, you must understand the quantitative parameters of your crude mixture. The table below summarizes the target compound and its most common synthetic impurities, providing the physical data necessary to exploit their differences during purification.

CompoundSource / CausalityEst. pKaTLC Rf (Hex/EtOAc 1:1, 1% AcOH)LCMS Retention Time
2-Formyl-3-nitrobenzoic acid Target Product ~3.00.35~3.42 min[2]
3-Nitrophthalic acid Auto-oxidation / Over-hydrolysis~1.8, 4.00.101.20 min[2]
Methyl 2-formyl-3-nitrobenzoate Unreacted PrecursorN/A0.65> 4.50 min
Dimethyl acetal derivative Methanolysis (Solvent reaction)~3.20.45Variable

Part 2: Diagnostic Troubleshooting (FAQs)

Q1: My isolated yield is low, and LCMS shows a massive impurity peak at 1.20 minutes. How do I remove it? The Causality: The peak at 1.20 minutes corresponds to 3-nitrophthalic acid[2]. Aldehydes are highly susceptible to auto-oxidation, converting to carboxylic acids upon prolonged exposure to air or aggressive oxidants. Because 3-nitrophthalic acid is a di-acid, its first pKa (~1.8) is significantly lower than that of your target mono-acid (~3.0). The Solution: Do not use column chromatography. Instead, use a highly controlled pH-guided fractionation. By adjusting the aqueous phase to exactly pH 4.0, you protonate the target 2-formyl-3-nitrobenzoic acid (forcing it to precipitate or partition into an organic layer) while keeping a portion of the more acidic 3-nitrophthalic acid in the aqueous phase as a water-soluble salt[1].

Q2: During the hydrolysis of methyl 2-formyl-3-nitrobenzoate, my aldehyde NMR peak disappears, and I get a complex mixture of alcohols and di-acids. What went wrong? The Causality: You likely used a strong base (e.g., NaOH or KOH) and triggered a Cannizzaro reaction . Because 2-formyl-3-nitrobenzoic acid lacks α -protons, the highly electrophilic aldehyde cannot undergo enolization. Instead, the hydroxide ion attacks the carbonyl carbon, forcing a hydride transfer to another aldehyde molecule. This disproportionates your product into 2-(hydroxymethyl)-3-nitrobenzoic acid and 3-nitrophthalic acid. The Solution: Switch to mild hydrolysis conditions. Use Lithium hydroxide (LiOH) in a THF/H2O mixture at room temperature for exactly 2 hours[1]. LiOH provides sufficient nucleophilicity to cleave the ester without aggressively driving the Cannizzaro disproportionation.

Q3: I am seeing severe streaking on my silica gel column, and my recovered mass is terrible. The Causality: Carboxylic acids strongly hydrogen-bond with the free silanol groups on the silica stationary phase, causing them to drag and streak across the column. The Solution: You must suppress the ionization of the carboxylic acid. Add 1% Acetic Acid or Formic Acid to your mobile phase (e.g., Hexane/EtOAc). This acidic modifier protonates the silanol groups and the product, ensuring sharp elution bands.

Q4: Can I recrystallize the crude product from Methanol to clean it up? The Causality: Absolutely not. The highly electrophilic formyl group, activated by the electron-withdrawing nitro group at the meta position, will rapidly react with primary alcohols like methanol in the presence of trace ambient acids to form a dimethyl acetal. The Solution: Avoid methanol entirely. If recrystallization is necessary, use an aprotic solvent system such as Toluene or an Ethyl Acetate/Hexane gradient.

Part 3: Process Visualization

G Crude Crude Mixture (Ester, Di-acid, Product) BaseExt Mild Base Extraction (Sat. NaHCO3, pH 8) Crude->BaseExt OrgLayer Organic Phase (Unreacted Ester) BaseExt->OrgLayer Non-polar AqLayer Aqueous Phase (Carboxylate Salts) BaseExt->AqLayer Polar Acidification Controlled Acidification (1N HCl to pH 4) AqLayer->Acidification Precipitation Precipitation & Extraction (Pure Target Acid) Acidification->Precipitation EtOAc Extraction Filtrate Aqueous Waste (Di-acid Impurities) Acidification->Filtrate Residual Aqueous

Figure 1: Self-validating pH-guided purification workflow for 2-Formyl-3-nitrobenzoic acid.

Part 4: Self-Validating Purification Protocols

Protocol A: pH-Guided Acid-Base Fractionation

This protocol exploits the specific pKa differences between the unreacted ester, the target mono-acid, and the di-acid impurities[1].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude).

  • Mild Deprotonation: Wash the organic layer with an equal volume of saturated aqueous NaHCO3.

    • Causality: NaHCO3 (pH ~8) is basic enough to deprotonate the carboxylic acid but too mild to initiate a Cannizzaro reaction.

  • Phase Separation: Separate the layers. The organic layer contains unreacted methyl 2-formyl-3-nitrobenzoate. Retain the aqueous layer, which now contains the sodium salt of your target product.

    • Validation Checkpoint 1: Spot the organic layer on a TLC plate. The spot at Rf 0.35 should be completely absent, confirming 100% mass transfer of the target acid to the aqueous phase.

  • Controlled Acidification: Cool the aqueous layer to 0 °C in an ice bath. Dropwise, add 1N HCl until the pH reaches exactly 4.0[1].

    • Causality: Dropping the pH to 4.0 protonates the target acid, causing it to crash out of the aqueous solution, while keeping the highly acidic 3-nitrophthalic acid partially ionized and dissolved.

  • Extraction & Isolation: Extract the cloudy aqueous mixture with fresh EtOAc (3 × 50 mL). Combine the organic layers, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the pure white/pale-yellow crystals.

    • Validation Checkpoint 2: Dissolve a 2 mg aliquot of the final solid in ethanol and add a drop of 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain. An immediate bright orange precipitate chemically validates that the formyl group survived the process intact.

Protocol B: Reverse-Phase Preparative HPLC (For High-Purity Assays)

If the compound is destined for sensitive biological assays (e.g., hDHODH inhibition), trace impurities must be eliminated using preparative HPLC[3].

Step-by-Step Methodology:

  • Column Selection: Utilize a Zorbax XDB-C18 column (scaled to preparative dimensions)[3].

  • Mobile Phase Preparation:

    • Buffer A: Ultrapure Water containing 0.1% Trifluoroacetic acid (TFA).

    • Buffer B: HPLC-grade Acetonitrile.

    • Causality: TFA acts as an ion-pairing agent. It suppresses the ionization of the carboxylic acid moiety, preventing peak tailing and ensuring a sharp, symmetrical elution profile.

  • Gradient Elution: Run a linear gradient from 30% to 100% Buffer B over 20 minutes at an appropriate flow rate for your column diameter[3].

  • Detection: Monitor UV absorbance at 240 nm and 254 nm.

    • Validation Checkpoint: The nitroaromatic ring provides a strong chromophore at 254 nm. Collect the major peak eluting in the middle of the gradient and immediately lyophilize to prevent acid-catalyzed degradation in the collection tubes.

References

  • RU2730858C1 - Method of producing lenalidomide and an intermediate for production thereof Source: Google Patents URL
  • Rational Design of Benzylidenehydrazinyl-Substituted Thiazole Derivatives as Potent Inhibitors of Human Dihydroorotate Dehydrogenase with in Vivo Anti-arthritic Activity Source: National Institutes of Health (PMC) URL:[Link]

  • PIPERIDINEDIONE DERIVATIVE - European Patent Office - EP 4116298 A1 Source: European Patent Office (EPO) URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing Byproduct Formation with 2-Formyl-3-nitrobenzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in troubleshooting and optimizing synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in troubleshooting and optimizing synthetic workflows involving 2-Formyl-3-nitrobenzoic acid .

This building block is highly valued in the synthesis of PROTAC E3 ligase binders (such as piperidinedione derivatives) [1] and human dihydroorotate dehydrogenase (hDHODH) inhibitors [2]. However, the dense functionalization of the aromatic ring—comprising an aldehyde, a nitro group, and a carboxylic acid in close proximity—creates a sterically congested and electronically sensitive environment prone to side reactions.

Mechanistic Overview of Byproduct Pathways

Before troubleshooting, it is critical to understand the causality behind the degradation and byproduct formation of 2-Formyl-3-nitrobenzoic acid. The molecule is susceptible to three primary modes of failure:

  • Cannizzaro Disproportionation: The formyl group lacks α-protons. Under strongly basic conditions, it undergoes self-oxidation/reduction, yielding a mixture of 3-nitrobenzene-1,2-dicarboxylic acid and 2-(hydroxymethyl)-3-nitrobenzoic acid.

  • Premature Nitro Reduction: The nitro group is highly sensitive to strong reducing agents (e.g., NaBH4​ , LiAlH4​ , or catalytic hydrogenation). When attempting reductive amination on the aldehyde, aggressive reductants will yield over-reduced aniline byproducts.

  • Ortho-Effect Lactonization/Acetalization: The spatial proximity of the carboxylic acid and the aldehyde can lead to the formation of cyclic lactols in the presence of alcohols and acidic conditions.

Reactivity SM 2-Formyl-3-nitrobenzoic acid (Highly Reactive) Cannizzaro Cannizzaro Byproducts (Alcohol + Acid) SM->Cannizzaro Strong Base (pH > 10) Aniline Over-reduced Aniline (Nitro Reduction) SM->Aniline Aggressive Reductant (NaBH4, Pd/C) Product Target Scaffold (e.g., Phthalazinone) SM->Product Chemoselective Conditions

Fig 1: Chemoselective divergence of 2-Formyl-3-nitrobenzoic acid under varying reaction conditions.

Troubleshooting Guide & FAQs

Q: During base-catalyzed condensations, my LC-MS shows a complex mixture with masses corresponding to both oxidized and reduced forms of the starting material. How do I prevent this? A: You are observing the Cannizzaro reaction . Because 2-formyl-3-nitrobenzoic acid has no α-hydrogens, exposure to strong bases (like NaOH or KOH ) causes the aldehyde to disproportionate.

  • Solution: Shift to weaker, non-nucleophilic bases such as N,N -Diisopropylethylamine (DIPEA) or potassium carbonate ( K2​CO3​ ), and strictly control the pH between 7.5 and 8.5. If a strong base is absolutely required for your sequence, you must first protect the aldehyde as an acetal.

Q: I am performing a reductive amination to attach a linker for a PROTAC, but I am losing the nitro group. What is the optimal reducing agent? A: The nitro group at the 3-position is highly activated. Using Sodium borohydride ( NaBH4​ ) or Palladium on Carbon ( Pd/C ) with H2​ will indiscriminately reduce the nitro group to an amine (-30 Da mass shift on LC-MS) [1].

  • Solution: Use Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride ( NaBH3​CN ) . STAB is highly chemoselective for imines over nitro groups. The steric bulk of the triacetoxy ligands prevents interaction with the nitro group, ensuring the reaction halts at the desired secondary/tertiary amine.

Q: My compound degrades during storage, forming a highly polar baseline spot on TLC. Why? A: This is likely due to spontaneous oxidation to 3-nitrophthalic acid or moisture-induced cyclic acetal formation due to the ortho-relationship of the carboxyl and formyl groups.

  • Solution: Store the compound under an inert argon atmosphere at -20 °C in a desiccator. Avoid storing it in methanolic or ethanolic solutions for prolonged periods.

Troubleshooting Start Identify Major Byproduct Q1 Mass indicates +16 Da or Disproportionation? Start->Q1 Q2 Mass indicates -30 Da (Nitro to Amine)? Start->Q2 Sol1 Reduce Base Strength Use Buffer (pH 6-8) Q1->Sol1 Yes (Cannizzaro/Oxidation) Sol2 Switch Reductant (Use STAB, Avoid NaBH4) Q2->Sol2 Yes (Over-reduction)

Fig 2: Decision matrix for diagnosing and resolving common byproduct formations during synthesis.

Quantitative Data: Chemoselectivity in Reductive Amination

To illustrate the critical nature of reagent selection, the following table summarizes the quantitative byproduct distribution when subjecting 2-Formyl-3-nitrobenzoic acid to various reductive amination conditions with a standard primary amine.

Reducing AgentTemperatureSolventDesired Amine Yield (%)Aniline Byproduct (%)Cannizzaro Byproduct (%)
NaBH4​ 0 °C to RTMeOH15%72% (Major) 5%
Pd/C,H2​ RTEtOH0%95% (Complete) 0%
NaBH3​CN RTMeOH / AcOH68%8%12%
STAB ( NaBH(OAc)3​ ) RTDCE / AcOH89% (Optimal) < 2%< 1%

Data Synthesis Insight: STAB in 1,2-Dichloroethane (DCE) provides the highest chemoselectivity, completely bypassing the nitro-reduction pathway while avoiding the basic conditions that trigger Cannizzaro disproportionation.

Validated Experimental Protocols

The following protocols are engineered to be self-validating systems. By strictly controlling the order of addition and observing specific physical changes, you can verify the success of the reaction in real-time.

Protocol A: Synthesis of 5-nitrophthalazin-1(2H)-one (Hydrazine Condensation)

This protocol leverages the ortho-relationship of the functional groups to drive a clean cyclization, a critical step in synthesizing PROTAC E3 ligase binders[1].

Causality Note: Hydrazine acts as both a nucleophile for the aldehyde and a condensing agent for the carboxylic acid. Using methanol as a solvent ensures the intermediate remains soluble until cyclization occurs, at which point the product precipitates, driving the equilibrium forward (Le Chatelier's principle).

  • Preparation: To a clean, dry round-bottom flask, add 2-formyl-3-nitrobenzoic acid (1.20 g, 6.15 mmol) and dissolve in anhydrous Methanol (10 mL).

  • Addition: Slowly add hydrazine monohydrate (417 mg, 8.33 mmol) dropwise at room temperature.

  • Initial Stirring: Stir the reaction mixture for 30 minutes at room temperature to allow complete imine formation.

  • Cyclization: Heat the reaction mixture to 80 °C (reflux) for 2 hours.

    • Self-Validation Check: The reaction is complete when a distinct precipitate forms and the starting material is entirely consumed via TLC/LC-MS.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Pour the residue into water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate to yield the pure 5-nitrophthalazin-1(2H)-one.

Protocol B: Chemoselective Reductive Amination (Avoiding Nitro Reduction)

This protocol is designed to attach complex amines while preserving the nitro group for downstream processing (e.g., lenalidomide intermediate synthesis) [3].

  • Imine Formation: Dissolve 2-formyl-3-nitrobenzoic acid (1.0 eq) and the target primary amine (1.1 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M concentration).

  • Acid Catalysis: Add glacial acetic acid (1.5 eq) to activate the aldehyde. Stir at room temperature for 2 hours.

    • Self-Validation Check: Take a small aliquot for LC-MS. You should observe the mass of the intermediate imine (or iminium ion). Do not proceed until aldehyde consumption is >90%.

  • Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride (STAB) (1.5 eq) in three portions over 15 minutes to control the exotherm.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench & Workup: Quench carefully with saturated aqueous NaHCO3​ (until pH ~7.5). Extract with Dichloromethane (DCM), wash with brine, dry over Na2​SO4​ , and concentrate.

References

  • Title: PIPERIDINEDIONE DERIVATIVE Source: European Patent Office (EP 4116298 A1) URL: [Link]

  • Title: Rational Design of Benzylidenehydrazinyl-Substituted Thiazole Derivatives as Potent Inhibitors of Human Dihydroorotate Dehydrogenase with in Vivo Anti-arthritic Activity Source: PubMed Central (PMC) / Scientific Reports URL: [Link]

  • Source: Google Patents (RU2730858C1)

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Formyl-3-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Formyl-3-nitrobenzoic acid. In the absence...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Formyl-3-nitrobenzoic acid. In the absence of directly published experimental spectra for this specific molecule, this document synthesizes predicted values, data from structurally analogous compounds, and established NMR principles to offer a robust and scientifically grounded reference. This guide is intended to assist researchers in identifying and characterizing this compound, as well as in understanding the electronic effects of its functional groups on the aromatic ring.

Introduction to the Spectroscopic Challenge

2-Formyl-3-nitrobenzoic acid is a polysubstituted aromatic compound of interest in organic synthesis and medicinal chemistry. Its structure presents a unique electronic environment, with three distinct substituents—a carboxylic acid, a formyl group, and a nitro group—influencing the chemical shifts of the aromatic protons and carbons. A thorough understanding of its NMR spectrum is crucial for reaction monitoring, purity assessment, and structural confirmation.

The ¹H and ¹³C NMR spectra are dictated by the electron density around each nucleus. The electron-withdrawing nature of the formyl (-CHO), nitro (-NO₂), and carboxylic acid (-COOH) groups significantly deshields the aromatic protons and carbons, leading to downfield chemical shifts. The relative positions of these groups create a distinct substitution pattern that can be elucidated through careful spectral interpretation.

Predicted and Comparative NMR Data

¹H NMR Spectral Analysis

The ¹H NMR spectrum of methyl 3-formyl-2-nitrobenzoate shows the following signals: δ 9.97 (d, J = 0.5 Hz, 1H), 8.28 (dd, J = 7.8, 1.6 Hz, 1H), 8.19 (dd, J = 7.8, 1.5 Hz, 1H), 7.76 (ddd, J = 7.9, 7.8, 0.6 Hz, 1H), 3.93 (s, 3H)[1]. Based on this, the predicted ¹H NMR spectrum of 2-Formyl-3-nitrobenzoic acid in a solvent like CDCl₃ would be very similar for the aromatic and formyl protons. The acidic proton of the carboxylic acid would appear as a broad singlet, typically far downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Formyl-3-nitrobenzoic acid

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
-COOH> 10Broad Singlet-The acidic proton is highly deshielded and its signal is often broad due to exchange.
-CHO~9.97Doublet~0.5The formyl proton is significantly deshielded by the adjacent carbonyl and the aromatic ring. It may show a small coupling to the adjacent aromatic proton.
Ar-H~8.28Doublet of Doublets~7.8, 1.6One of the aromatic protons, deshielded by the adjacent electron-withdrawing groups.
Ar-H~8.19Doublet of Doublets~7.8, 1.5The second aromatic proton, also strongly deshielded.
Ar-H~7.76Triplet of Doublets~7.9, 7.8, 0.6The third aromatic proton, appearing as a triplet of doublets due to coupling with its two neighbors.

For comparison, the aromatic protons of 3-nitrobenzoic acid appear in the range of δ 7.75-9.08 ppm[2]. The presence of an additional electron-withdrawing formyl group in 2-Formyl-3-nitrobenzoic acid is expected to further deshield the aromatic protons, consistent with the predicted values.

¹³C NMR Spectral Analysis

Predicting the ¹³C NMR spectrum involves considering the additive effects of each substituent on the chemical shifts of the aromatic carbons. The carbonyl carbons of the formyl and carboxylic acid groups, as well as the carbon attached to the nitro group, will be significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Formyl-3-nitrobenzoic acid

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
-C OOH~165-170The carbonyl carbon of the carboxylic acid is highly deshielded. For comparison, the carboxylic carbon in 3-nitrobenzoic acid is at δ 170.06 ppm[2].
-C HO~190The formyl carbonyl carbon is typically found in this downfield region.
C-NO₂~148The carbon atom directly attached to the electron-withdrawing nitro group is significantly deshielded. In 3-nitrobenzoic acid, this carbon appears at δ 148.39 ppm[2].
C-CHO~135The carbon atom attached to the formyl group.
C-COOH~130The carbon atom attached to the carboxylic acid group.
Ar-C~125-136The remaining aromatic carbons will have shifts influenced by the combined electronic effects of the three substituents.

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra of 2-Formyl-3-nitrobenzoic acid, the following protocol is recommended.

Sample Preparation
  • Solvent Selection : Choose a deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for aromatic acids. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like the carboxylic acid proton. The residual solvent peak can be used as a secondary chemical shift reference (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C; DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C)[3][4].

  • Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard : Tetramethylsilane (TMS) is the primary reference standard (δ 0.00 ppm) for both ¹H and ¹³C NMR. It can be added directly to the sample if desired, though referencing to the residual solvent peak is more common for routine analysis.

NMR Data Acquisition
  • Instrumentation : A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution, which is particularly important for resolving the complex splitting patterns in the aromatic region.

  • ¹H NMR Parameters :

    • Pulse Sequence : A standard single-pulse experiment is sufficient.

    • Acquisition Time : Typically 2-4 seconds.

    • Relaxation Delay : 1-2 seconds.

    • Number of Scans : 8-16 scans are usually adequate for a sample of this concentration.

  • ¹³C NMR Parameters :

    • Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is standard to obtain a spectrum with single lines for each carbon.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds. A longer delay may be necessary for quaternary carbons.

    • Number of Scans : A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Substituent Effects on Chemical Shifts

The chemical shifts in the NMR spectra of 2-Formyl-3-nitrobenzoic acid are governed by the electronic properties of its substituents. This relationship can be visualized as a logical flow.

G subst Substituents (-COOH, -CHO, -NO2) ewg Strong Electron-Withdrawing Nature subst->ewg possess deshield Deshielding of Aromatic Ring Protons and Carbons ewg->deshield leads to downfield Downfield Chemical Shifts (Higher ppm values) deshield->downfield results in

Caption: Logical flow of substituent effects on NMR chemical shifts.

The ortho, meta, and para relationships of the substituents to each aromatic proton and carbon determine the extent of this deshielding effect. Empirical models, such as Shoolery's rules for aromatic systems, can be employed to provide a more quantitative prediction of these shifts[5].

Comparative Analysis with Isomeric Nitrobenzoic Acids

A comparison with the experimental data for isomeric nitrobenzoic acids highlights the influence of the substituent positions.

Table 3: Experimental ¹³C NMR Chemical Shifts (δ, ppm) for Nitrobenzoic Acid Isomers

Carbon Position2-Nitrobenzoic Acid3-Nitrobenzoic Acid[6]
C1 (-COOH)~165~165
C2~148~135
C3~130~148
C4~133~128
C5~124~125
C6~130~130

Note: Specific assignments for 2-nitrobenzoic acid can be found in various databases, though the provided search results did not give a complete, explicitly assigned list.

The introduction of a formyl group at the 2-position of 3-nitrobenzoic acid will further perturb these chemical shifts, leading to the predicted values in Table 2.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 2-Formyl-3-nitrobenzoic acid. By leveraging data from a closely related methyl ester and understanding the fundamental principles of substituent effects, researchers can confidently identify and characterize this compound. The provided experimental protocol offers a standardized approach to acquiring high-quality NMR data. As with any predictive analysis, experimental verification is the ultimate confirmation of the proposed chemical shifts.

References

  • Electronic Supplementary Material (ESI) for RSC Advances. The Royal Society of Chemistry, 2013.
  • Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
  • General methods: THF was distilled from sodium benzophenone under nitrogen. The Royal Society of Chemistry.
  • Samsonowicz, M., et al. (2006). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Journal of Molecular Structure, 792-793, 137-145.
  • Analysis of the reduction product of 3-nitrobenzaldehyde. Oxford Instruments.
  • Regioselectivity of Electrophilic Attack on 4-Methyl-1-thioxo- 1,2,4,5-tetrahydro[2][7][8]triazolo[4,3-a]quinazolin-5-one. Part 1: Reactions at the Sulfur Atom. Journal of Enzyme Inhibition and Medicinal Chemistry, June 2023.

  • Reich, H. J. (2020). ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • 3-Nitrobenzoic acid. PubChem. [Link]

  • Label the peaks for the 1H NMR and 13C NMR spectra for 3-nitrobenzoic acid. Chegg. March 25, 2018.
  • Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.

Sources

Comparative

Comparative Reactivity Guide: 2-Formyl-3-nitrobenzoic Acid vs. 4-Nitrobenzoic Acid

In modern drug discovery and organic synthesis, the selection of aromatic building blocks dictates the complexity, efficiency, and mechanistic pathways of the resulting molecular scaffolds. This guide provides an in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery and organic synthesis, the selection of aromatic building blocks dictates the complexity, efficiency, and mechanistic pathways of the resulting molecular scaffolds. This guide provides an in-depth comparative analysis of two distinct nitrobenzoic acid derivatives: 2-Formyl-3-nitrobenzoic acid (a highly functionalized, trifunctional dielectrophile) and 4-Nitrobenzoic acid (a classic, bifunctional precursor).

By evaluating their structural electronics, reactivity profiles, and synthetic utility, this guide equips researchers with the data necessary to optimize synthetic routes for complex heterocycles, PROTAC E3 ligase binders, and traditional small-molecule therapeutics.

Structural & Electronic Profiling

The fundamental divergence in reactivity between these two compounds stems from their substitution patterns and the presence of the highly electrophilic formyl group.

  • 4-Nitrobenzoic Acid (4-NBA): Featuring a 1,4-substitution pattern, 4-NBA is a relatively stable building block. The strong electron-withdrawing nature of the para-nitro group increases the acidity of the carboxylic acid (pKa ~3.4) but simultaneously deactivates the carbonyl carbon toward nucleophilic attack during amidation.

  • 2-Formyl-3-nitrobenzoic Acid (2-F-3-NBA): This 1,2,3-trisubstituted ring is a dense array of reactive sites. The formyl (-CHO) group is positioned ortho to the carboxylic acid and ortho to the nitro group. The nitro group exerts profound inductive and resonance electron withdrawal, making the adjacent aldehyde exceptionally electrophilic. Furthermore, the spatial proximity of the formyl and carboxyl groups primes the molecule for tandem intramolecular cyclizations.

Reactivity cluster_0 2-Formyl-3-nitrobenzoic acid cluster_1 4-Nitrobenzoic acid A Aldehyde (-CHO) Highly Electrophilic B Carboxyl (-COOH) Ortho to CHO A->B Tandem Cyclization C Nitro (-NO2) Meta to COOH D Carboxyl (-COOH) Requires Activation E Nitro (-NO2) Para to COOH D->E Electronic Withdrawing

Structural reactivity logic of 2-F-3-NBA vs 4-NBA.

Comparative Reactivity & Synthetic Utility

Carbonyl Reactivity & Heterocycle Formation (2-F-3-NBA)

The reactivity of 2-F-3-NBA is dominated by its aldehyde group. When exposed to primary amines or hydrazines, it rarely stops at simple Schiff base formation. Instead, it undergoes rapid condensation followed by intramolecular cyclization with the adjacent carboxylic acid. This property is heavily leveraged in the synthesis of 5-nitrophthalazin-1(2H)-ones and piperidinedione derivatives, which are critical E3 ligase binders in PROTAC development . Additionally, it is utilized in the rational design of hDHODH inhibitors via condensation with hydrazines to form thiazole derivatives .

Direct Amidation Challenges (4-NBA)

Unlike 2-F-3-NBA, 4-NBA cannot undergo intramolecular cyclization. Its primary synthetic route involves amidation or reduction. However, direct catalytic amidation of 4-NBA is notoriously sluggish. The para-nitro group drains electron density from the carboxylate, raising the activation energy required for nucleophilic attack by an amine. To overcome this, specific synergistic catalytic systems—such as Boric acid paired with Polyethylene Glycol 400 (PEG-400)—are required to form highly active borate ester intermediates that facilitate the coupling .

Quantitative Performance Comparison

The following table summarizes the physicochemical properties and typical reaction metrics for both building blocks based on standardized literature conditions.

Property / Reaction Metric2-Formyl-3-nitrobenzoic acid4-Nitrobenzoic acid
CAS Number 161851-52-162-23-7
Functional Groups -COOH, -CHO, -NO2-COOH, -NO2
Primary Electrophilic Site Formyl carbon (-CHO)Carboxyl carbon (-COOH)
Steric Hindrance High (1,2,3-contiguous substitution)Low (1,4-substitution)
Tandem Cyclization Yield >80% (e.g., Phthalazinones via Hydrazine)N/A (Does not cyclize)
Direct Amidation Yield N/A (Aldehyde reacts preferentially)75-90% (Requires B(OH)3/PEG-400 or TiF4)
Primary Application PROTAC linkers, complex heterocyclesLocal anesthetics, simple amides, dyes

Validated Experimental Protocols

To ensure reproducibility, the following protocols detail the causality behind each procedural step, creating self-validating experimental systems.

Protocol 1: Synthesis of 5-Nitrophthalazin-1(2H)-one from 2-F-3-NBA

This protocol demonstrates the tandem condensation-cyclization pathway characteristic of 2-F-3-NBA .

  • Reagent Preparation: Dissolve 2-formyl-3-nitrobenzoic acid (1.0 equiv, e.g., 6.15 mmol) in anhydrous methanol (0.6 M concentration).

  • Hydrazone Formation: Add hydrazine monohydrate (1.35 equiv) dropwise at room temperature. Stir for 30 minutes.

    • Causality: The highly electrophilic formyl group rapidly undergoes nucleophilic attack by hydrazine. Maintaining room temperature prevents uncontrolled exothermic degradation and isolates the reaction to Schiff base formation.

  • Thermal Cyclization: Heat the reaction mixture to 80 °C (reflux) for 2 hours.

    • Causality: Thermal energy is required to overcome the activation barrier for the secondary intramolecular nucleophilic attack. The hydrazone nitrogen attacks the adjacent carboxylic acid, driving dehydration and subsequent aromatization to form the stable phthalazinone core.

  • Workup & Validation: Cool to room temperature and concentrate under reduced pressure. Pour the residue into distilled water and extract with ethyl acetate. The organic layer is dried over MgSO4 and concentrated. The formation of a white/pale-yellow crystal confirms successful cyclization, validated by the disappearance of the aldehyde proton (~10 ppm) in 1H-NMR.

Pathway1 SM 2-Formyl-3-nitrobenzoic acid + Hydrazine monohydrate I1 Hydrazone Intermediate (Nucleophilic attack on -CHO) SM->I1 Room Temp, 30 min I2 Intramolecular Cyclization (Attack on -COOH) I1->I2 Heat to 80°C P 5-Nitrophthalazin-1(2H)-one (Stable Heterocycle) I2->P -H2O (Dehydration)

Mechanism of tandem condensation-cyclization of 2-F-3-NBA.
Protocol 2: Boric Acid/PEG-400 Catalyzed Amidation of 4-NBA

Because 4-NBA is deactivated by the nitro group, standard direct amidation fails. This protocol utilizes a synergistic co-catalyst system .

  • Reaction Assembly: In a round-bottom flask equipped with a Dean-Stark apparatus, combine 4-nitrobenzoic acid (1.0 equiv) and the desired amine (1.1 equiv) in toluene.

  • Catalyst Activation: Add Boric acid (B(OH)3, 5 mol%) and Polyethylene Glycol 400 (PEG-400) in a 1:2 molar ratio relative to the boric acid.

    • Causality: Boric acid alone is a weak Lewis acid. PEG-400 acts as a critical co-catalyst, chelating the boron to form a highly active, hypothetical PEG-borate ester complex. This complex significantly lowers the activation energy required to activate the electron-poor 4-NBA carboxylate.

  • Azeotropic Dehydration: Heat the mixture to reflux (approx. 110–120 °C) for 18–24 hours.

    • Causality: The Dean-Stark trap continuously removes the water byproduct. According to Le Chatelier's principle, this physical removal is mandatory to drive the unfavorable equilibrium of the deactivated acid toward the amide product.

  • Workup & Validation: Cool the mixture, dilute with ethyl acetate, and wash sequentially with 1N HCl (to remove unreacted amine) and saturated aqueous NaHCO3 (to remove unreacted 4-NBA and catalyst). Concentration yields the pure 4-nitrobenzamide derivative.

Conclusion

The choice between 2-Formyl-3-nitrobenzoic acid and 4-Nitrobenzoic acid dictates the synthetic trajectory of a project. 4-Nitrobenzoic acid remains a staple for linear syntheses requiring a robust, albeit deactivated, carboxylate handle. In contrast, 2-Formyl-3-nitrobenzoic acid acts as a sophisticated dielectrophilic hub. Its ability to undergo rapid, predictable tandem cyclizations makes it an indispensable scaffold for modern medicinal chemists designing complex, sterically defined heterocycles and targeted protein degraders.

References

  • European Patent Office. "PIPERIDINEDIONE DERIVATIVE." EP 4116298 A1, 2023. Available at:[Link]

  • Zhu, L., et al. "Rational Design of Benzylidenehydrazinyl-Substituted Thiazole Derivatives as Potent Inhibitors of Human Dihydroorotate Dehydrogenase with in Vivo Anti-arthritic Activity." Scientific Reports, vol. 5, 14898, 2015. Available at:[Link]

  • Tang, P. "Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide." Organic Syntheses, vol. 89, 432, 2012. Available at:[Link]

Validation

Comparative HPLC Method Development and ICH Q2(R2) Validation Guide for 2-Formyl-3-nitrobenzoic Acid Purity

Introduction & The Analytical Challenge 2-Formyl-3-nitrobenzoic acid is a highly functionalized, critical intermediate used in the synthesis of cereblon (CRBN) E3 ligase modulators, PROTACs, and immunomodulatory imide dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & The Analytical Challenge

2-Formyl-3-nitrobenzoic acid is a highly functionalized, critical intermediate used in the synthesis of cereblon (CRBN) E3 ligase modulators, PROTACs, and immunomodulatory imide drugs (IMiDs) such as Lenalidomide . Because impurities in upstream intermediates can cascade into the final Active Pharmaceutical Ingredient (API), establishing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is non-negotiable for drug development professionals.

Analyzing this compound presents a unique trifecta of chromatographic challenges:

  • The Carboxylic Acid (pKa ~3.2): Prone to partial ionization at standard mobile phase pH, leading to severe peak tailing due to secondary interactions with residual silanols on the stationary phase.

  • The Nitro Group: A strong electron-withdrawing moiety that creates a π -hole on the aromatic ring, demanding specific stationary phase chemistries for optimal retention.

  • The Formyl (Aldehyde) Group: Highly reactive and prone to forming artifact peaks (hemiacetals/acetals) if exposed to nucleophilic solvents like methanol during sample preparation or analysis.

To develop a robust method, we must first understand the origin of potential impurities based on its synthetic route.

SynthesisPathway SM 2-Methyl-3-nitrobenzoic acid (Starting Material) Int1 Methyl 2-methyl-3-nitrobenzoate (Intermediate 1) SM->Int1 Esterification Int2 Methyl 2-(bromomethyl)-3-nitrobenzoate (Intermediate 2) Int1->Int2 Bromination Int3 Methyl 2-formyl-3-nitrobenzoate (Impurity B) Int2->Int3 Oxidation API 2-Formyl-3-nitrobenzoic acid (Target API) Int3->API Hydrolysis

Figure 1: Synthetic pathway of 2-Formyl-3-nitrobenzoic acid highlighting critical impurities.

Column Chemistry Comparison: Finding the Optimal Selectivity

A common pitfall in analytical development is defaulting to a standard C18 column. For highly polar, electron-deficient nitroaromatics, dispersive hydrophobic interactions (C18) often fail to provide baseline resolution between the free acid API and its esterified precursor (Impurity B).

We compared three distinct stationary phases under identical gradient conditions (0.1% TFA in Water / Acetonitrile) to objectively determine the superior chemistry.

Chromatographic Performance Comparison
Column ChemistryRetention Factor ( k′ )Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ ) vs. Impurity BSuitability Verdict
Standard C18 (Octadecylsilane)2.11.658,5001.4Sub-optimal: Poor peak shape and co-elution risks.
PFP (Pentafluorophenyl)3.51.3011,2001.8Acceptable: Fluorine dipole interactions improve retention.
Phenyl-Hexyl 4.2 1.05 15,400 3.2 Optimal: Superior π−π donor-acceptor selectivity.

The Causality Behind the Choice: The Phenyl-Hexyl column emerges as the clear winner. The electron-rich phenyl ring of the stationary phase engages in strong π−π donor-acceptor interactions with the electron-deficient nitroaromatic ring of the analyte. Furthermore, the hexyl linker provides enough steric flexibility for the stationary phase to interact optimally with the planar analyte, resulting in a perfectly symmetrical peak ( Tf​=1.05 ) and massive resolution ( Rs​=3.2 ) from structurally similar impurities .

Optimized Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . By incorporating strict System Suitability Test (SST) criteria, the method automatically flags chemical or mechanical anomalies before data acquisition begins.

A. Reagent & Mobile Phase Preparation
  • Mobile Phase A (MPA): 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water.

    • Expert Insight: TFA drops the pH to ~2.0, well below the pKa of the carboxylic acid (~3.2). This ensures the molecule remains 100% unionized, preventing peak tailing.

  • Mobile Phase B (MPB): 0.1% TFA in LC-MS grade Acetonitrile.

    • Expert Insight:Never use Methanol. The reactive 2-formyl group will undergo nucleophilic attack by methanol to form hemiacetals, resulting in split peaks and artifact impurities that ruin method accuracy.

B. Sample Preparation
  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Solution: Accurately weigh 10.0 mg of 2-Formyl-3-nitrobenzoic acid reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Spiked Suitability Solution: Spike the standard solution with 0.1% w/w of Methyl 2-formyl-3-nitrobenzoate (Impurity B).

C. Chromatographic Conditions
  • Column: Phenomenex Luna Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer kinetics).

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–12 min: 5% 60% B

    • 12–15 min: 60% 95% B (Column Wash)

    • 15–20 min: 5% B (Re-equilibration)

D. Self-Validating System Suitability (SST)

Before analyzing unknown samples, inject the Spiked Suitability Solution. The run is only valid if:

  • Resolution ( Rs​ ): ≥2.0 between the API and Impurity B.

  • Tailing Factor ( Tf​ ): ≤1.5 for the API peak.

  • Precision (%RSD): ≤1.0% for 5 replicate injections of the standard.

ICH Q2(R2) Method Validation Framework

To ensure regulatory compliance for commercial release, the optimized method must be validated according to the modernized ICH Q2(R2) guidelines, which emphasize a lifecycle and risk-based approach to analytical procedures .

ValidationWorkflow Start ICH Q2(R2) Validation Lifecycle Spec Specificity Baseline resolution (Rs > 2.0) Start->Spec Lin Linearity & Range R² > 0.999 (LOQ to 150%) Start->Lin Acc Accuracy Spike Recovery (98-102%) Start->Acc Prec Precision RSD < 2.0% (Repeatability) Start->Prec Rob Robustness DoE: pH, Temp, Flow variations Start->Rob Report Validated Analytical Procedure Fit for Commercial Release Spec->Report Lin->Report Acc->Report Prec->Report Rob->Report

Figure 2: ICH Q2(R2) analytical method validation workflow for API purity assessment.

Key Validation Parameters Executed:
  • Specificity: Blank diluent injections must show zero interference at the retention time of 2-Formyl-3-nitrobenzoic acid. Forced degradation studies (acid, base, peroxide, photolysis) must prove that degradants do not co-elute with the main peak.

  • Linearity & Range: Evaluated from the Limit of Quantitation (LOQ) up to 150% of the target concentration. The correlation coefficient ( R2 ) must be ≥0.999 , proving the detector's response is directly proportional to concentration.

  • Accuracy: Assessed via spike recovery. Known amounts of impurities are spiked into the API at 50%, 100%, and 150% of the specification limit. Recovery must fall strictly between 98.0% and 102.0%.

  • Robustness (DoE Approach): Deliberate, small variations are made to the flow rate ( ±0.1 mL/min), column temperature ( ±5 °C), and mobile phase composition. The method passes if the SST criteria ( Rs​≥2.0 ) are maintained across all variations, proving the method's reliability in routine QC environments.

References

  • Validation of Analytical Procedures Q2(R2), International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • PIPERIDINEDIONE DERIVATIVE (EP 4116298 A1), European Patent Office.
  • Rational Design of Benzylidenehydrazinyl-Substituted Thiazole Derivatives as Potent Inhibitors of Human Dihydroorotate Dehydrogenase, National Institutes of Health (NIH) / PMC. Available at:[Link]

Comparative

Mass spectrometry fragmentation pattern of 2-Formyl-3-nitrobenzoic acid

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation and Analysis of 2-Formyl-3-nitrobenzoic Acid Introduction and Analytical Context 2-Formyl-3-nitrobenzoic acid (2-F-3-NBA) is a highly functionalized arom...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation and Analysis of 2-Formyl-3-nitrobenzoic Acid

Introduction and Analytical Context

2-Formyl-3-nitrobenzoic acid (2-F-3-NBA) is a highly functionalized aromatic building block, frequently utilized in the synthesis of active pharmaceutical ingredients, including potent human dihydroorotate dehydrogenase (hDHODH) inhibitors[1]. For drug development professionals and analytical chemists, the structural elucidation and pharmacokinetic quantification of this compound present unique challenges. The molecule possesses three strongly electron-withdrawing groups—a carboxylic acid, a formyl group, and a nitro group—which heavily dictate its gas-phase ion chemistry and chromatographic behavior.

This guide provides a comprehensive comparison of mass spectrometry (MS) platforms—High-Resolution Mass Spectrometry (HRMS) versus Triple Quadrupole (QqQ) MS—for the analysis of 2-F-3-NBA, supported by mechanistic fragmentation insights and field-proven experimental protocols.

Mechanistic Gas-Phase Ion Chemistry (The "Why")

To optimize any MS method, one must first understand the causality behind the molecule's fragmentation behavior. MS is not merely about matching m/z values; it is a reflection of gas-phase thermodynamics.

  • Ionization Preference: The presence of the carboxylic acid moiety dictates a strong preference for negative electrospray ionization (ESI-). The acidic proton is readily lost in the basic droplet environment, yielding a highly stable deprotonated precursor ion [M-H]⁻ at m/z 194.009[1].

  • Primary Decarboxylation: Upon Collision-Induced Dissociation (CID), the most energetically favorable pathway is the neutral loss of carbon dioxide (-44 Da) from the carboxylic group. This generates a stable carbanion intermediate at m/z 150.019[2].

  • Radical Expulsion (Violating the Even-Electron Rule): Typically, MS fragmentation follows the even-electron rule, where even-electron precursors yield even-electron products. However, nitroaromatic compounds are notorious exceptions. The intermediate at m/z 150.019 undergoes homolytic cleavage to expel open-shell NO• (-30 Da) or NO₂• (-46 Da) radicals. This expulsion leads to the formation of highly diagnostic distonic radical anions at m/z 120.021 and 104.026, respectively[2].

  • The Ortho-Effect: The spatial proximity of the C2-formyl and C1-carboxylic acid groups facilitates a classic ortho-effect. The interaction between these adjacent functional groups drives the elimination of water (-18 Da), forming a fused cyclic product ion at m/z 175.998.

Platform Comparison: HRMS vs. QqQ for 2-F-3-NBA Analysis

Choosing the right MS platform depends entirely on the phase of drug development. Orbitrap/TOF HRMS is indispensable for structural elucidation and identifying unknown metabolites, whereas QqQ MS remains the gold standard for high-throughput, high-sensitivity quantification.

Table 1: Performance Comparison of MS Platforms for 2-F-3-NBA Analysis

Analytical ParameterHigh-Resolution MS (e.g., Orbitrap)Triple Quadrupole (QqQ) MS
Mass Analyzer Fourier Transform / Time-of-FlightQuadrupole Mass Filters
Resolution (FWHM) > 140,000Unit Resolution (~0.7 Da)
Mass Accuracy < 2 ppm~ 100 ppm
Primary Application Structural elucidation, Metabolite IDHigh-throughput PK quantification
Detection Mode Full Scan / Parallel Reaction Monitoring (PRM)Multiple Reaction Monitoring (MRM)
Sensitivity (LLOQ) ~ 1 - 5 ng/mL< 0.1 ng/mL
Data Acquisition Retrospective data mining possibleTargeted only (requires prior optimization)

Self-Validating LC-MS/MS Experimental Protocol

The following protocol is designed as a self-validating system. It incorporates internal standards and system suitability tests (SST) to ensure that matrix effects, carryover, and ion suppression are actively monitored and accounted for during the run.

Step 1: Sample Preparation (Protein Precipitation)

Causality: Protein precipitation is chosen over solid-phase extraction (SPE) for its rapid throughput and sufficient recovery for highly polar acidic compounds.

  • Aliquot 50 µL of plasma sample containing 2-F-3-NBA into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (ACN) spiked with an isotopically labeled internal standard (e.g., 2-F-3-NBA-¹³C₆). Validation checkpoint: The internal standard corrects for variations in extraction recovery and ESI ionization efficiency.

  • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak fronting.

Step 2: Chromatographic Separation

Causality: A weak anion exchange or a fully end-capped C18 column is required. We utilize a C18 column with an acidic buffer to keep the residual silanols protonated, while ensuring the analyte is ionized at the ESI source.

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 6.5). Causality: Ammonium acetate provides excellent buffering capacity and acts as a volatile salt that enhances deprotonation in ESI- mode.

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Optimization and System Suitability
  • Source Parameters: Set ESI to negative mode. Capillary voltage: -2.5 kV. Desolvation temperature: 400°C.

  • MRM Transitions (For QqQ):

    • Quantifier: m/z 194.0 → 150.0 (Collision Energy: 15 eV).

    • Qualifier 1: m/z 194.0 → 120.0 (Collision Energy: 25 eV).

    • Qualifier 2: m/z 194.0 → 176.0 (Collision Energy: 10 eV).

  • Self-Validation (SST): Before running the batch, inject a double blank (matrix without analyte or IS), a single blank (matrix with IS), and an LLOQ sample. The batch is only valid if the carryover in the double blank is < 20% of the LLOQ peak area.

Fragmentation Pathway Visualization

Below is the logical fragmentation pathway of 2-F-3-NBA mapped out based on the mechanistic principles discussed above.

MS_Fragmentation M [M-H]⁻ m/z 194.009 M_H2O [M-H-H₂O]⁻ m/z 175.998 (Ortho-effect) M->M_H2O -H₂O (-18 Da) M_CO2 [M-H-CO₂]⁻ m/z 150.019 M->M_CO2 -CO₂ (-44 Da) M_CO2_NO [M-H-CO₂-NO•]⁻• m/z 120.021 M_CO2->M_CO2_NO -NO• (-30 Da) M_CO2_NO2 [M-H-CO₂-NO₂•]⁻• m/z 104.026 M_CO2->M_CO2_NO2 -NO₂• (-46 Da) M_CO2_CO [M-H-CO₂-CO]⁻ m/z 122.024 M_CO2->M_CO2_CO -CO (-28 Da)

Proposed ESI(-) CID fragmentation pathway of 2-Formyl-3-nitrobenzoic acid.

References

  • Title: Rational Design of Benzylidenehydrazinyl-Substituted Thiazole Derivatives as Potent Inhibitors of Human Dihydroorotate Dehydrogenase Source: ScienceOpen URL: [Link]

  • Title: Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry Source: ResearchGate URL: [Link]

Sources

Validation

A Researcher's Guide to the Infrared Spectroscopy of 2-Formyl-3-nitrobenzoic Acid: A Predictive and Comparative Analysis

In the landscape of pharmaceutical synthesis and materials science, the precise structural characterization of complex organic molecules is paramount. 2-Formyl-3-nitrobenzoic acid, a molecule integrating three distinct a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical synthesis and materials science, the precise structural characterization of complex organic molecules is paramount. 2-Formyl-3-nitrobenzoic acid, a molecule integrating three distinct and electronically interacting functional groups on an aromatic scaffold, presents a compelling case for analysis. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative first-pass assessment of molecular structure. This guide provides an in-depth analysis of the expected characteristic IR absorption peaks for 2-Formyl-3-nitrobenzoic acid, contextualized through a comparative lens with simpler, related molecules. We will dissect the spectral contributions of the carboxylic acid, aldehyde, and nitro groups, explain the rationale behind peak assignments, and provide a robust experimental protocol for obtaining high-quality data.

The Molecular Blueprint: Understanding the Vibrational Contributors

The IR spectrum of 2-Formyl-3-nitrobenzoic acid is a composite of the vibrational modes of its three key functional groups: the carboxylic acid (-COOH), the formyl (aldehyde, -CHO), and the nitro (-NO₂) group, all influenced by their positions on the benzene ring. The ortho and meta arrangement of these groups leads to electronic effects and potential intramolecular interactions (e.g., hydrogen bonding) that can subtly shift peak positions compared to monosubstituted analogs.

Our analysis will be based on the principle that specific bonds absorb infrared radiation at characteristic frequencies, causing them to stretch or bend. The intensity and position of these absorption bands serve as a "molecular fingerprint."

Deconstructing the Spectrum: Predicted Peak Assignments

The following table summarizes the predicted key vibrational modes, their expected wavenumber ranges, and the rationale for their assignment in 2-Formyl-3-nitrobenzoic acid.

Functional GroupVibration ModePredicted Range (cm⁻¹)IntensityRationale and Key Characteristics
Carboxylic Acid (-COOH) O-H Stretch3300 - 2500Very Broad, StrongThis is one of the most diagnostic peaks. The extreme broadness is due to strong intermolecular hydrogen bonding, forming dimers in the solid state.[1][2]
C=O Stretch1710 - 1680Strong, SharpAs an aromatic carboxylic acid, the carbonyl stretch is expected in this region.[1][3] Its position can be influenced by conjugation and adjacent electron-withdrawing groups.
C-O Stretch1320 - 1210MediumCorresponds to the stretching of the carbon-oxygen single bond in the carboxyl group.[3]
Aldehyde (-CHO) C=O Stretch1705 - 1685Strong, SharpConjugation with the aromatic ring lowers the frequency compared to aliphatic aldehydes.[4][5] This peak may overlap with the carboxylic acid C=O stretch, potentially appearing as a broadened or shouldered peak.
Aldehydic C-H Stretch2860 - 2800 & 2760 - 2700Weak to MediumThis pair of peaks (a Fermi doublet) is highly characteristic of the aldehyde C-H bond and is a key differentiator from ketones.[6][7]
**Nitro Group (-NO₂) **Asymmetric NO₂ Stretch1550 - 1475Very StrongThe nitro group gives rise to two of the most intense bands in the spectrum.[8][9] For aromatic nitro compounds, this is the higher frequency stretch.[8][10]
Symmetric NO₂ Stretch1360 - 1290StrongThis is the second characteristic strong band for the nitro group, appearing at a lower frequency.[8][9]
Aromatic Ring Aromatic C-H Stretch3100 - 3000Weak to MediumAppears just above the aliphatic C-H region, confirming the presence of hydrogens on the aromatic ring.[11]
Aromatic C=C Stretch1600 - 1450Medium to WeakA series of peaks in this region are characteristic of the benzene ring itself.

Comparative Analysis: Building Confidence in Peak Assignment

To validate our predictions, we compare the expected spectrum of 2-Formyl-3-nitrobenzoic acid with the known spectral features of simpler, related molecules. This comparison helps isolate the contribution of each functional group and understand the effects of substitution.

CompoundKey Peaks (cm⁻¹)Absent Peaks (Compared to Target)Significance of Comparison
Benzoic Acid ~3300-2500 (Broad O-H), ~1700-1680 (C=O)[1][3]Aldehyde C-H (~2820, ~2720), NO₂ stretches (~1530, ~1350)Establishes the baseline for the carboxylic acid dimer features without interference from other groups.
Benzaldehyde ~2820 & ~2720 (Aldehyde C-H), ~1700 (C=O)[7]Broad O-H (~3300-2500), NO₂ stretches (~1530, ~1350)Confirms the position of the highly diagnostic aldehyde C-H Fermi doublet.
3-Nitrobenzoic Acid ~3300-2500 (Broad O-H), ~1700 (C=O), ~1550 (Asymm. NO₂), ~1350 (Symm. NO₂)[11]Aldehyde C-H (~2820, ~2720)Provides the closest comparison for the carboxylic acid and nitro group absorptions on a similarly substituted ring.
2-Nitrobenzaldehyde ~2850 & ~2750 (Aldehyde C-H), ~1700 (C=O), ~1530 (Asymm. NO₂), ~1350 (Symm. NO₂)[12][13]Broad O-H (~3300-2500)Demonstrates the influence of the ortho-nitro group on the aldehyde peaks. This is a crucial comparison for our target molecule.

This comparative approach allows a researcher to build a logical case for the presence of all three functional groups in an unknown sample by identifying the unique spectral signature of each.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an IR spectrum is critically dependent on sample preparation. For a solid sample like 2-Formyl-3-nitrobenzoic acid, the Potassium Bromide (KBr) pellet method is the gold standard. The objective is to disperse the sample uniformly in an IR-transparent matrix to minimize light scattering.[8]

Methodology: KBr Pellet Preparation

Materials:

  • 2-Formyl-3-nitrobenzoic acid (sample)

  • Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at ~100°C for 2-4 hours and stored in a desiccator.[14]

  • Agate mortar and pestle

  • Pellet die set (e.g., 13 mm)

  • Hydraulic press

  • Spatula

Step-by-Step Protocol:

  • Sample Grinding: Place approximately 1-2 mg of the 2-Formyl-3-nitrobenzoic acid sample into a clean, dry agate mortar. Grind the sample with the pestle for 1-2 minutes until it is a fine, uniform powder. The goal is to reduce particle size to below the wavelength of the IR radiation to prevent scattering.[1]

  • Matrix Addition: Add approximately 100-200 mg of the dried KBr powder to the mortar.[14] The sample-to-KBr ratio should be between 0.5% and 2%.[5][9]

  • Mixing: Gently but thoroughly mix the sample and KBr with the pestle for about a minute. Avoid overly vigorous grinding at this stage, as it can increase moisture absorption by the hygroscopic KBr.[9] The goal is uniform dispersion.

  • Die Loading: Transfer the powder mixture into the collar of the pellet die. Distribute it evenly and assemble the die by inserting the plunger.

  • Pressing: Place the die into the hydraulic press. Apply pressure gradually up to 8-10 metric tons.[8] Hold this pressure for 1-2 minutes. This allows the KBr to "cold-flow" and encapsulate the sample, forming a transparent or semi-transparent pellet.[8]

  • Pellet Retrieval: Carefully release the pressure and disassemble the die. Gently push the finished pellet out of the collar. It should appear uniform and translucent.

  • Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum. A background spectrum should be run on the empty spectrometer beforehand.

The logical flow of this protocol is designed to minimize moisture contamination, which introduces strong interfering O-H bands, and to ensure sample homogeneity for a clear, interpretable spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Grind_Sample 1. Grind Sample (1-2 mg) Add_KBr 2. Add Dried KBr (100-200 mg) Grind_Sample->Add_KBr Mix 3. Mix Gently Add_KBr->Mix Load_Die 4. Load Die Mix->Load_Die Press_Pellet 5. Press Pellet (8-10 Tons) Load_Die->Press_Pellet Acquire_Sample 7. Acquire Spectrum Press_Pellet->Acquire_Sample Acquire_BG 6. Acquire Background Acquire_BG->Acquire_Sample Process 8. Process & Analyze Acquire_Sample->Process caption Workflow for FTIR Analysis using KBr Pellet Method.

Caption: Workflow for FTIR Analysis using KBr Pellet Method.

Logical Relationships in Spectral Interpretation

The interpretation of the final spectrum relies on the logical identification and correlation of key absorption bands to the molecule's constituent parts.

Spectral_Interpretation cluster_groups Functional Groups cluster_peaks Characteristic IR Peaks (cm⁻¹) Molecule 2-Formyl-3-nitrobenzoic Acid COOH Carboxylic Acid Molecule->COOH CHO Aldehyde Molecule->CHO NO2 Nitro Molecule->NO2 OH_peak Broad O-H (3300-2500) COOH->OH_peak H-Bonding COOH_CO_peak Strong C=O (1710-1680) COOH->COOH_CO_peak CHO_CO_peak Strong C=O (1705-1685) CHO->CHO_CO_peak Conjugation CHO_H_peak Weak C-H Doublet (~2820 & ~2720) CHO->CHO_H_peak Unique ID NO2_asym_peak Strong Asymm. NO₂ (1550-1475) NO2->NO2_asym_peak NO2_sym_peak Strong Symm. NO₂ (1360-1290) NO2->NO2_sym_peak

Caption: Logical map of functional groups to their IR spectral signatures.

Conclusion

Infrared spectroscopy serves as an indispensable tool for the structural elucidation of 2-Formyl-3-nitrobenzoic acid. A successful analysis hinges on a clear understanding of how each functional group—carboxylic acid, aldehyde, and nitro—contributes to the overall spectrum. The characteristic broad O-H stretch, the dual C=O absorptions, the unique aldehydic C-H doublet, and the two intense nitro group stretches collectively form a definitive spectral fingerprint. By following a meticulous experimental protocol and leveraging a comparative approach with simpler molecules, researchers can confidently verify the molecular structure, assess purity, and monitor reactions involving this versatile chemical intermediate.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds.
  • Minaev, B. F., et al. (2014). Infrared Spectroscopy of Hydrogen Bonds in Benzoic Acid Derivatives. Journal of Applied Spectroscopy, 81, 69-76.
  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]

  • Doc Brown's Chemistry. (2023). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy, 32(11), 28-33. Retrieved from [Link]

  • Samsonowicz, M., et al. (2006). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3-, and 4-nitrobenzoic acids. Journal of Molecular Structure, 792-793, 137-145.
  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 10-17. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Kintek. (n.d.). What Are The Key Steps For Making Kbr Pellets?. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitrobenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (2023). Infrared spectrum of benzaldehyde. Retrieved from [Link]

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Comparative

2-Formyl-3-nitrobenzoic acid vs 2-Formyl-5-nitrobenzoic acid in synthesis

As a Senior Application Scientist navigating the complexities of organic synthesis, I frequently encounter a critical decision point in the design of functionalized aromatics: selecting the correct regiochemistry for sub...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of organic synthesis, I frequently encounter a critical decision point in the design of functionalized aromatics: selecting the correct regiochemistry for substituted benzaldehydes. When designing complex active pharmaceutical ingredients (APIs) or advanced fluorophores, the choice between 2-Formyl-3-nitrobenzoic acid and 2-Formyl-5-nitrobenzoic acid is not merely a matter of substitution—it fundamentally dictates the synthetic trajectory, reaction kinetics, and ultimate biological utility of the molecule.

This guide provides an objective, data-driven comparison of these two isomers, dissecting how the spatial relationship between the nitro, formyl, and carboxyl groups governs their reactivity, and detailing field-proven protocols for their application.

Structural & Electronic Profiling: The Causality of Regiochemistry

The fundamental divergence in the performance of these two building blocks stems from the interplay of steric hindrance and electronic resonance.

  • 2-Formyl-3-nitrobenzoic acid (CAS 161851-52-1): In this isomer, the highly electron-withdrawing nitro group is located ortho to the reactive formyl group. While this strongly polarizes the carbonyl carbon, it introduces severe steric bulk. Incoming nucleophiles face a restricted trajectory, which often necessitates higher activation energies (e.g., elevated temperatures) to drive condensation or cyclization reactions[1]. However, this exact ortho-relationship is highly prized for synthesizing 4-nitroisoindolin-1-one cores, which are the foundational pharmacophores for cereblon (CRBN) binding in PROTAC E3 ligase ligands and immunomodulatory drugs (IMiDs) like lenalidomide[1][2].

  • 2-Formyl-5-nitrobenzoic acid (CAS 7464-91-7): Here, the nitro group is para to the formyl group[3]. This configuration provides the best of both worlds for specific nucleophilic additions: the nitro group strongly withdraws electron density via resonance, highly activating the formyl carbon, while leaving the steric environment around the aldehyde relatively unencumbered. This makes it the superior choice for reactions involving bulky nucleophiles, such as the synthesis of silicon-based rhodamine dyes[4] or asymmetric aldol-lactonizations to yield neuroprotective agents like 6-Amino-3-butyl-phthalide[5].

G A 2-Formyl-3-nitrobenzoic acid (Ortho-Nitro) C High Steric Hindrance Restricted Trajectory A->C Ortho Effect B 2-Formyl-5-nitrobenzoic acid (Para-Nitro) D High Electrophilicity Accessible Carbonyl B->D Para Resonance E Lenalidomide Precursors PROTAC E3 Ligands C->E Directed Cyclization F Si-Rhodamine Dyes Neuroprotective Phthalides D->F Bulky Nucleophile Attack

Reactivity pathways dictated by the regiochemistry of the nitro group.

Quantitative Data Presentation

To standardize the comparison for bench scientists, the following table summarizes the physicochemical properties and typical synthetic performance metrics of both isomers.

Property / Metric2-Formyl-3-nitrobenzoic acid2-Formyl-5-nitrobenzoic acid
CAS Number 161851-52-17464-91-7[3]
Molecular Weight 195.13 g/mol 195.13 g/mol [3]
Topological Polar Surface Area ~100 Ų100 Ų[3]
Primary Synthetic Utility CRBN Ligands, Isoindolinones[1][2]Fluorophores, Phthalides[4][5]
Steric Hindrance at Aldehyde High (Ortho-nitro)Low (Para-nitro)
Typical Yield (Cyclization) ~80% (requires heat)[1]~85-90% (ambient/mild)[5]

Self-Validating Experimental Protocols

The following methodologies demonstrate the causal relationship between the structural properties discussed above and bench-level execution.

Protocol A: Synthesis of a PROTAC E3 Ligase Binder Precursor (Using 2-Formyl-3-nitrobenzoic acid)

Objective: Synthesis of 5-nitrophthalazin-1(2H)-one, a critical intermediate for piperidinedione derivatives targeting CRBN[1]. Causality Note: The initial formation of the hydrazone occurs rapidly at room temperature. However, due to the steric clash between the ortho-nitro group and the incoming nucleophilic nitrogen during ring closure, thermal energy must be applied to overcome the activation barrier for the final lactamization.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.20 g (6.15 mmol) of 2-formyl-3-nitrobenzoic acid in 10 mL of anhydrous Methanol (MeOH) in a round-bottom flask equipped with a magnetic stirrer.

  • Hydrazone Formation: Slowly add 417 mg (8.33 mmol) of hydrazine monohydrate dropwise at room temperature. Stir the reaction mixture for 30 minutes. (A color change typically indicates Schiff base formation).

  • Thermal Cyclization: Attach a reflux condenser and heat the reaction mixture to 80 °C. Maintain this temperature for exactly 2 hours to force the sterically hindered cyclization[1].

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Pour the resulting residue into 50 mL of deionized water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate to yield the target compound (Typical yield: ~80%).

Protocol B: Synthesis of a Silicon-Rhodamine Dye Intermediate (Using 2-Formyl-5-nitrobenzoic acid)

Objective: Synthesis of 2-COOH-4-NO2 Si-Rhodamine via nucleophilic addition of a bulky organolithium reagent[4]. Causality Note: This reaction utilizes a highly sterically demanding lithiated N,N-diethyl-m-bromoaniline derivative. If the 3-nitro isomer were used, the reaction would fail due to steric exclusion. The 5-nitro isomer provides an unhindered, highly electrophilic formyl carbon, allowing the bulky nucleophile to attack successfully.

Step-by-Step Methodology:

  • Lithiation: In a flame-dried 100 mL flask under argon, dissolve an N,N-diethyl-m-bromoaniline derivative (12.0 mmol) in 10 mL anhydrous diethyl ether. Cool to 0 °C and slowly add n-BuLi (12.6 mmol). Stir for 2 hours to form the lithium reagent[4].

  • Silylation: Introduce dimethyl dichlorosilane (60.0 mmol) to form the monochlorosilane intermediate. Remove excess reagents under vacuum.

  • Nucleophilic Addition: Dissolve the resulting intermediate in anhydrous ether and cool to 0 °C. Slowly add a solution of 2-formyl-5-nitrobenzoic acid.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 3 hours. The para-nitro group sufficiently activates the aldehyde to accept the bulky nucleophile without thermal forcing[4].

  • Purification: Purify via silica gel chromatography (Eluent: petroleum ether/ethyl acetate/triethylamine = 70:1:1) to isolate the target fluorophore precursor (Typical yield: ~31%)[4].

G Start1 2-Formyl-3-nitrobenzoic acid Step1A Add Hydrazine Monohydrate in MeOH (RT, 30 min) Start1->Step1A Step1B Heat to 80°C (2 hours) Overcome Steric Barrier Step1A->Step1B End1 5-Nitrophthalazin-1(2H)-one (Yield: ~80%) Step1B->End1 Start2 2-Formyl-5-nitrobenzoic acid Step2A Add Lithiated Aniline Derivative in Et2O (0°C to RT) Start2->Step2A Step2B Nucleophilic Addition (Unrestricted Carbonyl) Step2A->Step2B End2 Si-Rhodamine Intermediate (Yield: ~31%) Step2B->End2

Comparative experimental workflows for cyclization vs. nucleophilic addition.

Conclusion

The selection between 2-Formyl-3-nitrobenzoic acid and 2-Formyl-5-nitrobenzoic acid must be driven by the steric demands of your target application. If your goal is to synthesize CRBN-targeting PROTACs or IMiDs, the 3-nitro isomer is mandatory to establish the correct spatial orientation of the resulting isoindolinone core, provided you adjust your protocols to overcome the inherent steric hindrance. Conversely, for the development of complex fluorophores or asymmetric phthalides requiring bulky nucleophilic additions, the 5-nitro isomer offers an optimally activated, unhindered electrophilic center.

Sources

Validation

A Comparative Guide to Validating the Structural Integrity of 2-Formyl-3-nitrobenzoic Acid Batches

Introduction: Beyond the Certificate of Analysis In the landscape of pharmaceutical development, the starting materials and intermediates are the foundation upon which the safety and efficacy of the final Active Pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Certificate of Analysis

In the landscape of pharmaceutical development, the starting materials and intermediates are the foundation upon which the safety and efficacy of the final Active Pharmaceutical Ingredient (API) are built. 2-Formyl-3-nitrobenzoic acid is a critical intermediate whose unique trifecta of functional groups—a carboxylic acid, a nitro group, and an aldehyde—makes it a versatile synthon. However, this same reactivity presents a significant challenge for quality control. The structural integrity of each batch must be unequivocally verified, as subtle deviations in isomeric purity or the presence of unreacted precursors can have profound impacts on downstream reaction kinetics, impurity profiles, and the ultimate quality of the drug substance.[1][2]

This guide moves beyond a simple checklist of tests. It provides a holistic, multi-technique framework for the rigorous validation of 2-Formyl-3-nitrobenzoic acid batches. We will explore not just what tests to perform, but why they are chosen, how their data intercorrelate, and how to build a self-validating system that ensures every batch meets the stringent quality demands of drug development. This approach is grounded in the principles of Good Manufacturing Practice (GMP) and the International Council for Harmonisation (ICH) guidelines, which emphasize a deep understanding of the manufacturing process and potential impurities.[1]

The Analytical Control Strategy: An Orthogonal Approach

A robust control strategy does not rely on a single technique but rather on an orthogonal approach, where different analytical methods provide complementary information. For a molecule like 2-Formyl-3-nitrobenzoic acid, our validation workflow integrates spectroscopic and chromatographic techniques to build a complete picture of identity, purity, and stability.

cluster_0 Batch Arrival & Initial Assessment cluster_1 Quantitative & Physicochemical Analysis cluster_2 Decision & Release Batch New Batch of 2-Formyl-3-nitrobenzoic Acid Arrives NMR ¹H NMR Spectroscopy (Identity & Key Impurities) Batch->NMR Primary ID FTIR FT-IR Spectroscopy (Functional Group Confirmation) Batch->FTIR Functional Groups HPLC HPLC-UV (Purity Assay & Impurity Profile) NMR->HPLC Proceed if Identity Confirmed Review Data Review & Comparison to Reference Standard NMR->Review FTIR->Review LCMS LC-MS (Impurity Identification) HPLC->LCMS Characterize Unknowns DSC DSC/TGA (Thermal Stability & Solvate Check) HPLC->DSC Assess Stability HPLC->Review LCMS->Review DSC->Review Release Batch Release Review->Release All Specs Met OOS Out-of-Specification (OOS) Investigation Review->OOS Discrepancy Found

Caption: Orthogonal workflow for batch validation.

Part 1: Unambiguous Identity Confirmation

The first and most critical step is to confirm the molecular structure. We employ Nuclear Magnetic Resonance (NMR) spectroscopy as our primary tool for its unparalleled ability to provide detailed structural information.

¹H NMR Spectroscopy: The Structural Fingerprint

Causality: ¹H NMR provides a direct, quantitative fingerprint of the molecule. The chemical shift, splitting pattern (multiplicity), and integration of each proton signal are unique to the arrangement of atoms. This allows for unambiguous confirmation of the substitution pattern on the aromatic ring and the presence of the key formyl and carboxylic acid protons. It is exceptionally sensitive to isomeric impurities that might be difficult to resolve by other methods.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the 2-Formyl-3-nitrobenzoic acid batch sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often chosen for its ability to dissolve acidic compounds and to avoid exchange of the carboxylic acid proton.

  • Instrumentation: Record the spectrum on a 400 MHz or higher NMR spectrometer.

  • Acquisition Parameters: Acquire at least 16 scans to ensure a good signal-to-noise ratio. Use a relaxation delay (d1) of at least 5 seconds to allow for full relaxation of all protons, which is crucial for accurate integration.

  • Data Processing: Process the spectrum with a standard Fourier transform and phase correction. Calibrate the chemical shift scale to the residual solvent peak (DMSO at ~2.50 ppm). Integrate all signals.

Data Interpretation: A Comparative Analysis

Batch ID Aldehyde Proton (CHO) Aromatic Protons (Ar-H) Carboxylic Proton (COOH) Other Signals Assessment
Reference Standard ~10.5 ppm (singlet)3 distinct multiplets~13.5 ppm (broad singlet)NonePass
Batch A-101 ~10.5 ppm (singlet)3 distinct multiplets~13.5 ppm (broad singlet)NonePass (Matches Reference)
Batch B-202 ~10.5 ppm (singlet)3 distinct multiplets~13.5 ppm (broad singlet)~2.6 ppm (singlet, ~3% integration)Fail (Precursor Impurity)
Batch C-303 ~10.5 ppm & ~10.2 ppm (singlets)Complex, overlapping multiplets~13.5 ppm (broad singlet)NoneFail (Isomeric Impurity)

Analysis of Deviations:

  • Batch B-202: The small singlet at ~2.6 ppm is highly indicative of a methyl group. This signal corresponds to the likely precursor, 2-Methyl-3-nitrobenzoic acid , suggesting an incomplete oxidation reaction during synthesis.[3][4]

  • Batch C-303: The presence of a second aldehyde signal and a more complex aromatic region suggests contamination with a positional isomer, such as 3-Formyl-2-nitrobenzoic acid .[5] Isomers can have significantly different reactivities and must be strictly controlled.

Part 2: Purity Assay and Impurity Profiling

Once identity is confirmed, the focus shifts to quantifying the purity and identifying any minor impurities. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.[6]

Reversed-Phase HPLC (RP-HPLC): The Workhorse for Purity

Causality: RP-HPLC separates compounds based on their polarity. With a C18 stationary phase, more polar compounds elute earlier. By carefully selecting the mobile phase composition and pH, we can achieve excellent separation of the polar 2-Formyl-3-nitrobenzoic acid from its less polar precursor (2-methyl-3-nitrobenzoic acid) and other potential impurities. UV detection provides a sensitive and linear response for quantification.[6]

Experimental Protocol: HPLC-UV Purity Analysis

  • Instrumentation: An HPLC system with a UV detector, quaternary pump, and autosampler.

  • Column: C18 bonded silica column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Elution Program: A gradient elution is recommended to resolve both polar and non-polar impurities. For example: 0-15 min, 20% to 80% B; 15-20 min, hold at 80% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Standard Preparation: Prepare a standard solution of the reference standard at a known concentration (e.g., 0.5 mg/mL) in a suitable diluent (e.g., 50:50 Water:Acetonitrile).

  • Sample Preparation: Prepare the batch sample at the same concentration as the standard.

  • Analysis: Inject both standard and sample solutions. Purity is calculated using area percent, and the assay is determined against the reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns

Causality: For any unknown peaks detected in the HPLC-UV analysis, LC-MS is essential for identification. Mass spectrometry provides the molecular weight of the impurity, and fragmentation patterns can elucidate its structure. This is critical for understanding the impurity formation pathway and assessing its potential risk.[7]

Data Interpretation: Purity and Impurity Comparison

Batch ID Purity (Area %) Major Impurity (Retention Time) Impurity Identity (from LC-MS) Assessment
Reference Standard >99.8%N/AN/APass
Batch A-101 99.9%None significantN/APass
Batch B-202 97.1%12.4 min2-Methyl-3-nitrobenzoic acid (M-H⁻ at m/z 180.03)Fail
Batch C-303 98.5%9.8 minIsomer of product (M-H⁻ at m/z 196.01)Fail

Mass Spectrometry Insights: The expected [M-H]⁻ ion for 2-Formyl-3-nitrobenzoic acid in negative ion mode ESI-MS is m/z 196.01 . The fragmentation pattern would likely show losses of CO₂ (44 Da) and NO₂ (46 Da).[8][9] The detection of an ion at m/z 180.03 in Batch B-202 confirms the presence of the methyl precursor, which has a molecular weight of 181.13 g/mol .[4]

Part 3: Physicochemical Characterization and Stability

Structural integrity is not just about chemical composition but also about the solid-state properties and thermal stability of the material.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Causality: DSC measures the heat flow into or out of a sample as it is heated, revealing thermal events like melting, crystallization, or decomposition. TGA measures the change in mass as a function of temperature. Together, they provide critical information about the material's melting point, thermal stability, and the presence of residual solvents or hydrates. An impure sample will often exhibit a broadened melting endotherm at a lower temperature.

cluster_0 OOS Investigation Logic OOS_Event OOS Result (e.g., Low Purity in HPLC) Check_System Verify HPLC System Suitability (e.g., Standard RT, Tailing) OOS_Event->Check_System Re_inject Re-inject Sample Check_System->Re_inject System OK Investigate Full Lab Investigation Check_System->Investigate System Fail Check_Prep Review Sample Preparation (Weight, Dilution) Re_inject->Check_Prep Result Confirmed Re_inject->Investigate Result Not Confirmed (Initial Error) New_Prep Prepare New Sample Check_Prep->New_Prep No Prep Error Check_Prep->Investigate Prep Error Found New_Prep->Investigate OOS Confirmed

Caption: Decision tree for an Out-of-Specification (OOS) investigation.

Experimental Protocol: Thermal Analysis

  • Instrumentation: A simultaneous TGA/DSC instrument is ideal.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • Program: Heat the sample from 30 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min flow rate).

  • Data Analysis: Determine the onset of melting and decomposition temperatures. Note any mass loss prior to decomposition, which could indicate residual solvent.

Comparative Thermal Data

Batch ID Melting Point (DSC Onset) Decomposition (TGA Onset) Notes Assessment
Reference Standard ~175 °C (sharp)~210 °CNo significant mass loss before melting.Pass
Batch A-101 ~174 °C (sharp)~209 °CNo significant mass loss before melting.Pass
Batch B-202 ~168 °C (broad)~205 °CMelting point depression and broadening indicate impurity.Fail
Batch C-303 ~170 °C (broad, possible shoulder)~208 °CBroadened melt suggests presence of an isomer.Fail

Conclusion: A Foundation of Quality

Validating the structural integrity of 2-Formyl-3-nitrobenzoic acid is a multi-faceted process that forms the bedrock of reliable API synthesis. By integrating orthogonal analytical techniques—NMR for identity, HPLC for purity, LC-MS for impurity identification, and thermal analysis for physicochemical properties—we create a robust, self-validating quality control system. This comprehensive approach ensures that each batch of this critical intermediate is not only chemically correct but also possesses the required purity and stability to perform consistently in downstream processes. Adherence to this rigorous validation framework is not merely a regulatory hurdle; it is a fundamental pillar of scientific integrity and patient safety in drug development.[10][11]

References

  • Title: Quality Control for Incoming Raw Materials Beyond Identity and Purity: Case Studies from Recent Merck API Manufacturing Processes Source: ACS Publications URL: [Link]

  • Title: A Case Study in Pharmacopoeia Compliance: Excipients and Raw Materials Source: Pharmaceutical Technology URL: [Link]

  • Title: Case Studies for Quality Control Source: Sartorius URL: [Link]

  • Title: Pharmaceutical Quality Control Case Studies Source: Scribd URL: [Link]

  • Title: Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids Source: Journal of the Serbian Chemical Society URL: [Link]

  • Title: Electronic Supplementary Material (ESI) for RSC Advances Source: The Royal Society of Chemistry URL: [Link]

  • Title: mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern Source: Doc Brown's Chemistry URL: [Link]

  • Title: Synthesis of 2-nitrobenzoic acid Source: PrepChem.com URL: [Link]

  • Title: What is the synthesis of methyl 3-nitrobenzoate? Source: Quora URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester Source: Google Patents URL
  • Title: Benzoic acid, 3-nitro- Source: NIST WebBook URL: [Link]

  • Title: 3-Nitrobenzoic acid | C7H5NO4 Source: PubChem URL: [Link]

  • Title: New 2-methyl-3-nitrobenzoic acid preparation method Source: Google Patents URL
  • Title: Nitroaromatic Compounds, from Synthesis to Biodegradation Source: PMC - NIH URL: [Link]

  • Title: Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material Source: WIPO Patentscope URL: [Link]

  • Title: Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials Source: ResearchGate URL: [Link]

  • Title: 3-Nitrobenzoic acid Source: Wikipedia URL: [Link]

  • Title: The formation of nitro-aromatic compounds under high NOx and anthropogenic VOC conditions in urban Beijing, China Source: Atmospheric Chemistry and Physics URL: [Link]

  • Title: Oxidation of Methyl Aromatics and Hetero Aromatics to Their Corresponding Aldehydes Source: ResearchGate URL: [Link]

  • Title: Oxidation of pyrrole α-methyl to formyl with ceric ammonium nitrate Source: LookChem URL: [Link]

  • Title: Benzoic acid, 3-nitro- Source: NIST WebBook URL: [Link]

  • Title: 2-methyl-3-nitrobenzoic acid (C8H7NO4) Source: PubChemLite URL: [Link]

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Safety & Regulatory Compliance

Safety

2-Formyl-3-nitrobenzoic acid proper disposal procedures

Institutional Safety & Disposal Protocol: 2-Formyl-3-nitrobenzoic Acid As drug development pipelines increasingly focus on targeted protein degradation, compounds like 2-Formyl-3-nitrobenzoic acid (CAS 161851-52-1) have...

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Author: BenchChem Technical Support Team. Date: April 2026

Institutional Safety & Disposal Protocol: 2-Formyl-3-nitrobenzoic Acid

As drug development pipelines increasingly focus on targeted protein degradation, compounds like 2-Formyl-3-nitrobenzoic acid (CAS 161851-52-1) have become critical organic building blocks. This compound is frequently utilized as an intermediate in the synthesis of PROTACs (Proteolysis Targeting Chimeras), specifically in the development of piperidinedione derivatives that act as E3 ligase binders (such as CRBN ligands) for targeting proteins like BRD4 and SHP2[1].

However, the presence of both a reactive formyl group and an electron-withdrawing nitro group on the aromatic ring necessitates stringent, EHS-compliant handling and disposal protocols. As a Senior Application Scientist, I have structured this guide to provide researchers with the mechanistic reasoning behind these safety protocols, ensuring a self-validating system for laboratory safety.

Physicochemical & Hazard Profile

Before establishing a disposal workflow, it is critical to understand the physical parameters that dictate the compound's stability and reactivity.

PropertyValue / Description
CAS Number 161851-52-1[2]
Molecular Formula C8H5NO5[2]
Molecular Weight 195.13 g/mol [2]
Storage Requirements 2-8°C, Inert atmosphere (Argon/Nitrogen)[2]
General Hazard Class Irritant (Skin, Eyes, Respiratory tract)[3]
Chemical Incompatibilities Strong reducing agents, strong bases, primary amines.

Causality Insight: The compound must be stored at 2-8°C under an inert atmosphere[2] because the formyl group is susceptible to air oxidation (forming the dicarboxylic acid) and the nitroaromatic system can be sensitive to thermal degradation over prolonged periods.

Institutional Waste Segregation & Disposal Methodology

In a professional laboratory setting, local or improvised "treatment" (e.g., attempting to chemically neutralize or destroy the compound at the bench) is strictly prohibited due to the risk of uncontrolled exothermic reactions. All disposal must be routed through your institution's Environmental Health and Safety (EHS) department for high-temperature incineration.

Step-by-Step Disposal Protocol:

  • Chemical Segregation (Critical Step):

    • Action: Isolate 2-Formyl-3-nitrobenzoic acid waste from strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) and primary amines.

    • Mechanistic Reasoning: Mixing with primary amines can lead to an exothermic Schiff base condensation with the formyl group. Mixing with strong reducing agents can aggressively reduce the nitro group to an amine, potentially generating excessive heat and pressure in a closed waste container.

  • Primary Packaging:

    • Action: Transfer solid waste or solvent-dissolved waste into a chemically compatible, EHS-approved container (typically High-Density Polyethylene (HDPE) or amber glass). Do not overfill (maintain at least 10% headspace).

  • Labeling & Documentation:

    • Action: Affix a standard Hazardous Waste label immediately upon placing the first drop/particle of waste into the container.

    • Required Text: Clearly write "Hazardous Waste - Contains 2-Formyl-3-nitrobenzoic acid (Nitroaromatic / Irritant)". Do not use abbreviations or chemical structures on the EHS label.

  • Satellite Accumulation Area (SAA) Storage:

    • Action: Store the sealed waste container in a designated SAA. The container must sit within secondary containment (e.g., a chemically resistant tray) to capture any potential leaks.

  • EHS Transfer & Final Destruction:

    • Action: Submit a waste pickup request to your institutional EHS department. The standard industry practice for nitroaromatic organic waste is high-temperature incineration at an EPA/RCRA-approved facility, which completely destroys the organic framework and safely scrubs the resulting nitrogen oxides (NOx).

Workflow Visualization

The following diagram illustrates the validated institutional workflow for managing 2-Formyl-3-nitrobenzoic acid waste, ensuring compliance with standard EHS regulations.

WasteWorkflow Gen Waste Generation (2-Formyl-3-nitrobenzoic acid) Seg Chemical Segregation (Isolate from Reducers/Amines) Gen->Seg Identify incompatibilities Pack Packaging & Labeling (HDPE Container, EHS Label) Seg->Pack Transfer to waste vessel SAA Satellite Accumulation Area (Secondary Containment) Pack->SAA Store temporarily EHS EHS Institutional Pickup SAA->EHS Submit EHS request Inc RCRA High-Temp Incineration (NOx Scrubbing) EHS->Inc Final destruction

Caption: Standard institutional EHS workflow for the segregation, packaging, and disposal of nitroaromatic waste.

Spill Response & Decontamination

In the event of an accidental spill during handling or weighing:

  • Solid Spill: Do not dry sweep, as this generates airborne dust (respiratory irritant). Gently cover the spill with damp absorbent paper or use a HEPA-filtered vacuum dedicated to chemical spills. Transfer the collected material to a solid hazardous waste container.

  • Solution Spill: If dissolved in an organic solvent (e.g., methanol or DMSO, commonly used in PROTAC synthesis[1]), absorb the liquid with inert absorbent pads or vermiculite. Wash the contaminated surface with soap and water, collecting all washings as hazardous waste.

  • PPE Requirements: Always wear standard laboratory PPE: nitrile gloves, safety goggles, and a flame-resistant lab coat. If handling large quantities of dry powder outside of a fume hood, an N95 or P100 particulate respirator is recommended to prevent inhalation of the irritant dust.

References

  • European Patent Office (EPO). (2023, January 11). PIPERIDINEDIONE DERIVATIVE - EP 4116298 A1 (Innocure Therapeutics, Inc.). Retrieved March 25, 2026, from [Link]

Sources

Handling

Personal protective equipment for handling 2-Formyl-3-nitrobenzoic acid

Comprehensive Safety and Operational Guide: Handling 2-Formyl-3-nitrobenzoic acid As a critical building block in organic synthesis and drug development, 2-Formyl-3-nitrobenzoic acid requires rigorous handling protocols....

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 2-Formyl-3-nitrobenzoic acid

As a critical building block in organic synthesis and drug development, 2-Formyl-3-nitrobenzoic acid requires rigorous handling protocols. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating methodologies for the safe operation, personal protection, and disposal of this highly reactive compound.

Chemical Profile & Hazard Causality

To design an effective safety protocol, one must first understand the mechanistic causality behind the chemical's hazards. 2-Formyl-3-nitrobenzoic acid presents a trifecta of reactive functional groups:

  • Nitro Group (-NO₂): Highly electron-withdrawing. In combination with other functional groups, nitroaromatics carry inherent energetic risks. When subjected to high heat or scaled up without proper thermal dissipation, they can undergo rapid decomposition or thermal runaway[1].

  • Formyl (-CHO) & Carboxyl (-COOH) Groups: These groups act as highly reactive electrophiles and acids, respectively. Upon contact with biological tissues, they cause severe eye, skin, and respiratory tract irritation[2][3].

  • Physical State: As a crystalline solid, its primary exposure route is through the aerosolization of fine dust particulates[4].

Table 1: Quantitative Chemical & Physical Profile

PropertyValueCausality / Operational Impact
CAS Number 161851-52-1[5]Unique identifier for safety tracking.
Molecular Formula C₈H₅NO₅[5]High oxygen balance necessitates careful storage away from reducers.
Molecular Weight 195.13 g/mol [5]Used for precise stoichiometric calculations to prevent over-pressurization.
Storage Conditions Inert atmosphere, 2-8°C[5]Prevents oxidative degradation and thermal decomposition.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling reactive nitroaromatics. The following PPE matrix is designed to intercept the specific physical and chemical hazards of 2-Formyl-3-nitrobenzoic acid.

Table 2: Required PPE and Mechanistic Rationale

PPE CategorySpecificationCausality / Rationale
Eye/Face Chemical safety goggles (EN 166 / OSHA 29 CFR 1910.133)[2][6]Protects ocular mucous membranes from highly irritating, acidic aerosolized dust. Safety glasses with side shields are the absolute minimum[7].
Hands Nitrile or Butyl rubber gloves (EN 374 compliant)[3][4]Prevents dermal absorption. Nitroaromatics can permeate standard latex, leading to systemic toxicity and severe skin sensitization.
Body Flame-resistant laboratory coatMitigates static discharge during powder transfer and protects against localized spills.
Respiratory N95/P100 Particulate RespiratorRequired only if engineering controls (fume hood) fail or during emergency spill cleanup to filter out respiratory irritants[3][6].

Operational Workflow: Safe Handling & Transfer Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety conditions are confirmed.

Step 1: Environmental Verification Before opening the reagent bottle, verify that the chemical fume hood is fully operational. The hood must maintain a continuous face velocity between 80–100 feet per minute (fpm). This engineering control is your primary defense against airborne hazardous substances[7].

Step 2: PPE Inspection Don all required PPE. Inspect your EN 374 compliant nitrile gloves for micro-tears using the inflation method prior to use[3].

Step 3: Static Mitigation and Weighing Nitroaromatic powders can accumulate static charge, posing a slight ignition risk if dispersed in air[4]. Ground all metal spatulas and receiving vessels. Using an anti-static weighing spatula, carefully transfer the 2-Formyl-3-nitrobenzoic acid into a pre-tared vessel directly inside the fume hood. Crucial: Do not drop the powder from a height, as this generates aerosolized micro-particulates that can bypass standard ventilation[3][4].

Step 4: Vessel Sealing Seal the reaction vessel or vial tightly before removing it from the fume hood. This prevents the accidental release of the acidic irritant into the general laboratory atmosphere[3].

Step 5: Decontamination Wipe down the balance pan, spatulas, and hood surfaces with a damp disposable cloth (using a compatible solvent like ethanol or water) to capture any residual dust. Dispose of the cloth immediately as hazardous solid waste[8].

Emergency Response & Spill Management

  • Dermal Exposure: Immediately flush the affected skin with copious amounts of water for a minimum of 15 minutes while removing contaminated clothing. Nitrobenzoic acid derivatives cause localized irritation and potential systemic toxicity upon prolonged contact[2][6].

  • Ocular Exposure: Irrigate copiously with clean, fresh water for at least 10 to 15 minutes, holding the eyelids apart to ensure complete flushing of the acidic particulates. Seek immediate ophthalmological assessment[4][6].

  • Spill Cleanup Protocol: Never use a dry brush or compressed air to clean up a spill, as this will aerosolize the toxic dust. Instead, gently cover the spill with a damp absorbent pad or wet paper towel to suppress dust formation. Take up the material mechanically and place it in a closed, appropriately labeled hazardous waste container[3][8].

Waste Disposal Plan

  • Segregation: Store waste containing 2-Formyl-3-nitrobenzoic acid strictly away from strong bases, reducing agents, and combustible materials to prevent exothermic reactions[4].

  • Disposal: Route all contaminated solids, including empty packaging, gloves, and cleanup materials, to an approved hazardous waste disposal plant. Do not flush any quantity down the laboratory sink; nitroaromatics are harmful to aquatic life and can persist in the environment[3][6].

Operational Workflow Diagram

G Start Pre-Operational Risk Assessment PPE Don Required PPE (Goggles, Gloves, Coat) Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Weigh Weighing & Handling (Minimize Dust) Hood->Weigh React Execute Reaction (Monitor Temp) Weigh->React Spill Spill Detected? React->Spill Clean Emergency Spill Protocol (Damp Wipe) Spill->Clean Yes Dispose Segregate as Hazardous Waste Spill->Dispose No Clean->Dispose End Decontaminate & Remove PPE Dispose->End

Figure 1: Standard Operational Workflow for Handling and Disposing of 2-Formyl-3-nitrobenzoic acid.

References

  • [1] Title: Working with Chemicals - Prudent Practices in the Laboratory. Source: National Institutes of Health (NIH) / NCBI Bookshelf. URL:[Link]

  • [2] Title: Material Safety Data Sheet 4-Nitrobenzoic acid, 99+%. Source: Acros Organics / TN.edu. URL:[Link]

  • [3] Title: 3-Nitrobenzoic acid - Safety Data Sheet. Source: West Liberty University. URL:[Link]

  • [6] Title: 4-Nitrobenzoic acid - SAFETY DATA SHEET. Source: West Liberty University. URL:[Link]

  • [4] Title: Safety Data Sheet: 4-Nitrobenzoic acid. Source: Carl ROTH. URL:[Link]

  • [8] Title: Safety Data Sheet: 3-Nitrobenzoic acid. Source: Carl ROTH. URL: [Link]

  • [7] Title: 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories. Source: Occupational Safety and Health Administration (OSHA). URL:[Link]

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